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p-(Methylamino)phenol sulphate Documentation Hub

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  • Product: p-(Methylamino)phenol sulphate
  • CAS: 51-72-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Characteristics of Metol

A Note on Chemical Identity: This guide focuses on the compound commonly known as Metol. It is critical to note that while the user-specified CAS (Chemical Abstracts Service) number is 55-55-0, this number is correctly a...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide focuses on the compound commonly known as Metol. It is critical to note that while the user-specified CAS (Chemical Abstracts Service) number is 55-55-0, this number is correctly assigned to the sulfate salt of N-methyl-p-aminophenol, often formulated as (C₇H₉NO)₂·H₂SO₄.[1][2][3] The parent free base, N-methyl-p-aminophenol, is assigned CAS number 150-75-4.[4][5] This document will address the physical properties of Metol, primarily referring to the commercially available and widely used sulfate salt (CAS 55-55-0), while also providing data for the parent compound for comprehensive understanding.

Executive Summary

Metol, the trade name for 4-(methylamino)phenol sulfate, is a cornerstone of photographic chemistry, prized for over a century as a premier developing agent in black-and-white processing.[1][6] Its efficacy stems from its function as a potent reducing agent, selectively converting exposed silver halide crystals into metallic silver to form a visible image.[7][8] This guide offers a detailed examination of the core physical and chemical characteristics of Metol, providing researchers, chemists, and drug development professionals with the foundational data necessary for its application, handling, and analysis. We will explore its structural and physicochemical properties, solubility profile, and spectroscopic signature, underpinned by established analytical protocols.

Chemical Identity and Physicochemical Properties

Metol's utility is a direct consequence of its molecular structure, which features both a phenolic hydroxyl group and a secondary amine group on a benzene ring.[6] These functional groups dictate its reactivity, solubility, and spectroscopic behavior. The compound is most commonly supplied as a stable hemisulfate salt to prevent the oxidation that the free base is susceptible to.[1]

Core Physical Data

The fundamental physical properties of Metol (sulfate salt) are summarized below, providing a quantitative snapshot for laboratory use.

PropertyValueSource(s)
CAS Number 55-55-0[9][10][11]
Molecular Formula (C₇H₉NO)₂·H₂SO₄ or C₁₄H₂₀N₂O₆S[2][3][12]
Molecular Weight 344.38 g/mol [3][10][13]
Appearance White to off-white or slightly pink/beige crystalline powder/solid.[1][7][12][1][7][12]
Melting Point ~260 °C (decomposes)[1][6][12]
pKa (Phenolic OH) ~10[2]
Odor Odorless to mild aromatic/phenolic[7]

Note: The free base, N-methyl-p-aminophenol (CAS 150-75-4), has a molecular weight of 123.15 g/mol and a melting point of approximately 86-87°C.[4][14]

Solubility Profile

The solubility of Metol is governed by the polarity imparted by its hydroxyl and methylamino functional groups. This dual character allows for solubility in polar solvents while limiting it in non-polar media.

  • Water: Metol is highly soluble in water.[1] Quantitative data indicates a solubility of up to 50 mg/mL (or 50 g/100 mL) at 20°C.[1][6] This aqueous solubility is essential for its use in photographic developing baths.[9]

  • Alcohols: The compound is soluble in polar organic solvents like ethanol and methanol.[7][15]

  • Non-Polar Solvents: It is considered insoluble in non-polar solvents such as ether.[1][15]

Causality: The solubility in water and alcohols is attributed to the ability of the phenolic -OH and secondary amine N-H groups to form hydrogen bonds with the solvent molecules.[4] Conversely, the hydrophobic benzene ring contributes to its poor solubility in non-polar organic solvents.[4] Temperature typically increases solubility.[4]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of Metol. The key features are dictated by its aromatic structure and functional groups.

UV-Visible Spectroscopy

In a suitable solvent like methanol or water, the UV-Vis spectrum of a phenol derivative like Metol is expected to show characteristic absorption bands arising from π→π* electronic transitions within the benzene ring. For phenols, typical absorption maxima (λmax) are observed around 270-280 nm. The exact position and intensity of these peaks can be influenced by the solvent and the pH of the solution.[16] As the pH increases and the phenolic hydroxyl group deprotonates (pKa ≈ 10), a bathochromic (red) shift is expected, moving the absorbance to a longer wavelength due to increased electron density on the aromatic ring.[2]

Infrared (IR) Spectroscopy

The FTIR spectrum of Metol provides direct evidence of its key functional groups. Expected characteristic absorption bands include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: A moderate band around 3300-3500 cm⁻¹ from the secondary amine.

  • C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks from the methyl group appearing just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

  • S=O Stretch: Strong bands from the sulfate counter-ion, typically found in the 1050-1200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. For Metol's parent compound, N-methyl-p-aminophenol, the expected signals are:

  • Aromatic Protons: A set of signals in the aromatic region (~6.5-7.5 ppm). Due to the para-substitution pattern, these protons will appear as two distinct doublets, integrating to 2H each.

  • Methyl Protons: A singlet at approximately 2.8-3.0 ppm, integrating to 3H, corresponding to the N-CH₃ group.

  • Hydroxyl and Amine Protons: Labile protons (-OH and -NH) that may appear as broad singlets; their chemical shift is highly dependent on solvent, concentration, and temperature.

Experimental Protocols & Workflows

The verification of Metol's physical characteristics relies on standardized laboratory procedures. These protocols are designed to be self-validating through the use of certified reference materials and calibrated instrumentation.

Protocol: Melting Point Determination

Objective: To verify the identity and purity of a Metol sample by determining its melting point range. Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities typically depress and broaden the melting range.

Methodology:

  • Sample Preparation: Finely crush a small amount of the Metol crystalline powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating Profile:

    • Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (~260 °C).

    • Approximately 15-20 °C below the expected temperature, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

  • Observation & Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

    • The recorded value should be a range. For Metol, decomposition is expected at the melting point.[6]

Trustworthiness: The protocol's validity is ensured by first calibrating the apparatus with certified standards (e.g., caffeine, vanillin) that have sharp, known melting points bracketing the expected value for the sample.

Workflow: Purity Assessment by HPLC

A reverse-phase high-performance liquid chromatography (HPLC) method can be used for quantitative analysis and impurity profiling.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., Acetonitrile/Water/Acid) SamplePrep Accurately weigh Metol and dissolve in Mobile Phase Filter Filter sample through 0.45 µm syringe filter SamplePrep->Filter Injection Inject sample onto C18 RP-HPLC Column Filter->Injection Elution Isocratic or Gradient Elution Injection->Elution Detection UV Detection (e.g., at 275 nm) Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Calculate Purity (% Area) and Impurity Profile Integration->Quantification

Stability and Reactivity

Metol is stable under normal, dry storage conditions.[7] However, its chemical nature as a substituted aminophenol makes it susceptible to oxidation, particularly when exposed to air, light, moisture, or alkaline conditions. This oxidation can cause the material to discolor, turning brownish.[4] In solution, especially in alkaline developer baths, Metol acts as a reducing agent and is itself oxidized.[8] To mitigate this, photographic developer formulations often include an antioxidant like sodium sulfite, which also helps regenerate the Metol in a process known as superadditivity when combined with hydroquinone.[17][18]

Conclusion

The physical and chemical characteristics of Metol (CAS 55-55-0) are well-defined and directly linked to its function as a premier photographic developing agent. Its identity as 4-(methylamino)phenol sulfate provides it with high aqueous solubility, a distinct melting/decomposition point, and a characteristic spectroscopic fingerprint. Understanding these core properties is essential for its effective use in research and development, ensuring proper handling, accurate analysis, and successful application in its intended chemical processes. The protocols and data presented in this guide serve as a comprehensive technical resource for scientists and professionals working with this historically significant compound.

References

  • Chemiis. Metol – High-Quality Developing Agent for Photography.

  • Solubility of Things. Metol.

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  • Smolecule. Buy Metol | 55-55-0.

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  • National Center for Biotechnology Information. Metol | C14H20N2O6S | CID 5930 - PubChem.

  • CymitQuimica. CAS 55-55-0: Metol.

  • Ataman Kimya. P-METHYLAMINOPHENOL SULFATE.

  • Santa Cruz Biotechnology. 4-(Methylamino)phenol hemisulfate salt | CAS 55-55-0.

  • National Center for Biotechnology Information. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem.

  • ChemicalBook. 4-(Methylamino)phenol CAS#: 150-75-4.

  • Pharmaffiliates. CAS No : 55-55-0| Chemical Name : Metol.

  • chemeurope.com. Photographic developer.

  • Chemistry Stack Exchange. How does Metol (4-(methylamino)phenol sulfate) react when developing black and white photos?

  • Photrio.com Photography Forums. Metol-only developer?

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  • Wikipedia. Metol.

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Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyl-p-aminophenol Sulfate (Metol)

For Researchers, Scientists, and Drug Development Professionals N-Methyl-p-aminophenol sulfate, commercially known as Metol, is a critical organic compound with a long-standing history as a premier developing agent in bl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-p-aminophenol sulfate, commercially known as Metol, is a critical organic compound with a long-standing history as a premier developing agent in black-and-white photography. Beyond its iconic role in imaging, its utility extends to being an antioxidant, an antimicrobial agent, a corrosion inhibitor, and a key intermediate in the synthesis of dyes and pharmaceuticals. The free base, N-methyl-p-aminophenol, is unstable and prone to oxidation when exposed to air and light; therefore, it is almost exclusively produced and sold as its more stable sulfate salt. This guide provides a comprehensive exploration of the primary synthetic pathways to N-Methyl-p-aminophenol sulfate, delving into the underlying reaction mechanisms, detailed experimental protocols, and strategies for purification and control of side reactions.

Core Synthetic Strategies: A Comparative Overview

The industrial production of N-Methyl-p-aminophenol sulfate is dominated by a few key synthetic routes, each with its own set of advantages and challenges in terms of yield, purity, cost, and environmental impact. The choice of a particular pathway is often dictated by the desired scale of production, available starting materials, and the required purity of the final product.

Synthesis RouteKey ReactantsTypical Reaction ConditionsAdvantagesDisadvantages
N-Methylation of p-Aminophenol p-Aminophenol, Methylating Agent (e.g., Formaldehyde, Dimethyl Sulfate)Catalytic hydrogenation or reductive amination conditionsHigh yields, relatively straightforwardPotential for over-methylation, requires careful control of reaction parameters
Reaction of Hydroquinone with Methylamine Hydroquinone, MethylamineHigh temperature and pressure in an autoclaveCommercially viable, good yieldFormation of N,N-dimethyl-p-phenylenediamine byproduct, requires high-pressure equipment
Decarboxylation of N-4-hydroxyphenylglycine N-4-hydroxyphenylglycineHigh temperatures (170-220°C)Established method, can be performed without a catalystHigh energy consumption, potential for side reactions at elevated temperatures

I. N-Methylation of p-Aminophenol: The Workhorse of Metol Synthesis

The N-methylation of p-aminophenol is a widely employed and versatile method for the synthesis of Metol. This approach involves the selective introduction of a methyl group onto the nitrogen atom of the amino group in p-aminophenol. Several strategies have been developed to achieve this transformation, with reductive amination using formaldehyde being one of the most common.

A. Reductive Amination with Formaldehyde and a Catalyst

This process involves the reaction of p-aminophenol with formaldehyde in the presence of a reducing agent and a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding N-methyl derivative.

Mechanism of Reductive Amination:

The reaction is initiated by the nucleophilic attack of the amino group of p-aminophenol on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield a Schiff base (imine). The imine is then reduced by a reducing agent, in the presence of a metal catalyst, to give N-methyl-p-aminophenol.[1][2][3]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction p_aminophenol p-Aminophenol hemiaminal Hemiaminal Intermediate p_aminophenol->hemiaminal + HCHO formaldehyde Formaldehyde formaldehyde->hemiaminal imine Imine (Schiff Base) hemiaminal->imine - H₂O water H₂O imine->water imine_reduced Imine n_methyl_p_aminophenol N-Methyl-p-aminophenol imine_reduced->n_methyl_p_aminophenol + H₂ h2_catalyst H₂ / Catalyst h2_catalyst->n_methyl_p_aminophenol

Reductive amination of p-aminophenol with formaldehyde.

Catalysts and Reducing Agents:

A variety of metal catalysts are effective for the reduction of the imine intermediate, including Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Raney nickel. The choice of catalyst can influence the reaction rate and selectivity. Hydrogen gas is a common reducing agent in industrial settings.[2] Alternatively, activated aluminum in an alkaline solution has also been successfully employed as a reducing agent.[4]

Experimental Protocol: Reductive Amination using Activated Aluminum

The following protocol is adapted from a patented industrial process.[4]

  • In a suitable reaction vessel equipped with a stirrer, dissolve 66 parts of p-aminophenol in 1500 parts of an aqueous solution containing 43 parts of caustic soda.

  • While continuously stirring, slowly add 49 parts of a 40% formaldehyde solution.

  • Gradually add 80 parts of activated aluminum to the reaction mixture.

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

  • Neutralize the reaction mixture with sulfuric acid.

  • Boil the solution for a short time with a small amount of activated carbon for decolorization.

  • Filter the hot solution to remove the carbon and any other solid impurities.

  • Concentrate the filtrate and allow it to cool.

  • The pure N-Methyl-p-aminophenol sulfate will crystallize out of the solution.

  • Collect the crystals by filtration.

B. Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[5] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[5]

Mechanism of Eschweiler-Clarke Reaction:

The reaction begins with the formation of an iminium ion from the reaction of the amine with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine, with the concurrent release of carbon dioxide.[5]

G amine p-Aminophenol iminium_ion Iminium Ion amine->iminium_ion + HCHO, - H₂O formaldehyde Formaldehyde formaldehyde->iminium_ion methylated_amine N-Methyl-p-aminophenol iminium_ion->methylated_amine + HCOOH formic_acid Formic Acid formic_acid->methylated_amine co2 CO₂ methylated_amine->co2 (byproduct)

Eschweiler-Clarke methylation of p-aminophenol.

Experimental Protocol: General Procedure for Eschweiler-Clarke Methylation

  • To the primary amine (p-aminophenol), add an excess of formic acid and formaldehyde.

  • Heat the reaction mixture, typically at or near boiling, for several hours until the reaction is complete.

  • Cool the reaction mixture and neutralize it with a base.

  • Extract the N-methyl-p-aminophenol with a suitable organic solvent.

  • Wash the organic layer with water and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude N-methyl-p-aminophenol.

  • The free base is then converted to its sulfate salt by treatment with sulfuric acid.

II. Synthesis from Hydroquinone and Methylamine

A commercially significant route to Metol involves the direct reaction of hydroquinone with methylamine at elevated temperatures and pressures.[6][7] This method leverages the nucleophilic nature of methylamine to displace a hydroxyl group from the hydroquinone ring.

Mechanism of Hydroquinone and Methylamine Reaction:

The precise mechanism is complex and likely involves the formation of an intermediate quinone species. Under the reaction conditions, hydroquinone can be oxidized to p-benzoquinone. Methylamine then acts as a nucleophile, attacking the quinone ring, followed by a series of proton transfers and tautomerization to yield N-methyl-p-aminophenol.

G hydroquinone Hydroquinone benzoquinone p-Benzoquinone hydroquinone->benzoquinone Oxidation intermediate Adduct Intermediate benzoquinone->intermediate + CH₃NH₂ methylamine Methylamine methylamine->intermediate n_methyl_p_aminophenol N-Methyl-p-aminophenol intermediate->n_methyl_p_aminophenol Rearrangement & Tautomerization

Reaction of hydroquinone with methylamine.

Experimental Protocol: High-Pressure Synthesis

The following is a general procedure derived from patent literature.[6][7]

  • Charge a high-pressure autoclave with hydroquinone and an aqueous solution of methylamine. An excess of methylamine is often used to drive the reaction to completion.[6]

  • Seal the autoclave and heat the reaction mixture to temperatures ranging from 150 to 225°C for several hours.[6][7] The pressure will increase significantly due to the vapor pressure of the reactants at these temperatures.

  • After the reaction period, cool the autoclave to room temperature and carefully release the pressure.

  • The resulting reaction mixture contains N-methyl-p-aminophenol, unreacted starting materials, and byproducts.

  • The crude product is then subjected to purification, which typically involves distillation and/or crystallization.

  • To obtain the final product, the purified N-methyl-p-aminophenol free base is dissolved in a suitable solvent and treated with sulfuric acid to precipitate the sulfate salt.

III. Decarboxylation of N-4-hydroxyphenylglycine

Another established, albeit less common, industrial method for producing Metol is the thermal decarboxylation of N-4-hydroxyphenylglycine.[8][9] This process involves heating the starting material to a high temperature, causing the loss of carbon dioxide and the formation of N-methyl-p-aminophenol.

Mechanism of Decarboxylation:

The thermal decarboxylation of N-4-hydroxyphenylglycine proceeds through a concerted or stepwise mechanism involving the cleavage of the carbon-carboxyl bond, releasing carbon dioxide and forming N-methyl-p-aminophenol. The reaction is often carried out in a high-boiling solvent to ensure uniform heating and to facilitate the removal of the gaseous byproduct.[9]

G glycine_derivative N-4-hydroxyphenylglycine n_methyl_p_aminophenol N-Methyl-p-aminophenol glycine_derivative->n_methyl_p_aminophenol Decarboxylation heat Heat (Δ) heat->n_methyl_p_aminophenol co2 CO₂ n_methyl_p_aminophenol->co2 (byproduct)

Decarboxylation of N-4-hydroxyphenylglycine.

Experimental Protocol: Thermal Decarboxylation

A general procedure based on patent literature is as follows:[9]

  • Mix N-4-hydroxyphenylglycine with a high-boiling point solvent, such as cresylic acid or cyclohexanol, in a reaction vessel.

  • Heat the mixture to a temperature between 170°C and 220°C.

  • The decarboxylation reaction will commence, as evidenced by the evolution of carbon dioxide gas.

  • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture.

  • Isolate the N-methyl-p-aminophenol from the solvent, which may involve techniques such as distillation or extraction.

  • Convert the free base to the sulfate salt by treatment with sulfuric acid.

IV. Control of Side Reactions and Purification

Regardless of the synthetic route chosen, the production of high-purity N-Methyl-p-aminophenol sulfate requires careful control of reaction conditions to minimize the formation of byproducts and effective purification of the crude product.

Common Side Reactions and Mitigation Strategies:

  • Over-methylation: In the N-methylation of p-aminophenol, the primary amine product can undergo further methylation to form N,N-dimethyl-p-aminophenol. This can be minimized by carefully controlling the stoichiometry of the methylating agent and the reaction time. The Eschweiler-Clarke reaction is particularly advantageous in this regard as it inherently prevents the formation of quaternary ammonium salts.

  • Formation of N,N-dimethyl-p-phenylenediamine: In the reaction of hydroquinone with methylamine, a significant byproduct can be N,N-dimethyl-p-phenylenediamine. Its formation can be suppressed by carefully controlling the reaction temperature and the rate of addition of methylamine.[7]

  • Oxidation and Color Formation: p-Aminophenol and its N-methyl derivative are susceptible to oxidation, which can lead to the formation of colored impurities. Performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen) can help to minimize oxidation.[10] The use of a small amount of a reducing agent like sodium hydrosulfite during purification can also help to decolorize the product.[10]

Purification Techniques:

  • Crystallization: The most common method for purifying N-Methyl-p-aminophenol sulfate is crystallization from an aqueous solution. The crude product is dissolved in hot water, treated with a decolorizing agent like activated charcoal if necessary, filtered to remove insoluble impurities, and then allowed to cool slowly. The pure sulfate salt will crystallize out, leaving more soluble impurities in the mother liquor.

  • Acid-Base Extraction: The amphoteric nature of N-methyl-p-aminophenol allows for its separation from non-acidic or non-basic organic impurities through acid-base extraction. By adjusting the pH of an aqueous solution, the compound can be selectively moved between an aqueous and an organic phase.

  • Distillation: For the free base, N-methyl-p-aminophenol, vacuum distillation can be an effective purification method to remove less volatile impurities before its conversion to the sulfate salt.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude N-Methyl-p-aminophenol sulfate in a minimum amount of hot deionized water.

  • If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven at a moderate temperature to obtain the pure N-Methyl-p-aminophenol sulfate.

Conclusion

The synthesis of N-Methyl-p-aminophenol sulfate is a well-established area of industrial organic chemistry with several viable pathways. The choice of a particular method depends on a careful consideration of factors such as cost, scale, safety, and desired purity. The N-methylation of p-aminophenol, particularly through reductive amination, and the reaction of hydroquinone with methylamine represent the most commercially important routes. A thorough understanding of the underlying reaction mechanisms, careful control of reaction parameters to minimize side reactions, and the application of appropriate purification techniques are all essential for the successful and efficient production of high-quality Metol for its diverse applications in research and industry.

References

  • Ataman Kimya. P-METHYLAMINOPHENOL SULFATE. Available at: [Link]

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  • Google Patents. US4270010A - Hydroquinone by hydrolysis of p-aminophenol or salts.
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Foundational

p-(Methylamino)phenol sulphate solubility in different organic solvents

An In-depth Technical Guide to the Solubility of p-(Methylamino)phenol Sulphate in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of p-(Methylamino)phen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of p-(Methylamino)phenol Sulphate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of p-(Methylamino)phenol sulphate, a compound widely known in photographic development as Metol or Elon. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this compound's behavior in various solvent systems. We will explore the fundamental physicochemical properties of p-(Methylamino)phenol sulphate, the theoretical principles governing its solubility, and present available data on its interactions with different organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of solubility, ensuring a self-validating and reproducible methodology.

Introduction: Understanding p-(Methylamino)phenol Sulphate

p-(Methylamino)phenol sulphate (CAS No: 55-55-0), chemically designated as bis(4-(methylamino)phenol) sulfate, is the sulfuric acid salt of N-methyl-p-aminophenol.[1][2] It presents as an off-white crystalline solid that is known to be sensitive to light and air, often discoloring upon exposure.[1][2] While its primary application has historically been as a developing agent in black-and-white photography, its chemical structure, featuring both a phenolic hydroxyl group and a secondary amine, makes it an interesting molecule for broader chemical synthesis and pharmaceutical research.

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for controlling reaction kinetics, optimizing purification processes like crystallization, and formulating stable solutions. This guide aims to consolidate the available information and provide a logical framework for predicting and experimentally verifying its solubility.

Physicochemical Profile

A substance's solubility is intrinsically linked to its physical and chemical properties. The presence of highly polar functional groups—hydroxyl (-OH) and methylamino (-NHCH₃)—combined with its nature as a sulfate salt, dictates its solubility behavior.

PropertyValueSource(s)
IUPAC Name bis(4-(methylamino)phenol);sulfuric acid[1]
Synonyms Metol, Elon, 4-(Methylamino)phenol hemisulfate salt[2]
CAS Number 55-55-0[1][2]
Molecular Formula (C₇H₉NO)₂·H₂SO₄[1][3]
Molecular Weight 344.39 g/mol [1][4]
Appearance Off-white crystalline solid[1][4]
Melting Point Decomposes at approximately 260 °C (500 °F)[1][2][3]
Water Solubility Soluble (≥10 mg/mL at 20°C)[1][4]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like". This means that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[5][6] For p-(Methylamino)phenol sulphate, several factors are at play:

  • Polarity and Hydrogen Bonding: The phenol and methylamino groups are capable of acting as both hydrogen bond donors and acceptors. The sulfate counter-ion is ionic. This highly polar and ionic nature suggests a strong affinity for polar solvents.

  • Ionic Nature: As a salt, the compound can dissociate in solvents with a high dielectric constant, such as water. In organic solvents, this dissociation is less favorable, and solubility will depend heavily on the solvent's ability to solvate both the cationic p-(methylamino)phenol species and the sulfate anion.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the crystal and disrupt the solvent's intermolecular forces.[5]

The diagram below illustrates the relationship between the compound's structure and its expected solubility.

G cluster_solute p-(Methylamino)phenol Sulphate Structure cluster_solvents Solvent Classes Solute Core Compound Ionic Sulfate Group (SO₄²⁻) Ionic, Highly Polar Solute->Ionic Polar Phenol & Amine Groups Polar, H-Bonding Solute->Polar Aromatic Benzene Ring Nonpolar Solute->Aromatic PolarProtic Polar Protic (e.g., Water, Methanol) H-Bonding Ionic->PolarProtic High Solubility (Ion-Dipole) Nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals Ionic->Nonpolar Insoluble Polar->PolarProtic High Solubility (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole Polar->PolarAprotic Moderate Solubility (Dipole-Dipole) Aromatic->Nonpolar Low to Insoluble (Dominance of polar/ionic groups)

Caption: Structural features of p-(Methylamino)phenol sulphate and their influence on solubility.

Solubility Profile in Organic Solvents

Quantitative public-domain data on the solubility of p-(Methylamino)phenol sulphate in a wide range of organic solvents is sparse. However, based on its physicochemical properties and established chemical principles, a qualitative and predictive assessment can be made. The available data indicates it is "slightly soluble in alcohol" and "insoluble in ether".[2]

The following table summarizes this information and provides an expert prediction for other common laboratory solvents based on their polarity.

SolventClassPolarity IndexPredicted SolubilityRationale
WaterPolar Protic9.0Soluble [4][7]High polarity and ability to form strong hydrogen bonds and solvate ions.
MethanolPolar Protic5.1Slightly to Moderately Soluble Polar and protic, but with a lower dielectric constant than water. Consistent with reports of being "slightly soluble in alcohol".[2]
EthanolPolar Protic5.2Slightly Soluble Similar to methanol, but the increased hydrocarbon chain length slightly reduces polarity.
AcetonePolar Aprotic5.1Slightly Soluble to Insoluble Polar, but lacks hydrogen bond donating ability, making it less effective at solvating the sulfate anion.
Diethyl EtherNonpolar2.8Insoluble [2]Low polarity and inability to engage in hydrogen bonding make it a poor solvent for a polar salt.
TolueneNonpolar2.4Insoluble Aromatic but nonpolar; incapable of solvating the ionic and polar groups.
HexaneNonpolar0.0Insoluble Highly nonpolar alkane; fundamentally incompatible with the solute.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Likely Soluble High polarity and ability to solvate cations effectively may overcome the lack of H-bond donation for the anion.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[5]

Objective: To determine the concentration of a saturated solution of p-(Methylamino)phenol sulphate in a given organic solvent at a specified temperature.

Materials:

  • p-(Methylamino)phenol sulphate (analytical grade)

  • Solvent of interest (HPLC grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of p-(Methylamino)phenol sulphate to a vial. The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in the constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial. This step is critical to prevent undissolved solid from contaminating the sample.

  • Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the solute.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/100mL.

The workflow for this protocol is visualized below.

G start Start prep 1. Add excess solute to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate at constant T (e.g., 24-48h) add_solvent->equilibrate settle 4. Allow excess solid to settle equilibrate->settle sample 5. Filter supernatant sample settle->sample dilute 6. Dilute sample accurately sample->dilute quantify 7. Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate 8. Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

p-(Methylamino)phenol sulphate is a highly polar, ionic compound whose solubility is dominated by its salt nature and its capacity for hydrogen bonding. It is readily soluble in water but exhibits limited solubility in most common organic solvents.[2][4] Its solubility is highest in polar protic solvents and is predicted to be very low in nonpolar media. For applications requiring solubilization in organic systems, highly polar aprotic solvents like DMSO may be effective, or co-solvent systems may be necessary. The lack of extensive published quantitative data underscores the importance of employing rigorous experimental methods, such as the shake-flask protocol detailed herein, for any research or development activities involving this compound.

References

  • Metol | C14H20N2O6S | CID 5930 - PubChem. National Institutes of Health. [Link]

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  • ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. International Labour Organization. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty of Science, Alexandria University. [Link]

  • p-(Methylamino)phenol sulphate | C7H11NO5S | CID 74737 - PubChem. National Institutes of Health. [Link]

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Exploratory

An In-depth Technical Guide to the Redox Potential of p-(Methylamino)phenol Sulphate (Metol)

For Researchers, Scientists, and Drug Development Professionals Introduction p-(Methylamino)phenol sulphate, widely known by its trivial name Metol, is an aromatic organic compound with the chemical formula (C₇H₉NO)₂·H₂S...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Methylamino)phenol sulphate, widely known by its trivial name Metol, is an aromatic organic compound with the chemical formula (C₇H₉NO)₂·H₂SO₄.[1] Historically, it is best recognized as a principal developing agent in black-and-white photographic processes, a role it owes entirely to its robust reducing properties.[2][3] The efficacy of Metol in these and other applications is fundamentally governed by its redox potential, a measure of its tendency to donate electrons.

For researchers in materials science, drug development, and environmental science, understanding the nuances of Metol's redox behavior is critical. In a pharmaceutical context, phenolic and aminophenolic structures are common motifs in drug candidates, and their redox activity can be linked to both therapeutic efficacy and toxicity profiles.[4] Environmentally, Metol is considered a pollutant, and its degradation pathways are oxidative processes.[5][6]

This guide provides a comprehensive examination of the redox potential of Metol. Moving beyond a simple statement of values, we will explore the underlying electrochemical principles, detail rigorous experimental methodologies for its determination, and provide insights into the factors that modulate its redox activity. As Senior Application Scientists, our goal is to bridge theory with practice, offering a self-validating framework for the accurate characterization of this important chemical entity.

Chapter 1: Theoretical Foundations of Metol's Redox Chemistry

The redox activity of Metol is centered on the p-aminophenol moiety, which can be readily oxidized. This process involves the transfer of electrons and protons, making it highly sensitive to the chemical environment.

The Core Redox Reaction

The oxidation of p-(Methylamino)phenol involves a two-electron, two-proton process to form the corresponding quinone-imine. This reaction is the cornerstone of its function as a reducing agent.[7] The sulphate salt simply ensures stability and solubility; the active species is the protonated p-(methylamino)phenol cation.

The half-reaction can be represented as:

(C₇H₁₀NO)⁺ ⇌ C₇H₈NO⁺ + 2e⁻ + 2H⁺

This equilibrium between the reduced (phenol) and oxidized (quinone-imine) forms is quantifiable by the redox potential. The presence of both an electron-donating hydroxyl (-OH) group and a methylamino (-NHCH₃) group on the aromatic ring facilitates this oxidation.[8]

G Metol p-(Methylamino)phenol (Reduced Form) QI Quinone-imine (Oxidized Form) Metol->QI Oxidation QI->Metol Reduction Electrons 2e⁻ QI->Electrons Releases Protons 2H⁺ QI->Protons Releases G cluster_0 Electrochemical Cell WE Working Electrode (e.g., GCE) Potentiostat Potentiostat WE->Potentiostat Measures Current RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt wire) Solution Metol in Supporting Electrolyte Potentiostat->WE Controls Potential Potentiostat->RE Measures vs. Potentiostat->CE Passes Current Output Cyclic Voltammogram (Current vs. Potential) Potentiostat->Output Generates Plot

Caption: Experimental workflow for Cyclic Voltammetry.

Method 2: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the concentration and formal potential of a redox-active substance. [9][10]It involves titrating the analyte (Metol) with a standard solution of an oxidizing agent and monitoring the potential of an indicator electrode. [11] Trustworthiness: This method is self-validating. The endpoint is not determined by a subjective color change but by the point of maximum inflection in the potential curve, which corresponds to the stoichiometric equivalence point. The potential at the half-equivalence point provides a direct measure of the formal redox potential (E°') of the Metol/quinone-imine couple under the specific experimental conditions.

Protocol: Potentiometric Redox Titration of Metol

  • Reagent and Electrode Preparation:

    • Analyte: Prepare an accurately weighed solution of p-(Methylamino)phenol sulphate in an acidic medium (e.g., dilute H₂SO₄) to ensure stability.

    • Titrant: A standardized solution of a strong oxidizing agent, such as Ceric (IV) sulphate or Potassium permanganate. [9] * Indicator Electrode: A platinum electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl. [12]2. Apparatus Setup:

    • Place the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the platinum and reference electrodes in the solution, connected to a high-impedance voltmeter or pH/mV meter.

    • Position a burette containing the standardized titrant above the beaker.

  • Titration Procedure:

    • Record the initial potential of the solution.

    • Add the titrant in small, recorded increments. After each addition, allow the potential to stabilize before recording the value.

    • As the potential begins to change more rapidly, reduce the volume of the increments. Continue adding titrant well past the steep rise in potential.

  • Data Analysis:

    • Plot the measured potential (E) versus the volume of titrant added.

    • The equivalence point is the volume at which the slope of the curve is at a maximum. This can be more accurately determined by plotting the first derivative (ΔE/ΔV vs. V) or second derivative (Δ²E/ΔV² vs. V). [9] * Determine the volume of titrant required to reach the half-equivalence point (half the volume of the equivalence point).

    • The potential measured at the half-equivalence point is the formal redox potential (E°') of Metol under these conditions.

Chapter 3: Data Interpretation and Reference Values

The redox potential of Metol is not a single, fixed value but is highly dependent on the measurement conditions. While extensive databases of standard potentials exist, values for complex organic molecules like Metol are often reported as formal potentials (E°'), which apply to a specific set of conditions (e.g., pH, ionic strength).

Data Presentation

The following table summarizes representative electrochemical parameters for p-(Methylamino)phenol (Metol) derived from literature. It is crucial to note that direct comparison requires careful consideration of the experimental conditions.

ParameterReported ValueMethodConditionsSource
Electron Transfer Number (n)~1.8 - 2.0Cyclic VoltammetrypH 5.0, TiO₂ nanowire modified electrode[2]
Heterogeneous Electron Transfer Rate Constant (kₛ)1.48 s⁻¹Cyclic VoltammetrypH 5.0, TiO₂ nanowire modified electrode[2]
Diffusion Coefficient (D)1.24 x 10⁻⁵ cm²/sChronocoulometryGold nanoparticle modified electrode[13]
Formal Potential (E°')Not explicitly stated in provided abstracts, but calculable from Epa and EpcCyclic VoltammetryVaries with pH and electrode[2][14][13]

Note: The formal potential is highly sensitive to pH and the specific electrode system used. For instance, studies on the parent compound, p-aminophenol, have shown calculated standard electrode potentials around 0.6-0.7 V vs. NHE, which provides a theoretical baseline.[15]

Authoritative Grounding: The International Union of Pure and Applied Chemistry (IUPAC) provides strict guidelines for the measurement and reporting of electrode potentials, emphasizing the need to specify the reference electrode, temperature, and composition of the solution. [16][17][18]All reported potentials should be referenced against the Standard Hydrogen Electrode (SHE) for universal comparison, though in practice other reference electrodes are used and the results converted.

Conclusion

The redox potential of p-(Methylamino)phenol sulphate is a dynamic property central to its chemical reactivity. As this guide has demonstrated, its determination is not a trivial matter but requires a sophisticated understanding of electrochemical principles and meticulous experimental execution. For professionals in research and development, mastering techniques like cyclic voltammetry and potentiometric titration is essential for accurately characterizing Metol and similar redox-active molecules. By controlling and reporting key variables, particularly pH, researchers can ensure that their data is both reproducible and comparable, paving the way for more effective applications, from designing new catalytic systems to understanding the metabolic pathways of phenolic drugs.

References

  • Voltammetric Determination of Metol on a Gold Nanoparticle Modified Carbon Molecular Wire Electrode. (2016). ResearchGate. Available at: [Link]

  • Sensitive Voltammetric Detection of Metol with a TiO2 Nanowire Modified Carbon Ionic Liquid Electrode. (2016). International Journal of Electrochemical Science. Available at: [Link]

  • The mechanism for the redox reaction of metol over GCE/MCM-41/CoNiO2 electrode. ResearchGate. Available at: [Link]

  • Electrochemical behavior and voltammetric determination of p-methylaminophenol sulfate using LiCoO2 nanosphere modified electrode. (2014). ResearchGate. Available at: [Link]

  • Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. (2017). Environmental Science: Processes & Impacts. Available at: [Link]

  • Electrocatalytic determination of maltol in food products by cyclic voltammetry with a poly(l-phenylalanine) modified electrode. Analytical Methods. Available at: [Link]

  • Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river water samples based on graphene oxide/CeNbO4 nanocomposite catalyst. (2021). PubMed. Available at: [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015). The Journal of Physical Chemistry A. Available at: [Link]

  • Identification of metol degradation products under Fenton's reagent treatment using liquid chromatography-mass spectrometry. (2000). ResearchGate. Available at: [Link]

  • The oxidation of metol (N-methyl- p-aminophenol) in aqueous solution by UV/H 2O 2 photolysis. ResearchGate. Available at: [Link]

  • Oxidation potential of different aliphatic and aromatic amines. ResearchGate. Available at: [Link]

  • Standard electrode potential (S05912). The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • Maltol determination in food by microwave assisted extraction and electrochemical detection. Journal of Food and Drug Analysis. Available at: [Link]

  • Studies on the electrochemical oxidation of methanol using La 2 MO 4 (M = Ni, Cu and Zn) catalysts. Catalysis Science & Technology. Available at: [Link]

  • Terminology of electrochemical methods of analysis (IUPAC Recommendations 2019). ResearchGate. Available at: [Link]

  • MANUAL OF SYMBOLS AND TERMINOLOGY FOR PHYSICOCHEMICAL QUANTITIES AND UNITS APPENDIX III. IUPAC. Available at: [Link]

  • Identification of Metol Degradation Prod. Scribd. Available at: [Link]

  • Potentiometric titration. Wikipedia. Available at: [Link]

  • Theoretical studies on electrochemistry of p-aminophenol. ResearchGate. Available at: [Link]

  • POTENTIOMETRIC TITRATIONS. University of Babylon. Available at: [Link]

  • recommendations for nomenclature of ion-selective electrodes. IUPAC. Available at: [Link]

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  • 0electrochemistry Class 12th Notes. Scribd. Available at: [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2013). Electrochimica Acta. Available at: [Link]

  • Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products. PubMed. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on p-methylaminophenol sulphate (A22). European Commission. Available at: [Link]

  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. ACS Organic & Inorganic Au. Available at: [Link]

  • Here's what you need to know about redox titration curve in potentiometry. Unacademy. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Thermal Decomposition Products of p-(Methylamino)phenol Sulphate (Metol)

Introduction p-(Methylamino)phenol sulphate, commonly known in photographic and laboratory settings as Metol, is a crucial developing agent in black and white photography and finds application in various chemical synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-(Methylamino)phenol sulphate, commonly known in photographic and laboratory settings as Metol, is a crucial developing agent in black and white photography and finds application in various chemical syntheses.[1] Despite its utility, a thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, storage, and for predicting its behavior in various thermal processes. This technical guide provides a comprehensive overview of the thermal decomposition of Metol, detailing the hazardous products formed, the underlying chemical pathways, and robust analytical methodologies for characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the thermal properties of this compound.

Thermal Decomposition Profile and Hazardous Products

The thermal stability of a chemical compound is a critical safety parameter. For p-(Methylamino)phenol sulphate, the onset of decomposition is a key indicator of the temperatures at which hazardous byproducts may be generated.

Decomposition Temperature

p-(Methylamino)phenol sulphate is reported to decompose at approximately 260°C.[2][3] This temperature represents the threshold at which the molecule's structural integrity is compromised, leading to the formation of various smaller, often gaseous, molecules.

Primary Hazardous Decomposition Products

Upon reaching its decomposition temperature, p-(Methylamino)phenol sulphate breaks down into several hazardous substances. The primary products of this thermal degradation include:

  • Oxides of Sulfur (SOx): These are generated from the sulphate counter-ion. Sulfur dioxide (SO2) and sulfur trioxide (SO3) are pungent, corrosive gases that can cause severe respiratory irritation.[4][5][6] In the presence of moisture, they can form sulfurous and sulfuric acid, respectively, which are highly corrosive.

  • Nitrogen Oxides (NOx): The methylamino group on the phenol ring is the source of nitrogen oxides, such as nitric oxide (NO) and nitrogen dioxide (NO2).[4] These gases are toxic and contribute to respiratory problems.[7]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): The organic phenolic ring and the methyl group are the sources of carbon monoxide and carbon dioxide.[8][9] Carbon monoxide is a toxic gas that interferes with oxygen transport in the blood, while carbon dioxide is an asphyxiant at high concentrations.

The formation of these products is a significant concern in any scenario where p-(Methylamino)phenol sulphate might be subjected to elevated temperatures, such as in a fire or during certain manufacturing processes.

Proposed Mechanism of Thermal Decomposition

The thermal decomposition of p-(Methylamino)phenol sulphate is a complex process involving the breakdown of both its organic and inorganic components. While a definitive, step-by-step mechanism is not extensively detailed in the public literature, a scientifically plausible pathway can be proposed based on the known chemistry of related compounds.

The decomposition likely initiates with the breakdown of the sulphate salt, leading to the release of sulfur oxides.[3] This is followed by the fragmentation of the N-methyl-p-aminophenol moiety. The phenolic ring and the methylamino group subsequently degrade, leading to the formation of the aforementioned gaseous products.[3] The process can be conceptualized as a multi-stage event, as illustrated in the diagram below.

G cluster_0 Initial State cluster_1 Thermal Input (≥260°C) cluster_2 Intermediate Fragments cluster_3 Final Decomposition Products Metol p-(Methylamino)phenol Sulphate (Solid) Heat Heat Fragments Sulphate Decomposition & Organic Moiety Fragmentation Heat->Fragments Initiates Decomposition SOx Sulfur Oxides (SOx) Fragments->SOx Leads to NOx Nitrogen Oxides (NOx) Fragments->NOx Leads to CO_CO2 Carbon Monoxide (CO) & Carbon Dioxide (CO2) Fragments->CO_CO2 Leads to Char Solid Residue (Char) Fragments->Char Leads to

Caption: Proposed Thermal Decomposition Pathway of Metol.

Analytical Methodologies for Characterization

To experimentally investigate the thermal decomposition of p-(Methylamino)phenol sulphate, a combination of thermoanalytical and spectrometric techniques is employed. These methods provide quantitative data on the thermal stability and qualitative identification of the decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature and for quantifying the mass loss associated with different decomposition stages.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the energetics of the decomposition process (i.e., whether it is endothermic or exothermic) and to identify phase transitions that may occur before decomposition.

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition, the thermoanalytical instrument can be coupled to a gas analysis system. The most common configuration is TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy).

  • TGA-MS: The evolved gases from the TGA are directly introduced into a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio, allowing for the identification of the individual decomposition products.

  • TGA-FTIR: The evolved gases are passed through an infrared spectrometer, which identifies the functional groups present in the gas stream, providing information about the chemical nature of the decomposition products.

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of p-(Methylamino)phenol sulphate.

G cluster_workflow Experimental Workflow Sample Sample Preparation (p-(Methylamino)phenol Sulphate) TGA_DSC Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Sample->TGA_DSC Characterize Thermal Stability EGA Evolved Gas Analysis (TGA-MS or TGA-FTIR) TGA_DSC->EGA Identify Gaseous Products Data_Analysis Data Analysis and Interpretation TGA_DSC->Data_Analysis EGA->Data_Analysis Correlate Data Report Comprehensive Thermal Decomposition Profile Data_Analysis->Report

Caption: Experimental Workflow for Thermal Analysis of Metol.

Detailed Experimental Protocol

This section provides a standardized protocol for the thermal analysis of p-(Methylamino)phenol sulphate using TGA and DSC.

Instrumentation
  • Thermogravimetric Analyzer (TGA), capable of heating to at least 600°C.

  • Differential Scanning Calorimeter (DSC), with a similar temperature range.

  • (Optional but recommended) Mass Spectrometer or FTIR spectrometer coupled to the TGA.

Sample Preparation
  • Ensure the p-(Methylamino)phenol sulphate sample is homogenous. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA or DSC crucible (typically aluminum or platinum).

TGA Method
  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide valuable information about the decomposition mechanism.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data to Collect: Mass vs. Temperature, and the first derivative of the mass loss curve (DTG).

DSC Method
  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 300°C at a heating rate of 10°C/min.

  • Data to Collect: Heat Flow vs. Temperature.

Data Interpretation and Expected Results

The data obtained from the thermal analysis will provide a detailed picture of the decomposition process.

ParameterTechniqueExpected Result for p-(Methylamino)phenol Sulphate
Onset of Decomposition TGAAround 260°C, a significant mass loss will be observed.
Decomposition Stages TGA (DTG Curve)The DTG curve may show one or more peaks, indicating distinct decomposition steps.
Residual Mass TGAThe mass remaining at the end of the experiment (e.g., at 600°C) will indicate the amount of non-volatile char formed.
Thermal Events DSCAn endothermic or exothermic peak will be observed corresponding to the decomposition temperature.
Decomposition Products TGA-MS / TGA-FTIRThe mass spectra or infrared spectra will confirm the evolution of SOx, NOx, CO, and CO2.

Safety Considerations and Handling

Given the hazardous nature of the decomposition products, several safety precautions must be strictly followed when working with p-(Methylamino)phenol sulphate at elevated temperatures.

  • Ventilation: All heating experiments should be conducted in a well-ventilated fume hood to prevent inhalation of toxic gases.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and gloves, is mandatory.

  • Spill Management: In case of a spill, avoid generating dust. The spilled material should be carefully collected and disposed of as hazardous waste.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this could lead to a vigorous, potentially explosive, reaction.[8][9]

Conclusion

A comprehensive understanding of the thermal decomposition of p-(Methylamino)phenol sulphate is essential for its safe and effective use. This guide has detailed the hazardous decomposition products, proposed a plausible decomposition mechanism, and provided a robust analytical framework for its characterization. By employing the methodologies outlined herein, researchers and professionals can obtain critical data to inform risk assessments, process development, and ensure a safe working environment. The thermal instability of this compound above 260°C necessitates careful temperature control in any application to prevent the release of toxic and corrosive gases.

References

  • NOx and SOx - Sulphur Dioxide and Nitrogen Dioxide - Serious Air. Healthy Air. [Link]

  • Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution. The Lab Depot. [Link]

  • Material Safety Data Sheet - 4-Methylaminophenol sulfate. Cole-Parmer. [Link]

  • Outdoor air pollution: nitrogen dioxide, sulfur dioxide, and carbon monoxide health effects. PubMed. [Link]

  • Sulfur Dioxide Basics. US EPA. [Link]

  • Sulfur dioxide. Minnesota Pollution Control Agency. [Link]

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Exploratory

p-(Methylamino)phenol sulphate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of p-(Methylamino)phenol Sulphate This guide provides a comprehensive technical overview of the stability and storage requirements for p-(Methylamino)phenol sulpha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of p-(Methylamino)phenol Sulphate

This guide provides a comprehensive technical overview of the stability and storage requirements for p-(Methylamino)phenol sulphate (CAS 55-55-0), a compound commonly known as Metol or Elon.[1][2] Primarily utilized as a developing agent in monochrome photography and as an oxidant in permanent hair dye formulations, its efficacy is directly linked to its chemical integrity.[1][3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of its degradation pathways and requisite handling protocols is paramount to ensure experimental reproducibility and product quality.

Core Chemical and Physical Properties

p-(Methylamino)phenol sulphate is an off-white crystalline solid that serves as the sulfate salt of N-methylaminophenol.[1][6][7] Its properties are foundational to understanding its stability. An aqueous solution is slightly acidic.[6][8]

PropertyValueSource(s)
Chemical Formula (C₇H₁₀NO)₂SO₄[1]
Molecular Weight 344.38 g/mol [1]
Appearance Off-white to faint beige crystalline solid/powder[6]
Solubility in Water 50 g/L at 20 °C[4]
Melting Point ~260 °C (decomposes)[1][7][9]
Autoignition Temp. ~531 °C[7]
Sensitivity Sensitive to light, air, moisture, and heat[2][6][10]

The Critical Nature of Stability: Degradation Pathways

The chemical structure of p-(Methylamino)phenol sulphate, featuring both a phenolic hydroxyl group and a secondary amine on an electron-rich aromatic ring, makes it highly susceptible to oxidation.[1] This is the primary pathway of degradation and the central challenge in its handling and storage.

Key Factors Influencing Degradation:

  • Oxidation: Exposure to atmospheric oxygen is the principal cause of degradation. This process is significantly accelerated in the presence of moisture, alkaline conditions, and heavy metal contaminants. Oxidation leads to the formation of colored by-products, including iminoquinones and polymeric species, which manifest as a discoloration of the solid material from off-white to yellow, brown, or pink.[9]

  • Photodegradation: The compound is light-sensitive.[6][7] Exposure to UV radiation or even ambient light over prolonged periods can initiate and accelerate oxidative degradation.[2][10][11]

  • Thermal Decomposition: While stable at recommended storage temperatures, the compound decomposes upon heating to around 260 °C.[12] This decomposition releases toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[12]

  • Chemical Incompatibility: p-(Methylamino)phenol sulphate is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, with which it can react violently.[11][12][13]

The following diagram illustrates the primary degradation cascade.

cluster_main Degradation Pathway of p-(Methylamino)phenol Sulphate Metol p-(Methylamino)phenol Sulphate (Stable, Off-White Solid) Oxidized_Intermediates Oxidized Intermediates (e.g., Semiquinone Radical) Metol->Oxidized_Intermediates Oxidation Oxidants Stress Factors (Air, Light, Moisture, Heat, Alkali) Oxidants->Oxidized_Intermediates Degradation_Products Final Degradation Products (Quinones, Polymeric Species) (Colored, Inactive) Oxidized_Intermediates->Degradation_Products Further Oxidation/ Polymerization

Caption: Primary oxidative degradation pathway.

Field-Proven Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the purity and efficacy of p-(Methylamino)phenol sulphate.

Recommended Storage Conditions

The primary goal of storage is to mitigate exposure to the degradation triggers identified above.

  • Containers: Store in tightly closed, well-sealed containers to prevent exposure to air and moisture.[2][9][10] For long-term storage, consider containers made of inert materials like polyethylene or polypropylene.[14]

  • Light Protection: The compound must be protected from light.[2][6][9] Use amber glass bottles or store containers in a dark location, such as a cabinet.[11]

  • Temperature: Store in a cool, dry, and well-ventilated area.[8][10][13] A recommended storage temperature is between 15–25 °C.[11] For highly sensitive applications or long-term archival, freezer storage is advised for the neat chemical.[6]

  • Inert Atmosphere: For maximum stability, especially for analytical standards or in solution, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice to displace oxygen.

  • Segregation: Always store p-(Methylamino)phenol sulphate separately from incompatible chemicals, particularly strong oxidizing agents and acids.[12][15]

cluster_storage Optimal Storage Workflow Start Receive Chemical Check_Seal Verify Container Seal is Intact Start->Check_Seal Store Place in Tightly Sealed, Light-Proof Container Check_Seal->Store Yes Reject Quarantine/ Reject Shipment Check_Seal->Reject No Location Store in Cool, Dry, Well-Ventilated Area (15-25°C) Store->Location Segregate Segregate from Incompatibles (Oxidizers, Acids) Location->Segregate End Stable Storage Segregate->End

Caption: Logical workflow for proper storage.

Safe Handling Procedures
  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust particles.[10][13]

  • Dust Control: Avoid procedures that generate dust.[2][12][14] If weighing the powder, do so carefully to minimize aerosolization.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required: safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[10][14] Do not eat, drink, or smoke in the handling area.[12]

  • Solutions: Aqueous solutions of Metol are particularly prone to rapid oxidation. They should be prepared fresh for each use. If a stock solution is required, it should be formulated with antioxidants (e.g., sodium sulfite) and stored under an inert atmosphere, protected from light.

Experimental Methodologies for Stability Assessment

A multi-tiered approach is recommended for a robust assessment of p-(Methylamino)phenol sulphate stability, combining simple visual checks with quantitative analytical techniques.

Protocol 1: Visual Inspection

This qualitative method is a rapid, first-line assessment for gross degradation.

  • Objective: To visually detect signs of oxidation.

  • Methodology:

    • Carefully observe the solid material against a white background. Note any deviation from the expected off-white color. The presence of yellow, pink, or brown hues indicates degradation.

    • For solutions, observe clarity and color. Freshly prepared solutions should be clear and colorless. The development of color indicates oxidative degradation.

    • Document all observations, preferably with time-stamped photographs, for comparison over the course of a stability study.

Protocol 2: UV-Vis Spectrophotometry

This technique provides a semi-quantitative measure of degradation by monitoring the formation of colored oxidation products.

  • Objective: To monitor the increase in absorbance in the visible spectrum corresponding to colored degradation products.

  • Methodology:

    • Reference Spectrum: Prepare a solution of high-purity p-(Methylamino)phenol sulphate (e.g., 10 µg/mL in deionized water) and immediately record its UV-Vis spectrum (approx. 200-700 nm) to establish a baseline (T=0).

    • Stress Conditions: Expose the test sample (either solid or in solution) to defined stress conditions (e.g., continuous light exposure, 40 °C oven, open-air).

    • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14 days), draw a sample, prepare a solution at the same concentration as the reference, and record the UV-Vis spectrum.

    • Data Analysis: Overlay the spectra. The appearance and growth of new absorbance peaks, particularly in the 400-700 nm range, are indicative of the formation of colored oxidation products and thus, degradation.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive quantitative method for assessing purity and stability. It can separate the parent compound from its degradation products and allow for precise quantification.

  • Objective: To quantify the percentage of active p-(Methylamino)phenol sulphate and detect the formation of degradation products over time.

  • Methodology:

    • Chromatographic System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective. For example:

      • Mobile Phase A: 0.1% Phosphoric acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with a high percentage of A, gradually increasing B over 15-20 minutes.

    • Detection: UV detection at the λmax of p-(Methylamino)phenol sulphate (approx. 273 nm).

    • Procedure: a. Prepare a reference standard solution of known concentration from a high-purity source. b. Prepare sample solutions from the stability study at the same concentration. c. Inject both the reference and sample solutions. d. The purity of the sample is calculated by comparing the peak area of the main analyte to the total area of all peaks (Area Percent method) or against the external standard. A loss in the main peak area and the appearance of new peaks over time indicate degradation.

cluster_testing Stability Testing Workflow Start Begin Stability Study (T=0) Stress Expose Samples to Stress Conditions Start->Stress Time_Point Pull Time-Point Sample Stress->Time_Point Time_Point->Stress Continue Study Visual Visual Inspection (Color, Appearance) Time_Point->Visual UV UV-Vis Analysis (Monitor Spectra) Visual->UV HPLC HPLC Purity Assay (% Purity, Impurities) UV->HPLC Data Compile & Analyze Data HPLC->Data End Conclude Study Data->End Final Time-Point

Caption: Integrated workflow for stability testing.

Conclusion

p-(Methylamino)phenol sulphate is a valuable chemical reagent whose utility is intrinsically tied to its high-purity state. Its susceptibility to oxidative degradation, accelerated by light, heat, and moisture, necessitates rigorous adherence to controlled storage and handling protocols. By implementing the guidelines and analytical methodologies detailed in this guide, researchers and development professionals can ensure the chemical integrity of their material, leading to more reliable, reproducible, and successful outcomes in their scientific endeavors.

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Exploratory

Mastering Metol: A Technical Guide to Laboratory Safety and Handling

Metol, chemically known as N-methyl-p-aminophenol sulfate, is a valuable reducing agent with a long history of use, particularly in photographic development and as an intermediate in organic synthesis.[1][2] However, its...

Author: BenchChem Technical Support Team. Date: January 2026

Metol, chemically known as N-methyl-p-aminophenol sulfate, is a valuable reducing agent with a long history of use, particularly in photographic development and as an intermediate in organic synthesis.[1][2] However, its utility in the laboratory is matched by a set of health and safety considerations that demand rigorous adherence to proper handling protocols. This guide provides an in-depth, scientifically grounded framework for researchers, scientists, and drug development professionals to work with Metol safely and effectively. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system of safety.

Understanding the Hazard Profile of Metol

Metol, with the chemical formula (C₇H₁₀NO)₂SO₄, presents as a white to slightly pink crystalline powder.[1][3] While stable under normal conditions, its hazard profile necessitates careful management.[4]

Key Hazards:

  • Acute Oral Toxicity: Metol is harmful if swallowed.[5]

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[5][6] This is a critical consideration, as repeated exposure can lead to sensitivity even in individuals who did not initially react.

  • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs.[4][5]

  • Aquatic Toxicity: Metol is very toxic to aquatic life with long-lasting effects, underscoring the importance of proper waste disposal to prevent environmental contamination.[4][5]

Hazard Classification Category Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects

Source: Adapted from multiple Safety Data Sheets.[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The foundation of safe Metol handling lies in a combination of robust engineering controls and appropriate personal protective equipment. The aim is to minimize all potential routes of exposure: inhalation, skin contact, and ingestion.

Engineering Controls: The First Line of Defense
  • Ventilation: Always handle Metol in a well-ventilated area. A chemical fume hood is mandatory to control the inhalation of fine dust particles.[7][8] The causality here is straightforward: preventing airborne particles from entering the respiratory system is paramount.

  • Designated Work Area: Establish a clearly marked, designated area for handling Metol. This prevents cross-contamination of other laboratory spaces and ensures that all necessary safety equipment is readily accessible.[8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required.[7] For tasks with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[9][10]

  • Hand Protection: Wear protective gloves resistant to the product. Nitrile rubber gloves are a suitable option.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Skin and Body Protection: A lab coat or other protective workwear is essential.[5] For larger quantities or procedures with a high risk of spillage, consider a chemical-resistant apron.[9] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[4][7]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below occupational limits, a respirator with a dust filter is necessary.[5] The specific type of respirator should be selected based on the anticipated concentration of airborne Metol.

PPE_Hierarchy cluster_Controls Hazard Control Hierarchy Engineering_Controls Engineering Controls (e.g., Fume Hood) Administrative_Controls Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls Primary barrier PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative_Controls->PPE Secondary barrier

Caption: Hierarchy of controls for managing Metol exposure in the lab.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the chemical.

Handling Procedures
  • Avoid Dust Formation: Handle Metol in a manner that minimizes the generation of dust.[6] This can be achieved by carefully scooping or pouring the powder, rather than dropping it from a height.

  • General Hygiene: Do not eat, drink, or smoke in areas where Metol is handled or stored.[4][7] Wash hands thoroughly with soap and water after handling and before breaks.[4][5]

  • Clothing: Contaminated work clothing should be removed and laundered separately before reuse.[4][7]

Storage Conditions
  • Container: Keep Metol in its original, tightly closed container.[7]

  • Location: Store in a cool, well-ventilated place away from direct sunlight and moisture.[4][7]

  • Incompatibilities: Store away from strong acids, strong bases, and oxidizing agents.[5][6] Metol can react violently with strong oxidizers.[6]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

First-Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If irritation, difficulty breathing, or other symptoms persist, seek medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If an allergic reaction or irritation occurs, seek medical advice.[4][5]

  • Eye Contact: Immediately rinse the eyes with a continuous flow of running water for at least 10-15 minutes, holding the eyelids open.[5] If contact lenses are present, remove them if it is safe to do so. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse the mouth with water and provide 2-5 dL of water to drink. Do not induce vomiting. Seek immediate medical treatment.[5]

Emergency_Response_Flowchart Spill_Exposure Spill or Exposure Occurs Assess_Situation Assess Situation (Minor vs. Major) Spill_Exposure->Assess_Situation Minor_Spill Minor Spill (Controllable) Assess_Situation->Minor_Spill Minor Major_Spill Major Spill (Uncontrolled) Assess_Situation->Major_Spill Major First_Aid Administer First Aid (as per SDS) Minor_Spill->First_Aid Contain_Spill Contain Spill (if trained) Minor_Spill->Contain_Spill Evacuate Evacuate Area Alert Others Major_Spill->Evacuate Evacuate->First_Aid Call_Emergency Call Emergency Services First_Aid->Call_Emergency Report_Incident Report Incident to Supervisor Contain_Spill->Report_Incident Call_Emergency->Report_Incident

Caption: General emergency response workflow for a Metol incident.

Spill Response
  • Minor Spills: For small, contained spills, trained personnel wearing appropriate PPE can carefully clean up the material. Avoid generating dust. Place the spilled material into a suitable, labeled container for hazardous waste disposal.[5]

  • Major Spills: In the case of a large or uncontrolled spill, evacuate the area immediately and alert others.[11] Contact your institution's emergency response team.

Fire Fighting Measures

Metol itself is non-flammable.[5] However, in the event of a fire involving other materials, suitable extinguishing media include alcohol-resistant foam, carbon dioxide, dry powder, and water spray.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Waste Disposal: Environmental Responsibility

Proper disposal of Metol and its containers is essential to prevent environmental contamination.

  • Waste Classification: Metol waste is considered hazardous.

  • Disposal Route: Dispose of Metol waste and contaminated materials through a licensed hazardous waste disposal company.[8] Do not allow the material to enter drains or waterways.[5][8] All local, regional, national, and international regulations must be followed.[4][7]

  • Containerization: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.[8]

Occupational Exposure Limits

While specific occupational exposure limits (OELs) for Metol are not universally established, it is good practice to adhere to the general principles of minimizing exposure to as low as reasonably practicable. For substances without a specific OEL, a toxicologist or industrial hygienist may recommend a target airborne concentration based on the substance's toxicological profile.[12]

Conclusion

Working with Metol requires a comprehensive understanding of its hazards and a steadfast commitment to safety protocols. By implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to strict handling, storage, and disposal procedures, researchers can mitigate the risks associated with this valuable chemical. This guide serves as a technical foundation for developing and maintaining a culture of safety in the laboratory, ensuring the well-being of personnel and the protection of the environment.

References

  • Metol - SAFETY DATA SHEET - PENTA. (2025-03-17). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - METOL 99% AR (for Photographic Purpose) - oxfordlabchem.com. Retrieved from [Link]

  • Methanol: toxicological overview - GOV.UK. (2024-10-11). Retrieved from [Link]

  • Metol - Grokipedia. Retrieved from [Link]

  • Metol ((C7H10NO)2SO4) properties. Retrieved from [Link]

  • Techno PharmChem - METOL MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Safety Data Sheet: Metol - Carl ROTH. Retrieved from [Link]

  • METOL ACS MSDS CAS-No.: 55-55-0 MSDS - Loba Chemie. (2019-03-20). Retrieved from [Link]

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  • Personal Protective Equipment for Metal Work - YouTube. (2019-07-02). Retrieved from [Link]

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  • Recommendation of Occupational Exposure Limits (2016-2017): The Japan Society for Occupational Health May, 25, 2016 - PMC - NIH. Retrieved from [Link]

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  • Laboratory emergency response procedures | Safety - University of Western Australia. (2024-11-27). Retrieved from [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC. Retrieved from [Link]

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  • A Practical Guide to Commercial Hazardous Material Disposal and Recycling. (2025-04-04). Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Environmental Fate and Impact of p-(Methylamino)phenol Sulphate

Foreword: Understanding the Environmental Journey of a Widely Used Chemical p-(Methylamino)phenol sulphate, commercially known as Metol, is a chemical compound with a long history of use, primarily as a developing agent...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Environmental Journey of a Widely Used Chemical

p-(Methylamino)phenol sulphate, commercially known as Metol, is a chemical compound with a long history of use, primarily as a developing agent in black-and-white photography and as an ingredient in hair dyes.[1] Its utility in these applications is well-established, but with increasing environmental awareness, a thorough understanding of its fate and impact upon release into the environment is paramount for responsible management and risk assessment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the environmental behavior of p-(Methylamino)phenol sulphate, from its degradation pathways to its ecotoxicological effects. By synthesizing available scientific data and outlining standardized testing methodologies, this document aims to equip professionals with the knowledge necessary to evaluate its environmental profile and inform sustainable practices.

Physicochemical Identity and Properties

A substance's environmental behavior is fundamentally governed by its physicochemical properties. p-(Methylamino)phenol sulphate is an off-white crystalline solid that is sensitive to light.[2] Key properties that influence its environmental transport and partitioning are summarized in the table below.

PropertyValueSource
Chemical Name bis(4-(methylamino)phenol) sulphate[3]
Synonyms Metol, p-Methylaminophenol sulfate, Elon[3]
CAS Number 55-55-0[3]
Molecular Formula C₁₄H₂₀N₂O₆S[3]
Molecular Weight 344.38 g/mol [3]
Melting Point ~260 °C (decomposes)[3][4]
Water Solubility Soluble[2]

The water solubility of p-(Methylamino)phenol sulphate is a critical factor, suggesting its potential for dispersal in aquatic environments.[2]

Environmental Fate: Persistence and Transport

The "fate" of a chemical in the environment refers to the processes that determine its ultimate disposition. This includes its persistence, degradation, and mobility. For p-(Methylamino)phenol sulphate, understanding these pathways is crucial for predicting its environmental concentrations and potential for exposure.

Abiotic and Biotic Degradation

Degradation is the breakdown of a chemical into simpler compounds. This can occur through biological processes (biodegradation) or non-biological processes such as hydrolysis and photolysis.

2.1.1. Biodegradation: Assessing Microbial Breakdown

Ready biodegradability is a key indicator of a substance's persistence in the environment. Standardized tests, such as those outlined in the OECD 301 guidelines, are used to assess the potential for microorganisms to break down a chemical.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This protocol provides a standardized method to assess the ready biodegradability of a chemical substance by aerobic microbial activity.

Causality Behind Experimental Choices: The principle of this test is to expose the test substance to a mixed population of microorganisms in a defined mineral medium and measure the oxygen consumption over a 28-day period. The oxygen consumed is a direct measure of the aerobic microbial respiration and thus, the biodegradation of the test substance. A closed respirometer is used to trap the evolved carbon dioxide, and the corresponding pressure change is measured to determine oxygen uptake. This method is suitable for soluble and insoluble, non-volatile substances.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: A mineral salt solution containing essential nutrients for microbial growth is prepared.

  • Inoculum Preparation: The inoculum is typically activated sludge from a domestic wastewater treatment plant, which is washed and aerated before use to ensure a viable and active microbial population.

  • Test Setup: The test substance is added to the mineral medium in sealed vessels at a concentration to yield a theoretical oxygen demand (ThOD) of 50-100 mg/L. Control vessels containing only the inoculum and a reference substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-24°C) with continuous stirring for 28 days.

  • Measurement of Oxygen Consumption: The oxygen consumption is measured at regular intervals by monitoring the pressure change in the respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the ThOD of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

A Test Substance in Sterile Buffer (pH 4, 7, 9) B Incubate in Dark (Constant Temp) A->B C Sample at Time Intervals B->C D Analyze for Parent Compound C->D E Determine Hydrolysis Rate & Half-life D->E A Test Substance Solution C Mix and Equilibrate A->C B Soil Sample B->C D Centrifuge to Separate Phases C->D E Analyze Aqueous Phase D->E F Calculate Kd and Koc E->F A Expose Fish to Test Substance in Water B Sample Fish and Water A->B C Transfer Fish to Clean Water B->C E Analyze Samples B->E D Sample Fish and Water C->D D->E F Calculate BCF E->F A Algal Culture in Exponential Growth B Expose to Test Substance (Various Concentrations) A->B C Incubate (72h, Light, Temp) B->C D Measure Algal Growth C->D E Calculate EC50 D->E

Sources

Protocols & Analytical Methods

Method

p-(Methylamino)phenol sulphate as a developing agent in photography

An In-Depth Guide to p-(Methylamino)phenol Sulphate as a Photographic Developing Agent Authored by a Senior Application Scientist This document provides a comprehensive technical overview of p-(Methylamino)phenol sulphat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to p-(Methylamino)phenol Sulphate as a Photographic Developing Agent

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of p-(Methylamino)phenol sulphate, known commercially as Metol or Elon, and its pivotal role as a developing agent in traditional black and white photography. Tailored for researchers, chemists, and professionals in related fields, this guide delves into the fundamental chemistry, synergistic interactions, and practical applications of Metol, moving beyond simple procedural outlines to explain the causality behind its formulation and use.

Introduction: The Significance of p-(Methylamino)phenol Sulphate (Metol)

p-(Methylamino)phenol sulphate, with the chemical formula (C₇H₁₀NO)₂SO₄, is a colorless salt that has been a cornerstone of photographic chemistry since its introduction by Julius Hauff in 1891.[1][2] It is prized for its ability to act as a potent reducing agent, selectively converting silver halide crystals exposed to light into metallic silver, thereby rendering a visible image.[3]

As a developing agent, Metol is characterized by its rapid action, which excels at revealing fine detail in the shadow areas of a negative (areas of low exposure).[4] When used alone, it produces images with fine grain but relatively low contrast.[4][5] This characteristic makes it an ideal component for combination with other developing agents to achieve a more balanced and versatile result.

Table 1: Physicochemical Properties of p-(Methylamino)phenol Sulphate

PropertyValueReference
Chemical Formula (C₇H₁₀NO)₂SO₄[1]
Molecular Weight 344.38 g/mol [1]
Appearance White to slightly pink/beige crystalline powder[3][6]
Solubility in Water 50 g/L (at 20°C)[7]
Melting Point ~260 °C (decomposes)[1][8]
Solution pH Slightly acidic[3][9]

The Core Mechanism: From Latent Image to Metallic Silver

The photographic process begins with the formation of a latent image. When light strikes silver halide crystals in a film's emulsion, a small number of silver ions (Ag⁺) are reduced to metallic silver atoms (Ag⁰), forming invisible specks.[10] The role of a developer is to amplify this latent image by many orders of magnitude.

A developing solution is a carefully balanced aqueous mixture containing several key components:

  • Developing Agent(s): The reducing agent, such as Metol, that donates electrons to reduce the exposed silver halide.[11]

  • Accelerator: An alkali, such as borax or sodium carbonate, that raises the pH of the solution.[11] Most developing agents are only active in an alkaline environment.

  • Preservative: Sodium sulfite is almost universally used.[11] It serves a dual purpose: it prevents the developing agent from rapidly oxidizing due to atmospheric oxygen, and it reacts with oxidized developer byproducts, preventing the formation of stains.[12]

  • Restrainer: A compound like potassium bromide that helps prevent the developer from reducing unexposed silver halide crystals, an action that would create chemical "fog" and degrade the image.[11]

The Synergistic Power of MQ Developers: Metol and Hydroquinone

While Metol is effective, its true potential is unlocked when paired with hydroquinone (para-dihydroxybenzene), a slow-acting, high-contrast developing agent.[4][5] This combination, known as a Metol-Hydroquinone (MQ) developer, exhibits a phenomenon called superadditivity . The rate of development and the resulting image quality from the MQ combination are significantly greater than the simple sum of the effects of Metol and hydroquinone used separately.[13][14][15]

The Mechanism of Superadditivity

The widely accepted mechanism for superadditivity is based on regeneration.[13][15]

  • Initiation by Metol: Metol has a strong affinity for the silver halide crystal surface and readily adsorbs to it. It rapidly donates an electron to a latent image site, reducing a silver ion to metallic silver and becoming oxidized in the process.[15]

  • Regeneration by Hydroquinone: Hydroquinone, which is less active and has a higher reduction potential, remains in the bulk solution. Its primary role is to find an oxidized Metol molecule and donate an electron to it, thereby regenerating the Metol back to its active state. The hydroquinone itself becomes oxidized.[13][15]

  • Sustained Action: This rapid regeneration allows a single Metol molecule to act as a catalyst, reducing many silver ions in quick succession while the hydroquinone acts as the bulk electron source. This synergistic cycle overcomes the slow induction period of hydroquinone and leverages the speed of Metol.[13]

Superadditivity Metol_active Metol (Active) Metol_oxidized Metol (Oxidized) Metol_active->Metol_oxidized Becomes Oxidized AgX Silver Halide (AgX) (Latent Image Site) Metol_active->AgX 1. Adsorbs & donates e⁻ Metol_oxidized->Metol_active Regenerated HQ_active Hydroquinone (Active) HQ_active->Metol_oxidized 2. Donates e⁻ (Regeneration) HQ_oxidized Hydroquinone (Oxidized) HQ_active->HQ_oxidized Becomes Oxidized Ag Metallic Silver (Ag) AgX->Ag Reduced

Caption: The regeneration cycle in an MQ developer, illustrating superadditivity.

Application Protocols: The Kodak D-76 / Ilford ID-11 Standard

Perhaps the most famous and widely used MQ developer is the formula known as Kodak D-76, which is chemically almost identical to Ilford's ID-11.[16] This formula is renowned for its versatility and its ability to produce an excellent balance of fine grain, sharpness, and a long tonal scale, making it a benchmark for general-purpose film development.[11][16][17][18]

Table 2: Chemical Formulation for 1 Liter of D-76 / ID-11 Stock Solution

ChemicalFormulaQuantityPurposeReference
Water (at ~52°C)H₂O750 mLSolvent[19][20]
p-(Methylamino)phenol sulphate (Metol) (C₇H₁₀NO)₂SO₄ 2.0 g Developing Agent 1 (Shadows) [19][20][21]
Sodium Sulfite (anhydrous)Na₂SO₃100.0 gPreservative / Solvent[19][20][21]
HydroquinoneC₆H₄(OH)₂5.0 gDeveloping Agent 2 (Highlights)[19][20][21]
Borax (decahydrate)Na₂B₄O₇·10H₂O2.0 gAccelerator (Mild Alkali)[19][20][21]
Cold WaterH₂Oto make 1 LTop up to final volume[19][20]
Protocol 1: Preparation of D-76 / ID-11 Stock Solution from Raw Chemicals

Causality Note: The order of chemical addition is critical. Metol is not readily soluble in a sulfite solution, so it must be dissolved first.[5] Hydroquinone is added after the sulfite, which protects it from immediate oxidation. Borax is added last to set the final pH.

  • Initial Dissolution: Heat 750 mL of distilled water to approximately 50-55°C (122-131°F).[22] This temperature facilitates the dissolution of the chemicals without causing degradation.

  • Add Metol: While stirring gently, slowly add the 2.0 g of Metol. Continue stirring until it is completely dissolved.[19]

  • Add Sodium Sulfite: Slowly add the 100.0 g of sodium sulfite in portions, stirring continuously. The solution may cool slightly. Ensure each portion is dissolved before adding the next.

  • Add Hydroquinone: Once the sulfite is fully dissolved, add the 5.0 g of hydroquinone and stir until it dissolves.[19]

  • Add Borax: Add the 2.0 g of borax and stir until the solution is clear.[19]

  • Final Volume: Add cold distilled water to bring the total volume to exactly 1 liter. Mix thoroughly.

  • Storage: Transfer the stock solution to a clean, airtight, dark glass or chemical-resistant plastic bottle, filled to the top to minimize air contact.[22] Allow it to cool to room temperature before use. The stock solution is stable for up to 6 months in a full, sealed bottle.[21]

Protocol 2: Standard Workflow for Black and White Film Development

This protocol outlines the complete process for developing a roll of black and white film using the prepared D-76/ID-11 developer. All steps after loading the film into the developing tank are performed in normal room light.

Workflow start Start: Load Film into Tank (Total Darkness) pre_soak Pre-Soak (Optional) ~1 min start->pre_soak develop 1. Development (e.g., D-76, 20°C) Agitate periodically start->develop pre_soak->develop stop_bath 2. Stop Bath ~30-60 sec Continuous agitation develop->stop_bath fixer 3. Fixer ~5-10 min Agitate periodically stop_bath->fixer wash1 4. First Wash ~5-10 min fixer->wash1 hypo_clear Hypo Clear (Optional) ~2 min wash1->hypo_clear wash2 5. Final Wash ~5-10 min wash1->wash2 hypo_clear->wash2 wetting_agent 6. Wetting Agent ~1 min wash2->wetting_agent dry 7. Dry (Dust-free environment) wetting_agent->dry end End: Negative Ready dry->end

Sources

Application

Metol (N-methyl-p-aminophenol sulfate): Application Notes for Use as a Mild and Selective Reducing Agent in Organic Synthesis

Abstract Metol, the sulfate salt of N-methyl-p-aminophenol, is a well-established reducing agent, historically recognized for its indispensable role in photographic development.[1] While its application in traditional ph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metol, the sulfate salt of N-methyl-p-aminophenol, is a well-established reducing agent, historically recognized for its indispensable role in photographic development.[1] While its application in traditional photography is extensively documented, its utility as a mild and potentially selective reducing agent in broader organic synthesis remains underexplored. This guide bridges that gap, providing researchers, chemists, and drug development professionals with a comprehensive technical overview of Metol's mechanism of action and practical, field-tested protocols for its application in synthetic chemistry. We will explore both stoichiometric and novel catalytic approaches, leveraging the foundational principles of its redox chemistry to expand its utility beyond the darkroom.

Introduction: Re-evaluating a Classic Reductant

Metol, chemically bis(4-hydroxy-N-methylanilinium) sulfate, is an aromatic aminophenol derivative that functions as a potent electron donor.[2][3] Its primary commercial and historical application is as a developing agent in black-and-white photography, where it reduces exposed silver halide crystals to metallic silver, thereby forming a visible image.[4][5] This function hinges on its carefully balanced redox potential, which allows it to act as a mild reducing agent.

In the context of modern organic synthesis, the demand for reagents with high functional group tolerance and selectivity is paramount. Harsh reducing agents like lithium aluminum hydride often lack selectivity, while others can be pyrophoric or require cryogenic conditions. Metol presents an opportunity as a cost-effective, easy-to-handle solid that operates under mild conditions. Its properties make it a candidate for specialized applications where delicate functional groups must be preserved.[4] This document will detail its mechanistic underpinnings and provide actionable protocols for its use in reducing quinones and establishing a catalytic cycle with a co-reductant.

Physicochemical and Redox Properties

The utility of any reagent begins with a firm understanding of its physical and chemical properties. Metol is typically supplied as a stable sulfate salt to protect the free base, N-methyl-p-aminophenol, from rapid air oxidation.[2]

PropertyValueSource(s)
IUPAC Name 4-(methylamino)phenol sulfate[1]
Synonyms Elon, p-(Methylamino)phenol sulfate[2]
CAS Number 55-55-0[1]
Chemical Formula (C₇H₁₀NO)₂SO₄[1]
Molecular Weight 344.38 g/mol [1]
Appearance White to slightly pink crystalline powder[4]
Melting Point ~260 °C (decomposes)[1]
Solubility Soluble in water and alcohol; insoluble in ether[2][4]
Stability The sulfate salt is stable under normal conditions. The free base and aqueous solutions are sensitive to air and light, undergoing oxidation.[3][4]

Mechanism of Action: The Aminophenol Redox Engine

Metol's reducing power is derived from the electron-rich aminophenol core. The presence of both a hydroxyl (-OH) and a secondary amine (-NHCH₃) group on the aromatic ring makes it highly susceptible to oxidation. The process occurs via a sequential two-electron transfer.

  • First Electron Transfer: The N-methyl-p-aminophenol molecule donates a single electron and a proton to an oxidizing agent (substrate), forming a resonance-stabilized neutral semiquinone-imine radical.

  • Second Electron Transfer: This intermediate radical is rapidly oxidized further, losing a second electron and proton to form a quinone-imine species.

This two-step oxidation is the fundamental basis of its reducing capability. The reaction is pH-dependent, with higher pH (more alkaline conditions) favoring the deprotonation of the phenolic hydroxyl group, which enhances the electron-donating ability of the molecule and increases its reduction potential.[6]

G Metol N-methyl-p-aminophenol (Reduced Form) Radical Semiquinone-imine Radical (Intermediate) Metol->Radical - e⁻, - H⁺ Quinone Quinone-imine (Oxidized Form) Radical->Quinone - e⁻, - H⁺ Sub_ox Substrate (Ox) Sub_red1 Substrate (Red) Sub_ox->Sub_red1 Reduction Sub_red2 Substrate (Red) Sub_red1->Sub_red2

Figure 1: General redox mechanism of Metol. Metol undergoes a two-step, single-electron oxidation to reduce a substrate.

Application Notes & Protocols

The following protocols are designed as a starting point for researchers. Due to Metol's sensitivity to air oxidation, all reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Stoichiometric Reduction of a Quinone

This protocol details the use of Metol as a stoichiometric reducing agent for the conversion of a quinone to a hydroquinone. This transformation is a direct chemical analog to the redox chemistry of many biological and synthetic systems.[7][8]

Objective: To reduce 1,4-benzoquinone to hydroquinone using Metol.

Causality and Experimental Design:

  • Stoichiometry: The reaction requires 0.5 equivalents of Metol sulfate salt, as each molecule of the salt contains two molecules of N-methyl-p-aminophenol, and the overall redox process involves a 2-electron transfer.

  • Solvent: A mixture of water and a miscible organic co-solvent like ethanol or methanol is chosen to ensure the solubility of both the polar Metol salt and the organic substrate.

  • Inert Atmosphere: Essential to prevent the rapid, non-selective oxidation of Metol by atmospheric oxygen.

  • Workup: A standard aqueous workup with a non-polar organic solvent (ethyl acetate) is used to extract the less polar hydroquinone product, leaving the polar oxidized Metol and inorganic salts in the aqueous phase.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation A 1. Dissolve Metol (0.5 eq) in degassed H₂O/EtOH. B 2. Add 1,4-Benzoquinone (1.0 eq) under N₂ atmosphere. A->B C 3. Stir at room temperature. Monitor by TLC. B->C D 4. Quench with water. C->D Reaction Complete E 5. Extract with Ethyl Acetate (3x). D->E F 6. Wash combined organics with brine. E->F G 7. Dry (Na₂SO₄), filter, and concentrate. F->G H 8. Purify by column chromatography or recrystallization. G->H

Figure 2: Workflow for the stoichiometric reduction of a quinone using Metol.

Materials:

  • Metol (N-methyl-p-aminophenol sulfate)

  • 1,4-Benzoquinone

  • Ethanol (or Methanol), reagent grade

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Metol (0.5 eq) in a degassed 1:1 mixture of deionized water and ethanol (e.g., 10 mL/mmol of substrate). Purge the flask with an inert gas for 10-15 minutes.

  • Reaction Initiation: To the stirring solution, add 1,4-benzoquinone (1.0 eq) in one portion. The characteristic yellow color of the quinone should fade as the reaction proceeds.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), eluting with a 3:7 ethyl acetate/hexane mixture. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, dilute the mixture with deionized water (2x the reaction volume).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the reaction volume).

  • Washing: Combine the organic layers and wash once with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude hydroquinone product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography if necessary. Confirm product identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Catalytic Reduction via Metol-Sulfite System

A significant advancement in the utility of Metol is its use in a catalytic capacity. This protocol is inspired by the "superadditivity" phenomenon observed in photographic developers, where a co-reductant regenerates the primary developing agent.[1][5] Here, we use sodium sulfite as a cheap, effective terminal reductant to regenerate Metol in situ, allowing for a catalytic amount of the aminophenol to be used.

Objective: To establish a catalytic cycle for the reduction of a model substrate (e.g., a quinone or activated alkene) using 10 mol% Metol and stoichiometric sodium sulfite.

Causality and Experimental Design:

  • Catalytic Cycle: Metol reduces the substrate and is oxidized to a quinone-imine. Sodium sulfite, a mild reducing agent itself, is capable of reducing the quinone-imine back to the active N-methyl-p-aminophenol, turning it over for the next cycle. This dramatically improves atom economy.

  • Co-reductant: Sodium sulfite is chosen because it is inexpensive, water-soluble, and its role in reacting with oxidized developer products is well-established in photographic chemistry.[5]

  • Phase Transfer: For non-polar organic substrates, a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) may be necessary to facilitate interaction between the organic-soluble substrate and the water-soluble sulfite and Metol.

G Metol_red Metol (Reduced) Metol_ox Metol (Oxidized) Metol_red->Metol_ox Reduces Substrate Metol_ox->Metol_red Regenerated by Co-reductant Sub_ox Substrate (Ox) Sub_red Substrate (Red) Sub_ox->Sub_red Net Reduction Sulfite Sulfite (SO₃²⁻) (Co-reductant) Sulfate Sulfate (SO₄²⁻) (Oxidized Waste) Sulfite->Sulfate Net Oxidation

Figure 3: Proposed catalytic cycle for Metol-mediated reduction with a sulfite co-reductant.

Materials:

  • Metol (0.1 eq)

  • Substrate (e.g., 1,4-Benzoquinone, 1.0 eq)

  • Sodium Sulfite (Na₂SO₃, 1.2 eq), anhydrous

  • Solvent system (e.g., 1:1 Water/Ethanol or a biphasic system with a PTC)

  • All other materials as listed in Protocol 1

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 eq), Metol (0.1 eq), and sodium sulfite (1.2 eq) in the chosen solvent system.

  • Inert Atmosphere: Purge the system with an inert gas and maintain a positive pressure throughout the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) to increase the rate. Monitor the reaction progress by TLC or GC-MS. The reaction may be slower than the stoichiometric equivalent and could require several hours to overnight for completion.

  • Workup & Purification: Follow the same workup, extraction, and purification procedure as outlined in Protocol 1. The majority of the inorganic sulfite/sulfate salts will be removed during the aqueous wash.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Metol and its related compounds must be handled with appropriate care.

  • Hazards: Metol is classified as harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat. If dust is generated, respiratory protection should be used.

  • Handling: Avoid creating dust. Work in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Due to its aquatic toxicity, avoid release into the environment.

Conclusion and Future Outlook

Metol, a compound with a rich history in photographic science, holds untapped potential as a mild reducing agent for modern organic synthesis. Its electron-rich aminophenol structure provides a reliable mechanism for the reduction of sensitive substrates. The protocols presented here for both stoichiometric and catalytic reductions demonstrate its viability in a laboratory setting. The catalytic approach, in particular, offers a pathway to more sustainable and atom-economical transformations. Future work should focus on expanding the substrate scope to include other functional groups like imines, nitroarenes, and activated alkenes, as well as optimizing the catalytic system with different co-reductants and reaction conditions. By revisiting this classic reagent with a modern perspective, synthetic chemists can add a valuable and cost-effective tool to their arsenal.

References

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. (n.d.). NIH. Retrieved from [Link]

  • Červený, L., Marhoul, A., & Nykles, O. (1995). Carbonylative Reduction of Nitrophenols to Aminophenols. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. (2024). MDPI. Retrieved from [Link]

  • High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. (2024). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). Cu(ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Organic Chemistry Frontiers. Retrieved from [Link]

  • Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH. Retrieved from [Link]

  • Reversibility as a Design Principle in Inorganic, Organometallic and Organic Redox Mediators for Biosensors. (2024). MDPI. Retrieved from [Link]

  • Duong, Q. H., & Nguyen, T. L. (2018). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journals Online. Retrieved from [Link]

  • Photographic developer. (n.d.). Wikipedia. Retrieved from [Link]

  • Scheme 1. One- and two-electron reduction of a quinone (e.g. benzoquinone) leading to semiquinone and hydroquinone, respectively. (n.d.). ResearchGate. Retrieved from [Link]

  • Overdeveloped negs! Re-develop or reduction?. (2007). Photrio.com Photography Forums. Retrieved from [Link]

  • 4-Aminophenol. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. (2023). ResearchGate. Retrieved from [Link]

  • Quinones. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Alternative Ways to Develop Your Film. (2023). Nice Notes. Retrieved from [Link]

  • Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers. (n.d.). Jack Westin. Retrieved from [Link]

  • Aminophenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Photographic developer. (n.d.). chemeurope.com. Retrieved from [Link]

  • Electrochemical behavior and voltammetric determination of p-methylaminophenol sulfate using LiCoO2 nanosphere modified electrode. (2018). ResearchGate. Retrieved from [Link]

  • n-Methyl-p-aminophenol. (n.d.). PubChem. Retrieved from [Link]

  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Metol. (n.d.). Wikipedia. Retrieved from [Link]

  • Photography, Alternative Processes & Techniques (Part 2). (2020). Digital Photo Squad. Retrieved from [Link]

  • Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river water samples based on graphene oxide/CeNbO4 nanocomposite catalyst. (2021). PubMed. Retrieved from [Link]

  • N-Methyl-p-aminophenol. (2018). SIELC Technologies. Retrieved from [Link]

  • Which reducing agent can be used to selectively reduce nitriles in the presence of nitro functional groups?. (2015). ResearchGate. Retrieved from [Link]

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Method

Application Notes: The Role and Protocol of p-(Methylamino)phenol Sulphate in Silver Staining for Microscopy

Abstract Silver staining remains a cornerstone technique in microscopy for its unparalleled sensitivity in visualizing specific cellular and tissue components, such as proteins, nucleic acids, and architectural elements...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Silver staining remains a cornerstone technique in microscopy for its unparalleled sensitivity in visualizing specific cellular and tissue components, such as proteins, nucleic acids, and architectural elements of the nervous system. The critical step in these protocols is the controlled reduction of silver ions to metallic silver. This application note provides an in-depth guide to the use of p-(Methylamino)phenol sulphate, commonly known as Metol, as a key developing agent in silver impregnation techniques. We will explore the chemical principles behind Metol's function, provide validated, step-by-step protocols for its application, and offer expert insights into troubleshooting common issues to ensure reproducible, high-quality results for researchers, scientists, and drug development professionals.

Introduction: The Principle of Silver Impregnation and Development

Silver staining techniques are a diverse group of histological methods that render target structures visible by depositing metallic silver particles onto them. The process is fundamentally a two-stage reaction:

  • Impregnation: Tissue sections are incubated in a solution of a silver salt (e.g., silver nitrate), allowing silver ions (Ag⁺) to bind to specific tissue components. These components are termed "argyrophilic" (silver-loving).

  • Development (Reduction): A reducing agent is introduced to convert the bound, colorless silver ions into opaque, black particles of metallic silver (Ag⁰), making the target structure visible under a microscope.

Some cellular structures, termed "argentaffin," can intrinsically reduce silver ions without an external developer, but most histological applications rely on an external reducing agent for controlled and robust signal generation.[1]

The Role of p-(Methylamino)phenol Sulphate (Metol) as a Developer

Metol is the sulfate salt of N-methyl-p-aminophenol, a gentle but effective organic reducing agent.[2][3] Its utility in silver staining stems from its ability to donate electrons to silver ions, precipitating them as metallic silver.

Mechanism of Action: The core principle is a redox reaction. Metol, in an alkaline solution, is oxidized while the silver ions (Ag⁺) are reduced to metallic silver (Ag⁰).

Ag⁺ + e⁻ (from Metol) → Ag⁰ (black precipitate)

The choice of reducing agent is critical. Harsh reducers like formaldehyde can cause uncontrolled, non-specific precipitation of silver, leading to high background staining that obscures the desired signal.[4] Metol's milder reducing potential allows for a more controlled and progressive development process. This enables the user to monitor the staining intensity and stop the reaction precisely when the target structures are optimally visualized without excessive background noise.[4][5]

Often, Metol is used in combination with hydroquinone in what is known as an "MQ" developer.[2][6] This combination produces a synergistic effect called superadditivity, where the developing action is greater than the sum of the individual agents, allowing for highly efficient and controlled development.[2][6]

Core Protocol: Metol-Based Silver Staining for Tissue Sections

This protocol provides a generalized framework for silver staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is a robust starting point that can be optimized for specific applications, such as staining for argyrophilic nucleolar organizing regions (AgNORs) or neurofibrillary tangles.

Required Reagents and Solutions

It is imperative to use high-purity, analytical grade reagents and ultrapure water (e.g., >18 MΩ·cm) to minimize background artifacts.[4][7] All glassware must be scrupulously cleaned.

Solution/ReagentPreparation InstructionsStorage/Stability
Silver Nitrate Solution (20%) Dissolve 20 g of Silver Nitrate (AgNO₃) in 100 mL of ultrapure water.Store in a dark/amber, tightly sealed bottle at 4°C. Stable for several months.
Metol Stock Solution (1%) Dissolve 1 g of p-(Methylamino)phenol sulphate (Metol) and 1 g of Sodium Sulfite (anhydrous) in 100 mL of ultrapure water. The sulfite acts as a preservative to prevent oxidation of the Metol.Prepare fresh or store in a full, tightly sealed dark bottle at 4°C for up to one week. Discard if it turns dark brown.
Citrate Buffer (pH 3.5) Mix 65.5 mL of Solution A (2.1 g Citric Acid Monohydrate in 100 mL water) with 34.5 mL of Solution B (2.94 g Sodium Citrate Dihydrate in 100 mL water). Adjust pH if necessary.Store at 4°C. Stable for several weeks.
Gelatin Solution (1%) Gently warm 100 mL of Citrate Buffer to ~50°C. Slowly sprinkle in 1 g of high-purity gelatin while stirring until fully dissolved. Do not boil.Prepare fresh before use.
Metol Developer (Working Solution) Just before use , mix 10 mL of Metol Stock Solution with 90 mL of fresh 1% Gelatin Solution.Use immediately. Do not store.
Sodium Thiosulfate Solution (5%) Dissolve 5 g of Sodium Thiosulfate (Na₂S₂O₃) in 100 mL of ultrapure water.Store at room temperature. Stable for months.
Gold Chloride Solution (0.2%) Dissolve 0.2 g of Gold(III) Chloride (AuCl₃) in 100 mL of ultrapure water.Store in a dark bottle at 4°C.
Staining Workflow Visualization

The following diagram outlines the key stages of the Metol-based silver staining protocol.

G A 1. Deparaffinize & Rehydrate Sections B 2. Silver Impregnation (e.g., 20% AgNO3) A->B To water C 3. Brief Rinse (Ultrapure Water) B->C Remove excess silver D 4. Development (Metol-Gelatin) C->D Initiate reduction E 5. Stop & Rinse (Ultrapure Water) D->E Halt reaction at desired intensity F 6. Toning (Optional) (0.2% Gold Chloride) E->F Stabilize silver & adjust color G 7. Fixing (5% Sodium Thiosulfate) F->G Remove unreduced silver halides H 8. Counterstain, Dehydrate & Mount G->H Finalize slide

Caption: Metol-Based Silver Staining Workflow.

Step-by-Step Protocol
  • Deparaffinization and Rehydration: Deparaffinize FFPE sections through xylene and a graded series of ethanol solutions, finally bringing them to ultrapure water.

  • Silver Impregnation: Place slides in the 20% Silver Nitrate solution in a dark container and incubate at 37-60°C for 30-60 minutes. The optimal time and temperature depend on the tissue type and target and must be empirically determined.

  • Rinsing: Briefly rinse the slides in two changes of ultrapure water to remove excess, unbound silver nitrate. Insufficient rinsing can cause precipitate formation in the developer, while excessive rinsing can wash out bound silver ions, leading to a weak signal.[8]

  • Development: Immediately place slides into the freshly prepared Metol Developer (Working Solution) . Development can occur at room temperature and may take 1-5 minutes.

    • Expert Insight: This is the most critical step. Monitor the development process under a microscope. The reaction should be stopped when the target structures are a dark brown or black, and the background is a pale yellow or gray.[4] Over-development will lead to high background staining.

  • Stop and Rinse: Once the desired staining intensity is reached, immediately stop the reaction by placing the slides in several changes of ultrapure water.

  • Toning (Optional but Recommended): Immerse slides in 0.2% Gold Chloride solution for 1-2 minutes. This step is known as gold toning. It stabilizes the silver deposits, changes their color from brown to a more permanent black, and can reduce background staining.[9][10]

  • Fixing: Place slides in 5% Sodium Thiosulfate for 2-5 minutes. This step removes any remaining unreduced silver halides, preventing them from darkening over time and creating background artifacts.[9][11]

  • Final Steps: Wash slides thoroughly in running tap water. Counterstain if desired (e.g., with Nuclear Fast Red or Light Green). Dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
High Background Staining 1. Contaminated reagents, water, or glassware.[4] 2. Developer temperature too high or incubation too long.[4] 3. Impure gelatin or residual fixative (e.g., aldehydes) in tissue.[4] 4. Light exposure during silver impregnation/development.1. Use analytical grade reagents, ultrapure water, and acid-washed glassware. Filter solutions before use.[4] 2. Reduce developer temperature (e.g., perform at 4°C) or shorten development time. Monitor closely under a microscope.[4] 3. Ensure thorough washing after fixation. Use high-purity gelatin.[12] 4. Perform silver steps in the dark.
Weak or No Staining 1. Insufficient impregnation time or temperature. 2. Developer is old, oxidized, or improperly prepared. 3. Excessive washing after silver impregnation.[7][8] 4. Improper tissue fixation.1. Increase incubation time or temperature for the silver nitrate step. 2. Prepare the Metol developer fresh immediately before use. Ensure the Metol stock has not oxidized. 3. Limit post-impregnation rinses to brief dips. 4. Ensure tissue is adequately fixed; over-fixation can mask argyrophilic sites.
Black Precipitate on Tissue/Slide 1. Developer was not freshly prepared. 2. Silver nitrate solution was exposed to light or contaminants. 3. Insufficient rinsing after silver impregnation.1. Always mix the Metol working developer immediately before use. 2. Store and use silver nitrate solution in the dark. Filter if any particulate matter is visible.[4] 3. Ensure a brief but thorough rinse is performed before development.
Stain Fades Over Time 1. Inadequate fixing step. 2. Omission of gold toning step.1. Ensure slides are incubated in sodium thiosulfate for the full recommended time to remove all unreduced silver.[9] 2. Incorporate the gold chloride toning step to stabilize the silver deposits.[10]

Conclusion

p-(Methylamino)phenol sulphate is a highly effective and controllable reducing agent for silver staining in microscopy. Its gentle action allows for the precise visualization of argyrophilic structures with high sensitivity and resolution. By understanding the chemical principles of its function and adhering to a meticulously clean and well-timed protocol, researchers can achieve consistent, high-quality staining results. The keys to success are the purity of reagents, the freshness of the developer solution, and careful microscopic monitoring of the development step to achieve the optimal balance between signal intensity and background clarity.

References

  • StainsFile. (n.d.). Gomori's Methenamine Silver for Glycogen and Fungi. Retrieved from [Link]

  • Microbe Notes. (2022, February 8). Grocott-Gomori's Methenamine Silver Staining. Retrieved from [Link]

  • Unknown. (n.d.). Silver Stain Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Grocott's methenamine silver stain. Retrieved from [Link]

  • rapidmicrobiology. (2010, December 10). Gomori's Methenamine Silver Staining Kit for Fungi Detection. Retrieved from [Link]

  • Protocol Online. (2013, November 28). Troubleshooting with silver staining. Retrieved from [Link]

  • Hulebac, V. A. (2002). Silver Staining for Spirochetes in Tissues: Rationale, Difficulties, and Troubleshooting.
  • The Rockefeller University. (n.d.). Protocol for Silver Staining. Retrieved from [Link]

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • Unknown. (n.d.). Silver Staining of Protein gels. Retrieved from [Link]

  • Lindner, L. E. (1993). Improvements in the silver-staining technique for nucleolar organizer regions (AgNOR). Journal of Histochemistry & Cytochemistry, 41(3), 439-445.
  • Trerè, D. (2000).
  • Photrio.com Photography Forums. (2012, October 9). Metol-only developer?. Retrieved from [Link]

  • Wikipedia. (n.d.). Silver staining. Retrieved from [Link]

  • Rabilloud, T., Vuillard, L., & Gilly, C. (1994). Silver staining of proteins in polyacrylamide gels: a general overview. Cellular and Molecular Biology (Noisy-le-Grand, France), 40(2), 145-155.
  • Rabilloud, T. (1992). A comparison between low background silver diammine and silver nitrate protein stains. Electrophoresis, 13(1), 429-439.
  • Basa, L. B., & Auction, A. A. (2013). The mechanism of silver staining of proteins separated by SDS polyacrylamide gel electrophoresis. The protein journal, 32(6), 429-435.
  • Springer Nature Experiments. (n.d.). Silver Staining Protocols and Methods. Retrieved from [Link]

  • Medzihradszky, K. F., et al. (2004). Artifactual Sulfation of Silver-stained Proteins: Implications for the Assignment of Phosphorylation and Sulfation Sites. Molecular & Cellular Proteomics, 3(9), 872-885.

Sources

Application

The Application of Metol in the Kinetic-Catalytic Determination of Trace Metal Ions

An Application Guide for Researchers Introduction: Beyond the Darkroom Metol, the commercial name for N-methyl-p-aminophenol sulfate ([HOC₆H₄NH₂(CH₃)]₂HSO₄), is an organic compound historically recognized for its role as...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Beyond the Darkroom

Metol, the commercial name for N-methyl-p-aminophenol sulfate ([HOC₆H₄NH₂(CH₃)]₂HSO₄), is an organic compound historically recognized for its role as a potent reducing agent in photographic development[1][2]. Its ability to readily donate electrons—a property essential for reducing silver halide crystals to metallic silver—also makes it a versatile reagent in analytical chemistry[3]. This application note moves beyond Metol's classical use, focusing on its sophisticated application in the quantitative determination of trace metal ions.

Trace metal analysis is a critical task in environmental monitoring, pharmaceutical quality control, and industrial process management, where minute quantities of metals can act as essential micronutrients, catalysts, or potent toxins[4]. While techniques like AAS and ICP-MS are powerful, they require significant capital investment and operational expertise[4]. Kinetic-catalytic spectrophotometry offers a highly sensitive, cost-effective, and accessible alternative. In these methods, a metal ion catalyzes a slow color-forming reaction, and the rate of color development, measured over time, is directly proportional to the concentration of the metal ion catalyst.

Metol is an ideal chromogenic substrate for such reactions. Its oxidation, facilitated by an oxidizing agent like potassium bromate (KBrO₃) or potassium periodate (KIO₄), is slow under specific conditions. However, in the presence of trace amounts of certain metal ions, such as vanadium or manganese, the reaction rate is dramatically accelerated. The resulting colored product can be easily quantified using a standard spectrophotometer, enabling the determination of metal ion concentrations at the nanogram-per-milliliter (ng/mL) or parts-per-billion (ppb) level[5][6]. This guide provides the foundational principles and detailed protocols for the application of Metol in this advanced analytical context.

The Principle: A Metal-Catalyzed Redox Reaction

The core of the method lies in a metal-catalyzed redox reaction. Metol, a p-aminophenol derivative, is oxidized to a colored product, typically a quinone-imine species. This oxidation is driven by a strong oxidizing agent. The metal ion acts as a catalyst by cycling between its different oxidation states, effectively creating a low-energy pathway for electron transfer from Metol to the oxidant.

The general mechanism can be summarized as follows:

  • Oxidation of Catalyst: The metal ion in its lower oxidation state (e.g., V(IV) or Mn(II)) is first oxidized to a higher state by the primary oxidant (e.g., Bromate, Periodate).

  • Oxidation of Substrate: The oxidized metal ion then rapidly accepts electrons from the Metol molecule, oxidizing it to a colored product and regenerating the metal ion in its original, lower oxidation state.

  • Catalytic Cycle: The regenerated metal ion is now free to participate in another cycle.

Because one metal ion can facilitate the oxidation of many thousands of Metol molecules, the method achieves significant signal amplification, which is the source of its exceptional sensitivity. The rate of the reaction (measured as the change in absorbance per unit time, ΔA/Δt) is therefore directly proportional to the concentration of the metal ion catalyst.

Catalytic_Mechanism cluster_0 Catalytic Cycle cluster_1 Overall Reaction M_low Metal Ion (Mⁿ⁺) (e.g., V⁴⁺, Mn²⁺) M_high Oxidized Metal Ion (M⁽ⁿ⁺ˣ⁾⁺) (e.g., V⁵⁺, Mn³⁺) M_low->M_high Oxidant (e.g., BrO₃⁻, IO₄⁻) M_high->M_low Metol (Reduced) → Colored Product (Oxidized) Metol_reduced Metol (Colorless) Metol_oxidized Colored Product Metol_reduced->Metol_oxidized Oxidant + Catalyst (Mⁿ⁺)

Figure 1: Generalized catalytic cycle for metal ion-catalyzed oxidation of Metol.

Application Protocols

The following sections provide detailed, field-proven protocols for the determination of Vanadium and Manganese. It is crucial to adhere to the specified conditions of pH, temperature, and reagent concentration, as kinetic methods are highly sensitive to these parameters.

Protocol: Determination of Trace Vanadium (V)

This protocol is based on the catalytic effect of Vanadium (V(V) and/or V(IV)) on the potassium bromate oxidative coupling of Metol with 2,3,4-trihydroxybenzoic acid (THBA)[3][7]. The coupling reaction forms a product with strong absorbance, enabling high sensitivity.

3.1.1 Principle Vanadium ions catalyze the oxidation of Metol by bromate, which then couples with THBA to form a colored product. The rate of formation of this product, measured at 570 nm, is proportional to the vanadium concentration.

3.1.2 Reagents and Apparatus

  • Vanadium(V) Standard Stock Solution (100 µg/mL): Dissolve 0.2296 g of ammonium metavanadate (NH₄VO₃) in 100 mL of 0.5 M H₂SO₄ and dilute to 1000 mL with deionized water. Prepare working standards (e.g., 100 ng/mL) by serial dilution.

  • Metol Solution (0.02 M): Dissolve 0.344 g of Metol (N-methyl-p-aminophenol sulfate) in 100 mL of deionized water. Prepare fresh daily.

  • THBA Solution (0.01 M): Dissolve 0.170 g of 2,3,4-trihydroxybenzoic acid in 100 mL of deionized water.

  • Potassium Bromate Solution (0.4 M): Dissolve 6.68 g of KBrO₃ in 100 mL of deionized water.

  • Activator-Buffer Solution (pH 3.1): Prepare a solution containing 0.05 M tartaric acid. Adjust the pH to 3.10 ± 0.02 using dilute NaOH or H₂SO₄.

  • Apparatus:

    • UV-Vis Spectrophotometer with 1-cm path length cuvettes.

    • Thermostatic water bath set to 35°C.

    • Stopwatch.

    • Calibrated micropipettes and glassware.

3.1.3 Experimental Procedure

  • Pipette an aliquot of the sample or standard solution (containing 0-75 ng of Vanadium) into a 10 mL volumetric flask.

  • Add 2.0 mL of the Activator-Buffer solution (pH 3.1).

  • Add 3.2 mL of the Metol solution (0.02 M).

  • Add 2.0 mL of the THBA solution (0.01 M).

  • Place the flask in the thermostatic water bath at 35°C for 10-15 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 0.4 mL of the potassium bromate solution (0.4 M). Simultaneously, start the stopwatch.

  • Quickly add deionized water to the mark, cap the flask, and invert 2-3 times to mix thoroughly.

  • Transfer the solution to a cuvette and place it in the spectrophotometer.

  • Measure the absorbance at 570 nm exactly 5 minutes after the addition of bromate.

  • Prepare a reagent blank using deionized water instead of the sample and follow the same procedure. The absorbance of the blank (A_blank) should be measured against deionized water. The absorbance of the sample (A_sample) is also measured against deionized water. The analytical signal is ΔA = A_sample - A_blank.

3.1.4 Calibration and Analysis Prepare a series of standards (e.g., 0, 0.1, 0.25, 0.5, 0.75 ng/mL) and follow the procedure above. Plot the change in absorbance (ΔA) versus the Vanadium concentration (ng/mL). The resulting linear regression equation is used to calculate the concentration of vanadium in unknown samples.

Protocol: Determination of Trace Manganese (II)

This protocol is based on the well-established catalytic effect of Manganese (Mn(II)) on the oxidation of aromatic amines and phenols by potassium periodate[8][9][10]. The method is highly sensitive and suitable for environmental water samples.

3.2.1 Principle Manganese (II) ions catalyze the oxidation of Metol by potassium periodate in a slightly acidic to neutral medium. The rate of formation of the resulting colored oxidation product, measured at its absorption maximum, is proportional to the Mn(II) concentration.

3.2.2 Reagents and Apparatus

  • Manganese(II) Standard Stock Solution (100 µg/mL): Dissolve 0.3076 g of manganese sulfate monohydrate (MnSO₄·H₂O) in deionized water, add 1 mL of concentrated H₂SO₄, and dilute to 1000 mL. Prepare working standards (e.g., 100 ng/mL) by serial dilution.

  • Metol Solution (5.0 x 10⁻³ M): Dissolve 0.086 g of Metol in 100 mL of deionized water. Prepare fresh daily and store in a dark bottle to prevent photo-oxidation.

  • Potassium Periodate Solution (5.0 x 10⁻³ M): Dissolve 0.115 g of KIO₄ in 100 mL of deionized water.

  • Acetate Buffer Solution (pH 4.5): Prepare a 0.2 M solution of acetic acid and a 0.2 M solution of sodium acetate. Mix appropriate volumes to achieve a final pH of 4.5.

  • Apparatus:

    • UV-Vis Spectrophotometer with 1-cm path length cuvettes.

    • Thermostatic water bath set to 30°C.

    • Stopwatch.

    • Calibrated micropipettes and glassware.

3.2.3 Experimental Procedure

  • Into a 10 mL volumetric flask, add 2.0 mL of the acetate buffer (pH 4.5).

  • Add an aliquot of the sample or standard solution containing 0-50 ng of Manganese.

  • Add 1.0 mL of the Metol solution.

  • Place the flask in the water bath at 30°C for 10 minutes to equilibrate.

  • To start the reaction, add 1.0 mL of the potassium periodate solution and start the stopwatch.

  • Dilute to the 10 mL mark with pre-warmed (30°C) deionized water, cap, and invert to mix.

  • Transfer the solution to a cuvette.

  • Measure the absorbance at the predetermined λmax (typically around 520-530 nm for oxidized Metol products) at fixed time intervals (e.g., every minute from 2 to 8 minutes).

  • Prepare a reagent blank using deionized water instead of the sample and follow the same procedure.

3.2.4 Calibration and Analysis (Fixed-Time Method) The fixed-time method is simple and robust.

  • For each standard and sample, subtract the absorbance of the reagent blank from the absorbance of the sample at a fixed time (e.g., 5 minutes).

  • Plot the resulting net absorbance (ΔA) against the Manganese concentration (ng/mL).

  • Use the linear regression equation from the calibration curve to determine the concentration of manganese in unknown samples.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reagents (Metol, Oxidant, Buffer) R2 Add Buffer & Reagents (except oxidant) P1->R2 P2 Prepare Standards & Samples R1 Pipette Sample/Standard into Volumetric Flask P2->R1 R1->R2 R3 Equilibrate Temperature (Water Bath) R2->R3 R4 Initiate Reaction: Add Oxidant & Start Timer R3->R4 R5 Dilute to Volume & Mix R4->R5 A1 Transfer to Cuvette R5->A1 A2 Measure Absorbance (ΔA) at specified λmax and time A1->A2 A3 Plot Calibration Curve (ΔA vs. Concentration) A2->A3 A4 Calculate Unknown Concentration A3->A4

Figure 2: General experimental workflow for kinetic-catalytic analysis.

Method Validation and Experimental Causality

The reliability of kinetic-catalytic methods hinges on precise control over experimental variables. Understanding the reason behind each parameter is key to robust and reproducible results.

  • pH Control: The pH of the medium is arguably the most critical parameter. It influences the speciation of the metal catalyst, the stability of the Metol reagent, and the redox potential of the oxidizing agent. The optimal pH, such as pH 3.1 for the Vanadium method, represents a compromise that maximizes the catalytic activity of the metal ion while minimizing the rate of the uncatalyzed blank reaction, thereby ensuring the highest signal-to-noise ratio[3].

  • Temperature: Reaction rates are exponentially dependent on temperature. A thermostatic water bath is not optional; it is essential for precision. A change of even 1°C can significantly alter the reaction rate. The chosen temperatures (e.g., 35°C for Vanadium) are selected to achieve a measurable reaction rate within a convenient timeframe (e.g., 5-10 minutes) without causing thermal degradation of the reagents[5].

  • Reagent Concentration: The concentrations of Metol and the oxidant are optimized to ensure pseudo-zero-order kinetics with respect to these reagents. This means they are in sufficient excess that their concentration does not change significantly during the measurement period, making the reaction rate dependent only on the catalyst concentration.

  • Interferences: Potential interfering ions are a key consideration. Cations that can also catalyze the reaction or anions that form stable complexes with the target metal ion (e.g., EDTA, citrate) can interfere. For instance, in the Vanadium method, tartrate is deliberately added as a buffer and an 'activator', which may also serve to mask potential interference from other ions[3][7]. Interference studies are a mandatory part of method validation when applying these protocols to new sample matrices.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of the described methods, demonstrating their high sensitivity.

ParameterVanadium (V) Determination[3][7]Manganese (II) Determination (Representative)[8][9]
Principle Catalytic Oxidative CouplingCatalytic Oxidation
Reagent System Metol / THBA / KBrO₃Metol / KIO₄
λmax 570 nm~525 nm
Linear Range up to 0.75 ng/mL~0.1 - 50 ng/mL
Limit of Detection (LOD) 0.018 ng/mL~0.02 - 0.2 ng/mL
Optimal pH 3.10~4.5 - 7.5
Temperature 35 °C~30 °C

Conclusion

Metol serves as an excellent and highly effective chromogenic reagent for the indirect determination of trace metal ions through kinetic-catalytic spectrophotometry. The methods presented for Vanadium and Manganese are characterized by their exceptional sensitivity, low cost, and operational simplicity, making them powerful tools for laboratories without access to more complex instrumentation. The success of these protocols relies on a fundamental understanding of the reaction kinetics and meticulous control over experimental parameters. By leveraging the catalytic properties of metal ions, these techniques transform the humble photographic developer, Metol, into a key component of advanced trace analytical chemistry.

References

  • Mohamed, A. A., & Fawy, K. F. (2005). Catalytic Spectrophotometric Determination of Vanadium in Seawaters Based on the Bromate Oxidative Coupling Reaction of Metol and 2,3,4-Trihydroxybenzoic Acid. Analytical Sciences, 21(9), 1057-1062. [Link]

  • Mohamed, A. A., Fawy, K. F., & Mubarak, A. T. (2005). Catalytic Determination of Vanadium Based on the Bromate Oxidative-Coupling Reaction of Metol with Phloroglucinol. ResearchGate. [Link]

  • Mohamed, A. A., & Fawy, K. F. (2005). Catalytic Spectrophotometric Determination of Vanadium in Seawaters Based on the Bromate Oxidative Coupling Reaction of Metol and 2,3,4-Trihydroxybenzoic Acid. ResearchGate. [Link]

  • Sivasubramanian, S., & Rathan, P. (1985). Kinetic-spectrophotometric determination of manganese. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 557-560. [Link]

  • Wang, Q., et al. (2021). Trace Mn(II)-catalyzed periodate oxidation of organic contaminants not relying on any transient reactive species: The substrate-dependent dual roles of in-situ formed colloidal MnO2. ResearchGate. [Link]

  • Reddy, K. J., et al. (2017). Direct Spectrophotometric determination of Vanadium (V) using 5 - metoxy-2-[[(4-methoxy-3 …. IOSR Journal of Applied Chemistry, 8(4), 60-64. [Link]

  • Ensafi, A. A., & Naderi, B. (1998). Catalytic Spectrophotometry for the Determination of Manganese at Trace Levels by a Novel Indicator Reaction. ResearchGate. [Link]

  • Micić, S., et al. (2010). Kinetic Spectrophotometric Determination of Traces of Manganese(II) by Its Catalytic Effect on Oxidation of 4-Hydroxycoumarin with Potassium Permanganate in River Water Samples. ResearchGate. [Link]

  • Shaik, F., et al. (2021). Kinetic investigation of oxidation of alkanolamine by Cerium(IV) in acidic medium: catalytic effect of Mn(II). ResearchGate. [Link]

  • Wikipedia. (n.d.). Metol. Wikipedia. [Link]

  • Kumar, A., et al. (2012). Catalytic and kinetic spectrophotometric method for determination of vanadium(V) by 2,3,4-trihydroxyacetophenonephenylhydrazone. ResearchGate. [Link]

  • Jung, H., et al. (2005). The influence of a cerium additive on ultrafine diesel particle emissions and kinetics of oxidation. Combustion and Flame, 142(3), 276-292. [Link]

  • Allen, G. C., et al. (1998). Kinetics and mechanism of the oxidation of cerium in air at ambient temperature. Journal of Alloys and Compounds, 269(1-2), 196-201. [Link]

  • He, X., et al. (2020). Cerium(IV) Enhances the Catalytic Oxidation Activity of Single-Site Cu Active Sites in MOFs. DSpace@MIT. [Link]

  • Anonymous. (n.d.). Kinetic and mechanistic aspects of cerium(iv) as an oxidant in ruthenium catalysed oxidation reaction: A mini review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, A., et al. (2010). Application of periodate oxidation of N, N- diethyl-m- toluidine for nanogram determination of Manganese. Rasayan Journal of Chemistry, 3(4), 780-788. [Link]

  • Mettler Toledo. (n.d.). Trace Metal Analysis: Sample and Standard Preparation. Mettler Toledo. [Link]

  • ChemEurope. (n.d.). Metol. chemeurope.com. [Link]

  • Reddy, P. R., et al. (2013). Spectrophotometric Method For The Determination Of Manganese (II) In Soil Samples And Plant Materials Using Morpholine Dithiocarbamate. International Journal of Engineering Research & Technology, 2(2). [Link]

  • Ley, S. V., et al. (2013). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 46(2), 507-520. [Link]

  • Othman, N., & Zakaria, R. (2009). Spectrophotometric Determination of p-Aminophenol Via Oxidative Coupling Reaction with N-(1-Naphthyl) ethylendiamine dihydrochloride in Presence of Potassium Iodate– Application to Paracetamol. National Journal of Chemistry. [Link]

  • Tang, Y., et al. (2018). Effect of Manganese Oxide Aging and Structure Transformation on the Kinetics of Thiol Oxidation. Environmental Science & Technology, 52(24), 14219-14228. [Link]

  • Kumar, A., et al. (2010). Manganese(II) catalyzed periodate oxidation of p-toluidine: A kinetic and mechanistic study. ResearchGate. [Link]

  • Perez-Ruiz, T., et al. (1998). Spectrophotometric determination of phenol and resorcinol by reaction with p-aminophenol. The Analyst, 123(8), 1667-1672. [Link]

  • Selvam, P., et al. (2021). Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river water samples based on graphene oxide/CeNbO4 nanocomposite catalyst. Ecotoxicology and Environmental Safety, 220, 112373. [Link]

  • Song, T., et al. (2022). Periodate activation via metals and metal-based complexes: progress in degradation properties and mechanisms. Water Science and Technology, 86(1), 1-21. [Link]

  • ALS Global. (n.d.). Trace Metal Analysis. alsglobal.com. [Link]and-products/geochemistry/analytical-services/trace-metal-analysis)

Sources

Method

Application Note & Protocol: Spectrophotometric Determination of Pharmaceuticals using p-(Methylamino)phenol Sulphate (Metol)

Abstract This technical guide provides a comprehensive framework for the spectrophotometric determination of various pharmaceutical compounds using p-(Methylamino)phenol sulphate, commercially known as Metol. This method...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectrophotometric determination of various pharmaceutical compounds using p-(Methylamino)phenol sulphate, commercially known as Metol. This method is predicated on an oxidative coupling or charge-transfer reaction, wherein Metol, in the presence of an oxidizing agent, reacts with amenable drug molecules to form intensely colored, stable chromogens. The resultant product's absorbance, measured at its wavelength of maximum absorption (λmax), is directly proportional to the drug's concentration. This application note details the underlying chemical principles, provides a robust general protocol, presents specific applications for fluoroquinolone and cephalosporin antibiotics, and outlines essential method validation procedures in accordance with ICH guidelines. The described methods are simple, cost-effective, rapid, and suitable for routine quality control analysis of pharmaceuticals in bulk and dosage forms.

Principle of the Method

The analytical utility of p-(Methylamino)phenol sulphate (Metol) stems from its capacity to act as a potent reducing agent, a property historically leveraged in photographic development.[1] In pharmaceutical analysis, this reactivity is harnessed in reverse; Metol is oxidized in the presence of a suitable oxidizing agent (e.g., sodium periodate, potassium dichromate, cerium(IV) sulphate) to a reactive intermediate, likely an N-methyl-p-benzoquinoneimine species.[2]

This highly electrophilic intermediate then readily undergoes one of two primary reaction pathways with a drug molecule:

  • Oxidative Coupling: The intermediate couples with electron-rich moieties on the drug molecule, such as phenols or primary aromatic amines, to form a colored product.[3] This is a common mechanism for drugs like paracetamol or certain antibiotics.[4]

  • Charge-Transfer Complexation: The oxidized Metol acts as a π-acceptor, forming a stable, colored charge-transfer (CT) complex with drugs that can function as electron donors.[5][6]

The choice of oxidizing agent and reaction medium (e.g., pH) is critical. It dictates the rate of Metol oxidation and the stability of the final chromogen, thereby influencing the sensitivity and reproducibility of the assay.[7] The overall reaction can be generalized as:

Drug + Metol + Oxidizing Agent → [Drug-Metol Colored Complex] → Spectrophotometric Measurement

Instrumentation and Reagents

2.1. Instrumentation

  • A modern, microprocessor-controlled UV-Visible spectrophotometer with a scanning function and matched 1 cm quartz cuvettes.

  • Calibrated analytical balance.

  • Calibrated volumetric flasks and pipettes (Class A).

  • pH meter.

  • Water bath or thermostat.

2.2. Reagents and Solutions

  • p-(Methylamino)phenol Sulphate (Metol, C₇H₉NO · ½ H₂SO₄): Analytical reagent grade. Prepare a 0.2% (w/v) solution by dissolving 200 mg of Metol in 100 mL of distilled water. This solution should be prepared fresh daily as it is susceptible to aerial oxidation.

  • Oxidizing Agent: The choice depends on the specific drug. Examples include:

    • Sodium periodate (NaIO₄): 0.02 M solution. Dissolve 428 mg of NaIO₄ in 100 mL of distilled water.

    • Cerium(IV) Sulphate (Ce(SO₄)₂): 0.01 N solution in dilute sulfuric acid.

  • Drug Standard: A certified reference standard of the pharmaceutical to be analyzed.

  • Solvents: Distilled or deionized water, methanol, or other suitable solvents as required for sample preparation.

  • Acids/Bases: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.

General Analytical Protocol

This general protocol serves as a template and should be optimized for each specific pharmaceutical analyte, particularly concerning reagent concentrations, reaction time, and pH.

3.1. Preparation of Standard Curve

  • Stock Solution: Accurately weigh 100 mg of the pharmaceutical reference standard and dissolve it in a suitable solvent in a 100 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range of the assay (e.g., 1-20 µg/mL).

  • Color Development:

    • Pipette 1.0 mL of each working standard solution into a series of 10 mL volumetric flasks.

    • Add 1.0 mL of the Metol solution.

    • Add 1.0 mL of the chosen oxidizing agent solution.

    • Dilute to the mark with distilled water and mix well.

  • Incubation: Allow the solutions to stand at room temperature (or in a water bath at a specified temperature) for the optimized reaction time (typically 5-15 minutes) for full color development.

  • Spectrophotometric Measurement:

    • Record the absorption spectrum of one of the colored solutions between 400-800 nm against a reagent blank to determine the wavelength of maximum absorption (λmax). The reagent blank is prepared identically but using 1.0 mL of solvent instead of the drug solution.

    • Measure the absorbance of all standards at the predetermined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is indicative of good linearity.

3.2. Analysis of Pharmaceutical Formulations (e.g., Tablets)

  • Sample Preparation: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API) and transfer it to a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of the solvent used for the standard, sonicate for 15 minutes to ensure complete dissolution of the API, and then dilute to volume.

  • Filtration: Filter the solution through a Whatman No. 41 filter paper, discarding the first few mL of the filtrate.

  • Dilution: Dilute the filtrate with the solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Treat an aliquot of the diluted sample solution as described in steps 3.3-3.5 of the standard curve preparation.

  • Quantification: Calculate the concentration of the API in the sample using the regression equation derived from the calibration curve.

Diagram: General Experimental Workflow

Below is a diagram illustrating the key steps in the spectrophotometric analysis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Std_Stock Prepare Standard Stock Solution Std_Work Create Working Standards Std_Stock->Std_Work Sample_Prep Prepare Sample (Tablet) Solution Aliquot Take Aliquots of Standards & Sample Sample_Prep->Aliquot Std_Work->Aliquot Add_Metol Add Metol Solution Aliquot->Add_Metol Add_Oxidant Add Oxidizing Agent Solution Add_Metol->Add_Oxidant Incubate Incubate for Color Development Add_Oxidant->Incubate Scan Scan Spectrum (Determine λmax) Incubate->Scan Measure Measure Absorbance at λmax Scan->Measure Plot Plot Calibration Curve (Abs vs. Conc) Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: General workflow for drug quantification using Metol.

Application Examples

4.1. Determination of Ciprofloxacin (Fluoroquinolone)

Fluoroquinolones can be determined via charge-transfer complex formation.[8][9][10] The piperazine moiety in ciprofloxacin acts as an n-electron donor, forming a colored complex with the oxidized Metol.

  • Specific Reagents: Metol (0.2%), Sodium periodate (NaIO₄, 0.02 M).

  • Procedure: Follow the general protocol. A reaction time of 10 minutes at 25°C is typically sufficient.

  • λmax: The resulting orange-red product exhibits a λmax around 520 nm .

4.2. Determination of Cefotaxime (Cephalosporin)

Cephalosporins can be determined after alkaline hydrolysis, which opens the β-lactam ring.[4][11][12][13] The resulting degradation product can then undergo oxidative coupling with Metol.

  • Specific Reagents: Metol (0.2%), Cerium(IV) Sulphate (0.01 N), Sodium Hydroxide (0.1 M for hydrolysis).

  • Procedure:

    • To 1.0 mL of the cefotaxime working standard/sample in a test tube, add 1.0 mL of 0.1 M NaOH.

    • Heat in a boiling water bath for 20 minutes.

    • Cool to room temperature and transfer the contents to a 10 mL volumetric flask.

    • Proceed with the addition of Metol and Cerium(IV) Sulphate as per the general protocol.

  • λmax: The final colored product typically shows a λmax around 540 nm .

Data Summary Table:

ParameterCiprofloxacin HClCefotaxime Sodium
Reaction Type Charge-TransferOxidative Coupling
Oxidizing Agent Sodium PeriodateCerium(IV) Sulphate
λmax ~520 nm~540 nm
Linear Range 1.0 - 12.0 µg/mL2.0 - 20.0 µg/mL
Molar Absorptivity (L·mol⁻¹·cm⁻¹) 1.8 x 10⁴2.5 x 10⁴
LOD (µg/mL) 0.150.28
LOQ (µg/mL) 0.450.85
Note: Values are representative and must be determined experimentally during method validation.

Method Validation

To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to International Council for Harmonisation (ICH) guidelines Q2(R1).[14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients). This is demonstrated by analyzing a placebo formulation spiked with the API and ensuring no interference at the analytical wavelength.[17]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Determined by analyzing a minimum of five concentrations and assessing the regression analysis (R² ≥ 0.999).[17]

  • Accuracy: The closeness of the test results to the true value. Assessed by performing recovery studies on a placebo spiked with known amounts of API at three levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98-102%.[18]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis by different analysts on different days. The relative standard deviation (%RSD) should not exceed 2%.[16]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., reagent concentration, incubation time), providing an indication of its reliability during normal usage.

Diagram: Interrelation of Core Validation Parameters

This diagram shows the logical relationship between the primary validation characteristics for a quantitative analytical method.

G Method Validated Quantitative Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ defines lower limit Precision->Accuracy impacts Precision->LOQ defines LOQ->LOD is higher than

Caption: Key relationships in analytical method validation.

Conclusion

The use of p-(Methylamino)phenol sulphate (Metol) as a chromogenic reagent offers a simple, rapid, and economical alternative to more complex chromatographic methods for the quantification of certain pharmaceuticals. The method demonstrates high sensitivity and can be readily implemented in quality control laboratories with standard instrumentation. Proper optimization and validation are paramount to ensure the generation of accurate and reliable results for both bulk drug substances and finished pharmaceutical products.

References

  • Spectrophotometric determination of certain cephalosporins using molybdophosphoric acid. (n.d.). ScienceDirect.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbio.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • P-METHYLAMINOPHENOL SULFATE. (n.d.). Ataman Kimya.
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. (n.d.). PubMed Central.
  • Spectrophotometric Determination of Drugs by Means of Schiff Base Formation: A Review. (2020). Systematic Reviews in Pharmacy.
  • ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. (2022, June 7). YouTube.
  • Development and Validation of Spectrophotometric and Chromatographic Method for the Estimation of Apremilast in Bulk and Formulations. (n.d.). ResearchGate.
  • Oxidative coupling for the spectrophotometric determination of certain cephalosporins and acetaminophen in drug formulations. (2010, September 22). ResearchGate.
  • Development of Two Innovative 96-Microwell-Based Spectrophotometric Assays with High Throughput for Determination of Fluoroquinolone Antibiotics in their Pharmaceutical Formulations. (n.d.). Zhurnal Prikladnoi Spektroskopii.
  • Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. (2004). Semantic Scholar.
  • Oxidative coupling for the spectrophotometric determination of certain cephalosporins and acetaminophen in drug formulations. (n.d.). Arabian Journal of Chemistry.
  • SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF OFLOXACIN AND LEVOFLOXACIN IN PHARMACEUTICAL FORMULATIONS. (n.d.). Natural Sciences Publishing.
  • Oxidative coupling of phenols. (n.d.). Wikipedia.
  • Spectrophotometric method for the determination of nifedipine with 4-(methylamino)phenol and potassium dichromate. (2025, August 6). ResearchGate.
  • Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. (2025, August 5). ResearchGate.
  • The Chemical Analysis of Hydroquinone, Metol, and Bromide in a Photographic Developer. (n.d.). AIP Publishing.
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (n.d.). PubMed Central.
  • Structure of 4-methylamino-phenol sulphate (metol reagent). (n.d.). ResearchGate.
  • COMPREHENSIVE REVIEW OF IMPORTANT ANALYTICAL REAGENTS USED IN SPECTROPHOTOMETRY. (2020, April 23). ResearchGate.
  • Sulfoxide-mediated oxidative cross-coupling of phenols. (2020, January 15). Royal Society of Chemistry.
  • Polarographic determination of certain cephalosporins in pharmaceutical preparations. (n.d.). National Institutes of Health.
  • Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. (2023, January 20). MDPI.
  • Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. (2024, October 25). Wiley Online Library.
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022, May 18). ACS Publications.
  • Electrochemical behavior and voltammetric determination of p-methylaminophenol sulfate using LiCoO2 nanosphere modified electrode. (2025, August 5). ResearchGate.
  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. (2024, December 10). Juniper Publishers.
  • Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction. (n.d.). Systematic Reviews in Pharmacy.

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Application

Mastering the Standard: A Comprehensive Guide to the Preparation and Standardization of p-(Methylamino)phenol Sulphate Solution

For Immediate Release POWELL, Ohio – In the precise world of analytical chemistry and pharmaceutical development, the accuracy of a standardized solution is paramount. This application note provides an in-depth, authorit...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

POWELL, Ohio – In the precise world of analytical chemistry and pharmaceutical development, the accuracy of a standardized solution is paramount. This application note provides an in-depth, authoritative guide for researchers, scientists, and drug development professionals on the preparation and rigorous standardization of p-(Methylamino)phenol sulphate solution, a critical reagent in various analytical applications.

Introduction: The Role and Significance of p-(Methylamino)phenol Sulphate

p-(Methylamino)phenol sulphate, widely known by its trivial name Metol, is a substituted phenol that serves as a potent aromatic reducing agent. Its utility spans from being a classical developing agent in monochrome photography to a valuable reagent in spectrophotometric and electrochemical analyses for determining the levels of various drugs and contaminants.[1] In the laboratory, particularly in quality control and research settings, the use of a precisely standardized Metol solution is crucial for ensuring the reproducibility and accuracy of analytical methods.[2]

The stability of Metol solutions is a key consideration, as they are susceptible to aerial oxidation, which can alter their effective concentration. This guide, therefore, emphasizes not only the initial preparation but also the critical process of standardization to ascertain the exact molarity of the solution before its use in sensitive assays.

Health and Safety Precautions: Handling p-(Methylamino)phenol Sulphate

p-(Methylamino)phenol sulphate is a hazardous substance and requires careful handling to minimize risks.

Hazard Identification:

  • Harmful if swallowed: May cause damage to organs through prolonged or repeated exposure.[3][4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[3][4][5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE) and Handling Guidelines:

  • Ventilation: Always handle in a well-ventilated area or under a chemical fume hood.[4]

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • General Hygiene: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Reagents and Equipment

Reagent Specifications
ReagentGradeSupplierNotes
p-(Methylamino)phenol sulphate (Metol), (C₇H₉NO)₂·H₂SO₄ACS Reagent Grade, ≥99.0%Major Chemical SupplierStore in a tightly sealed, light-resistant container.
Ceric Ammonium Sulphate, Ce(NH₄)₄(SO₄)₄·2H₂OACS Reagent GradeMajor Chemical SupplierPrimary standard for titration.
Arsenic Trioxide, As₂O₃Primary Standard Grade, ≥99.95%Major Chemical SupplierHighly toxic. Handle with extreme care.
Sulphuric Acid, H₂SO₄Concentrated, ACS Reagent GradeMajor Chemical SupplierCorrosive. Handle with care.
Ferroin Sulphate IndicatorIndicator GradeMajor Chemical SupplierRedox indicator.
Osmic Acid Solution (optional catalyst)0.25% (w/v) in waterMajor Chemical SupplierHighly toxic and volatile. Handle with extreme care in a fume hood.
Sodium Hydroxide, NaOHACS Reagent GradeMajor Chemical Supplier
Deionized WaterType I or Type IILaboratory Water Purification System
Equipment
  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Burette (Class A, 50 mL)

  • Magnetic stirrer and stir bars

  • Beakers and Erlenmeyer flasks

  • Heating plate

  • Standard laboratory glassware

Experimental Protocols

The preparation of a standardized Metol solution involves two key stages: the preparation of a stock solution of Metol and a titrant (Ceric Ammonium Sulphate), followed by the standardization of the Metol solution against the titrant.

Workflow Overview

cluster_0 Preparation of Solutions cluster_1 Standardization of Titrant cluster_2 Standardization of Analyte cluster_3 Final Calculation A Prepare 0.1 N Ceric Ammonium Sulphate Solution C Standardize Ceric Ammonium Sulphate Solution with Arsenic Trioxide A->C Primary Standard B Prepare p-(Methylamino)phenol Sulphate Solution (approx. 0.1 N) D Titrate p-(Methylamino)phenol Sulphate Solution with Standardized Ceric Ammonium Sulphate B->D C->D Standardized Titrant E Calculate the Exact Normality of the p-(Methylamino)phenol Sulphate Solution D->E

Caption: Workflow for preparing and standardizing p-(Methylamino)phenol sulphate solution.

Protocol 1: Preparation of 0.1 N Ceric Ammonium Sulphate Solution

Ceric ammonium sulphate is a powerful oxidizing agent suitable for titrating Metol.[6]

  • Weighing: Accurately weigh approximately 66 g of ceric ammonium sulphate.

  • Dissolution: In a fume hood, carefully add the weighed ceric ammonium sulphate to a beaker containing a mixture of 30 mL of concentrated sulphuric acid and 500 mL of deionized water.

  • Heating: Gently heat the mixture while stirring until the salt is completely dissolved.

  • Cooling and Filtration: Allow the solution to cool to room temperature. If any precipitate forms, filter the solution through a fine-porosity sintered-glass crucible.

  • Dilution: Transfer the clear solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix the solution thoroughly.

Protocol 2: Standardization of 0.1 N Ceric Ammonium Sulphate Solution

Arsenic trioxide is an excellent primary standard for this purpose.

  • Preparation of Primary Standard: Accurately weigh about 0.2 g of arsenic trioxide (previously dried at 105°C for one hour) and transfer it to a 500 mL Erlenmeyer flask.

  • Dissolution: Add 25 mL of 2 M sodium hydroxide solution and swirl gently to dissolve the arsenic trioxide.

  • Acidification: Add 100 mL of deionized water, followed by 30 mL of dilute sulphuric acid (1:10 v/v).

  • Addition of Indicator and Catalyst: Add 2-3 drops of ferroin sulphate indicator and, if desired for a sharper endpoint, 0.15 mL of osmic acid solution as a catalyst.

  • Titration: Titrate the solution with the prepared 0.1 N ceric ammonium sulphate solution until the color changes from pink to a very pale blue.[7]

  • Calculation: Calculate the normality of the ceric ammonium sulphate solution using the following formula:

    Normality (N) of Ceric Ammonium Sulphate = (Weight of As₂O₃ (g) / 0.04946 g/meq ) / Volume of Ceric Ammonium Sulphate (mL)

Protocol 3: Preparation of p-(Methylamino)phenol Sulphate Solution (approx. 0.1 N)
  • Weighing: Accurately weigh approximately 17.22 g of p-(Methylamino)phenol sulphate.

  • Dissolution: Transfer the weighed solid to a 1 L volumetric flask.

  • Addition of Sulphuric Acid: Add approximately 10 mL of concentrated sulphuric acid to the flask. This is to ensure the solution remains acidic, which improves the stability of the Metol.

  • Dilution: Add approximately 500 mL of deionized water and swirl to dissolve the solid completely.

  • Final Volume: Once dissolved, dilute the solution to the 1 L mark with deionized water and mix thoroughly.

Protocol 4: Standardization of the p-(Methylamino)phenol Sulphate Solution

This step determines the precise concentration of the prepared Metol solution.

  • Aliquot Preparation: Pipette a 25.00 mL aliquot of the prepared p-(Methylamino)phenol sulphate solution into a 250 mL Erlenmeyer flask.

  • Acidification: Add 50 mL of deionized water and 10 mL of dilute sulphuric acid (1:10 v/v).

  • Indicator Addition: Add 2-3 drops of ferroin sulphate indicator.

  • Titration: Titrate the solution with the standardized 0.1 N ceric ammonium sulphate solution until the color changes from red to a pale blue. The endpoint should be sharp.

  • Replicate: Repeat the titration at least two more times with fresh aliquots of the Metol solution to ensure precision.

Standardization Workflow Diagram

A Pipette 25.00 mL of p-(Methylamino)phenol Sulphate Solution B Add 50 mL Deionized Water and 10 mL Dilute H₂SO₄ A->B C Add 2-3 drops of Ferroin Sulphate Indicator B->C D Titrate with Standardized Ceric Ammonium Sulphate Solution C->D E Observe Endpoint: Red to Pale Blue Color Change D->E F Record Titration Volume and Repeat for Precision E->F

Caption: Step-by-step workflow for the standardization titration.

Calculation of Normality

The exact normality of the p-(Methylamino)phenol sulphate solution is calculated using the following formula based on the titration results:

N₁V₁ = N₂V₂

Where:

  • N₁ = Normality of the p-(Methylamino)phenol sulphate solution (unknown)

  • V₁ = Volume of the p-(Methylamino)phenol sulphate solution used (e.g., 25.00 mL)

  • N₂ = Normality of the standardized ceric ammonium sulphate solution

  • V₂ = Average volume of the ceric ammonium sulphate solution used in the titration (mL)

Therefore:

Normality (N) of p-(Methylamino)phenol Sulphate = (N₂ × V₂) / V₁

Stability and Storage

Solutions of p-(Methylamino)phenol sulphate are sensitive to light and air and will oxidize over time, leading to a decrease in concentration and the formation of colored impurities. To ensure the integrity of the standardized solution:

  • Storage: Store the solution in a well-stoppered, amber-colored glass bottle to protect it from light.

  • Inert Atmosphere: For prolonged storage, the headspace of the storage bottle can be purged with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Re-standardization: It is good practice to re-standardize the solution periodically, especially if it has been stored for an extended period or if there are any visible signs of degradation (e.g., darkening of the solution).

Conclusion

The preparation of a standardized p-(Methylamino)phenol sulphate solution is a fundamental procedure for laboratories employing this versatile reducing agent in their analytical workflows. By following the detailed protocols outlined in this application note, researchers can ensure the accuracy and reliability of their results. Adherence to strict safety precautions, the use of high-purity reagents, and meticulous analytical technique are the cornerstones of preparing a high-quality standardized solution.

References

  • Ataman Kimya. (n.d.). p-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]

  • BrainKart. (2018, March 21). Ceric Sulphate Titration Methods. Retrieved from [Link]

  • Course Hero. (n.d.). to prepare and standardize 0.1 m solution of ceric ammonium sulphate. Retrieved from [Link]

  • White, L. E. (1939). The Potentiometric Titration of P-amino Phenol, Mono Methyl P-amino Phenol Sulphate, P-phenylene Diamine, Pyrogallic Acid, and Glycin with Ceric Sulphate. Michigan State College of Agriculture and Applied Science.
  • National Center for Biotechnology Information. (n.d.). Metol. PubChem Compound Database. Retrieved from [Link]

  • Scribd. (n.d.). Ceriometry Titration. Retrieved from [Link]

  • Sun, W., Wang, Y., & Zhang, H. (2014). Electrochemical behavior and voltammetric determination of p-methylaminophenol sulfate using LiCoO2 nanosphere modified electrode. Journal of Electroanalytical Chemistry, 731, 105-110.
  • BrainKart. (n.d.). permanganate, dichromate and ceric sulphate titration methods. Retrieved from [Link]

  • The Lab Depot. (n.d.). 4-(Methylamino) Phenol Sulfate Solution | LabChem Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiometric titration curves of ceric ammonium sulphate at pH=1=0. Retrieved from [Link]

  • ResearchGate. (2018, March 20). (PDF) Characterization of potassium dichromate solutions for spectrophotometercalibration. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, February 13). p-Methylaminophenol and its sulfate: Human health tier II assessment. Retrieved from [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on p-methylaminophenol sulphate (A22). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-(Methylamino)phenol sulphate. PubChem Compound Database. Retrieved from [Link]

  • ChemWifi. (2020, September 22). How to prepare & standardization 0.1 N Potassium dichromate. Retrieved from [Link]

  • Quora. (2020, September 8). What is the preparation of a standard potassium dichromate solution?. Retrieved from [Link]

  • Scribd. (n.d.). Preparation and Standardisation of 0.0167 M Potassium Dichromate. Retrieved from [Link]

  • Marinenko, G., & Taylor, J. K. (1963). Precise coulometric titrations of potassium dichromate. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 453–459.

Sources

Method

Application Notes & Protocols: The Use of p-(Methylamino)phenol Sulfate in Oxidative Hair Dye Formulations

Introduction: The Role of p-(Methylamino)phenol Sulfate in Modern Hair Coloration p-(Methylamino)phenol sulfate, also known by its common trade name Metol, is a primary aromatic amine salt integral to the formulation of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of p-(Methylamino)phenol Sulfate in Modern Hair Coloration

p-(Methylamino)phenol sulfate, also known by its common trade name Metol, is a primary aromatic amine salt integral to the formulation of permanent (oxidative) hair dyes.[1] It functions as a "primary intermediate" or "precursor" in the dye formation process.[2] Unlike direct dyes that simply coat the hair, oxidative dyes generate color inside the hair's cortex, resulting in long-lasting, shampoo-resistant color.[3][4] p-(Methylamino)phenol sulfate itself is a near-colorless crystalline solid; its chromogenic potential is unlocked only through chemical oxidation in an alkaline environment, typically achieved by mixing with a developer containing hydrogen peroxide immediately before application.[2][5]

This guide provides a comprehensive overview of the chemistry, regulatory status, and practical application of p-(Methylamino)phenol sulfate. It is designed to equip researchers and formulators with the technical knowledge and detailed protocols necessary for developing, evaluating, and troubleshooting hair dye formulations that utilize this key ingredient.

Physicochemical and Regulatory Profile

A thorough understanding of the material's properties and the regulatory framework governing its use is foundational to successful and compliant formulation development.

Key Physicochemical Properties

p-(Methylamino)phenol sulfate's physical and chemical characteristics dictate its handling, formulation compatibility, and stability. It is an off-white crystalline solid that is sensitive to light and air, undergoing gradual oxidation upon exposure.[6] This necessitates careful storage and the inclusion of antioxidants in formulations.

PropertyValueReference(s)
INCI Name p-Methylaminophenol Sulfate[7]
CAS Number 55-55-0[6]
Molecular Formula (C₇H₉NO)₂·H₂SO₄[6][8]
Molecular Weight 344.38 g/mol [9]
Appearance Off-white to light-yellow crystalline solid
Solubility Soluble in water (4.7 g/100ml at 15°C); slightly soluble in alcohol; insoluble in ether.[8][9]
Stability Stable in solid, sealed form. Prone to oxidation in air, moisture, or light.
Decomposition Temp. ~260 °C[8][9]
Regulatory Landscape and Safety Considerations

The use of p-(Methylamino)phenol sulfate in cosmetics is regulated by health authorities worldwide to ensure consumer safety. As a secondary amine, it is susceptible to nitrosation, and regulatory bodies have set strict limits on nitrosamine content (<50 ppb).[7][10]

Regulatory BodyMaximum On-Head Concentration (after mixing)Key Findings & StipulationsReference(s)
EU (SCCS) 0.68% (from 1.35% in dye cream mixed 1:1)Considered safe for use at this concentration. Products must carry a warning label for sensitization risk.[2][7]
USA (CIR) Not explicitly limited; concentrations of ≤0.1–1% reported.Concluded to be safe for use as a hair dye ingredient based on available scientific data.[1][2][11]
Japan 1.5% (from 3.0% in dye cream)Listed as an approved active ingredient for quasi-drug hair coloring agents up to a specified limit.[12]

Safety Profile:

  • Sensitization: p-(Methylamino)phenol sulfate is a known skin sensitizer.[8][11] Formulation development must include appropriate safety assessments, and finished products require clear consumer warnings as mandated by regulations.[7]

  • Toxicity: It is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[6][13] Dermal and ocular irritation at typical in-use concentrations are considered slight.[1][2][11]

  • Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling the raw material.[8] Work should be conducted in a well-ventilated area to avoid inhalation of dust particles.[8]

The Chemistry of Color Formation: Mechanism of Action

The transformation of the colorless p-(Methylamino)phenol sulfate into a vibrant, trapped hair color is a multi-step chemical process. The entire reaction is facilitated by an alkaline environment (typically pH 9-10.5), created by agents like ammonia or monoethanolamine (MEA), which swells the hair cuticle, allowing the small precursor molecules to penetrate into the cortex.[3][5][14]

The core reaction proceeds as follows:

  • Oxidation of the Precursor: Hydrogen peroxide (the developer) oxidizes p-(methylamino)phenol. This initial step forms a highly reactive, unstable intermediate, a quinonediimine.[10][14]

  • Coupling Reaction: The reactive quinonediimine intermediate rapidly attacks an electron-rich "coupler" or "modifier" molecule (e.g., resorcinol, m-aminophenol). This forms a larger, colorless leuco dye molecule.[10]

  • Final Color Development: The leuco dye is then oxidized by hydrogen peroxide to form the final, large, colored indo dye molecule. These newly formed molecules are too large to be washed out, resulting in permanent hair color.[3][10]

The final shade is determined by the specific combination and concentration of precursors and couplers used in the formulation.[2]

G cluster_0 cluster_1 cluster_2 cluster_3 pMAP p-(Methylamino)phenol Sulfate (Precursor) QDI Reactive Quinonediimine (Intermediate) pMAP->QDI 1. Oxidation H2O2_1 Hydrogen Peroxide (Developer) H2O2_1->QDI Alkali Alkaline Agent (e.g., Ammonia) Alkali->pMAP Swells Hair Cuticle (pH 9-10.5) Leuco Leuco Dye (Colorless Dimer) QDI->Leuco 2. Coupling Coupler Coupler Molecule (e.g., m-Aminophenol) Coupler->Leuco FinalDye Final Indo Dye (Colored Molecule) Leuco->FinalDye 3. Oxidation H2O2_2 Hydrogen Peroxide (Developer) H2O2_2->FinalDye

Oxidative Dye Formation Pathway

Application Protocols: Formulation and Evaluation

The following protocols provide a framework for the laboratory-scale development and testing of an oxidative hair dye cream.

Protocol 1: Model Cream-Base Formulation

This protocol outlines the creation of a 500g laboratory batch of a permanent hair color cream base. The dye intermediates are added during the final phase.

Objective: To prepare a stable oil-in-water emulsion vehicle for oxidative dyes.

Workflow Diagram:

G cluster_A Phase A: Aqueous cluster_B Phase B: Oil cluster_C Phase C: Active & Finishing A1 Heat Deionized Water to 75-80°C A2 Disperse Thickeners & Chelating Agents A1->A2 Mix Add Phase B to Phase A under Homogenization A2->Mix B1 Combine & Heat Fatty Alcohols, Surfactants, Emollients to 75-80°C B1->Mix Cool Cool to 40-45°C with Gentle Mixing Mix->Cool C1 Add Alkalizing Agent (e.g., MEA) Cool->C1 C2 Add Antioxidant Solution (e.g., Sodium Sulfite) C1->C2 C3 Add Dye Intermediates (p-MAP Sulfate, Couplers) C2->C3 C4 Add Fragrance, Conditioning Agents C3->C4 Final Mix until Homogeneous. Adjust pH if necessary. Package. C4->Final

Hair Dye Cream Manufacturing Workflow

Materials & Equipment:

  • Jacketed Beaker with propeller mixer and homogenizer

  • Water bath or heating mantle

  • Weighing balance

  • pH meter

  • Spatulas and glassware

Formulation Table (Example - Brown Shade):

PhaseIngredientFunction% (w/w)
A Deionized WaterSolvent/Vehicleto 100
Cetearyl AlcoholEmulsion Stabilizer, Thickener12.0
Ceteareth-20Emulsifier3.0
Oleic AcidEmollient, Penetration Enhancer2.0
B Monoethanolamine (MEA)Alkalizing Agent5.0
Tetrasodium EDTAChelating Agent0.2
C Sodium SulfiteAntioxidant0.5
Ascorbic AcidAntioxidant0.3
p-(Methylamino)phenol Sulfate Precursor (Primary Intermediate) 1.0
Toluene-2,5-Diamine SulfatePrecursor (Primary Intermediate)1.5
ResorcinolCoupler0.8
m-AminophenolCoupler0.4
Conditioning Polymer (e.g., Polyquaternium-7)Hair Conditioning1.0
FragranceAesthetic0.5

Step-by-Step Procedure:

  • Phase A Preparation: In the main vessel, heat the deionized water to 75-80°C. Add the Cetearyl Alcohol, Ceteareth-20, and Oleic Acid. Mix with propeller agitation until all solids are melted and the phase is uniform.[15]

  • Cooling & Phase B Addition: Begin cooling the main batch. At around 50°C, add the Monoethanolamine and Tetrasodium EDTA. Continue slow, laminar mixing.[15]

  • Phase C (Active) Addition: At 40-45°C, add the remaining components in the order listed for Phase C.

    • Causality Note: Antioxidants (Sodium Sulfite, Ascorbic Acid) are added before the dyes to create a reducing environment, preventing premature oxidation and discoloration of the intermediates in the cream.[16]

    • Ensure each ingredient is fully dissolved or dispersed before adding the next.

  • Finalization: Continue mixing for 15-20 minutes until the cream is smooth and homogeneous. Check the final pH (target: 9.5-10.5). Package in airtight containers.

Protocol 2: Performance Evaluation on Hair Swatches

Objective: To assess the color deposition, vibrancy, and wash fastness of the formulated dye.

Materials & Equipment:

  • Natural white or medium brown virgin hair swatches

  • Colorimetric spectrophotometer (for Lab* readings)

  • Standardized shampoo

  • Drying oven or hairdryer

  • Applicator brush, plastic bowl

Procedure:

  • Preparation: Weigh 20g of the dye cream from Protocol 1 and mix thoroughly with 20g of a 20 Volume (6%) hydrogen peroxide developer in a 1:1 ratio. The on-head concentration of p-(Methylamino)phenol sulfate is now 0.5%.

  • Application: Immediately apply the mixture evenly to a 2g hair swatch, ensuring complete saturation. Allow the dye to process for 30 minutes at ambient temperature.

  • Rinsing: Rinse the swatch thoroughly with lukewarm water until the water runs clear. Apply a small amount of a standard post-color conditioner, leave for 2 minutes, and rinse again.

  • Initial Color Measurement: Allow the swatch to dry completely. Measure the color using a spectrophotometer to obtain the initial L* (lightness), a* (red/green), and b* (yellow/blue) values.

  • Wash Fastness Test:

    • Wash the dyed swatch using a standardized shampoo solution (e.g., 10% SLES solution).

    • Lather for 30 seconds, then rinse for 30 seconds under controlled water flow and temperature.

    • Repeat this wash-rinse cycle for a total of 10 cycles.

    • Dry the swatch completely.

  • Final Color Measurement: Re-measure the Lab* values of the washed swatch.

  • Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]

    • A lower ΔE* value indicates better wash fastness and color stability.

Conclusion

p-(Methylamino)phenol sulfate is a versatile and effective primary intermediate for formulating a wide spectrum of shades in oxidative hair dyes. Its performance is intrinsically linked to the precise balance of the formulation, including the choice of couplers, the pH of the system, and the stability of the vehicle. A deep understanding of its chemical mechanism, coupled with a systematic approach to formulation and evaluation as outlined in these protocols, is crucial for developing safe, stable, and high-performance hair coloring products for the consumer market.

References

  • A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC. (n.d.). National Institutes of Health.
  • Opinion of the Scientific Committee on Consumer Products on p-methylaminophenol sulphate (A22). (2005). European Commission.
  • p-Methylaminophenol. (n.d.). Cosmetics Info.
  • Metol. (n.d.). PubChem, National Institutes of Health.
  • P-METHYLAMINOPHENOL SULFATE. (n.d.). Ataman Kimya.
  • Oxidising Colours; The Science. (n.d.). Hairy Truths.
  • Aminophenol: The Toxic Reality Behind Hair Dyes. (2024). Damiva Diaries.
  • Casse, L. (2015). A look at oxidative demi-permanent hair dyes. Medium.
  • The Chemistry of Permanent Hair Dyes. (2015). Compound Interest.
  • THE CHEMISTRY MECHANISM OF HAIR DYES. (2022). ResearchGate.
  • p-(Methylamino)phenol sulphate. (n.d.). PubChem, National Institutes of Health.
  • p-Methylaminophenol Sulfate. (n.d.). Cosmetics Info.
  • p-Methylaminophenol Sulfate. (n.d.). DrugFuture.
  • p-Methylaminophenol and its sulfate: Human health tier II assessment. (2015). Australian Government Department of Health.
  • P-METHYLAMINOPHENOL SULFATE. (n.d.). EWG Skin Deep®.
  • p-Methylaminophenol Sulfate Ingredient Allergy Safety Information. (n.d.). SkinSAFE.
  • ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. (n.d.). ILO/WHO.
  • p-Aminophenol. (n.d.). Cosmetics Info.
  • P-METHYLAMINOPHENOL SULFATE. (n.d.). INCI Beauty.
  • P-aminophenol substitute and its use in oxidation dye formulations. (n.d.). Google Patents.
  • p-AMINOPHENOL. (n.d.). Ataman Kimya.
  • Oxidation hair dyes based on 4-aminophenol derivatives as well as new 4-aminophenol derivatives. (n.d.). Google Patents.
  • 4-Methylaminophenol sulfate. (n.d.). ChemicalBook.
  • The Standards for Marketing Approval of Hair Coloring Agents. (2015). Japan's Ministry of Health, Labour and Welfare.
  • HAIR COLOUR CREAM. (2020). Kao Chemicals Europe.
  • Mattifying Hair Cream Recipe Guide. (n.d.). Scribd.
  • Manufacturing Hair Dye: Raw Materials and Formulation. (2023). Khatabook.
  • Topical hair coloring formulation in the form of suspension, lotion and cream. (n.d.). Google Patents.
  • Formulation of hair dye.pptx. (n.d.). Slideshare.
  • 4-(Methylamino)phenol sulfate, ACS, 99.0-101.5%. (n.d.). CymitQuimica.
  • 4-(Methylamino)phenol sulfate Technipur®. (n.d.). Sigma-Aldrich.
  • 4-(Methylamino)phenol Sulfate, 25g, Each. (n.d.). CP Lab Safety.

Sources

Application

Electrochemical detection of pollutants with Metol-based sensors

An Application Note and Protocol for the Electrochemical Detection of Metol Introduction: The Challenge of Metol Contamination Metol, the sulfate salt of N-methyl-p-aminophenol ([HOC₆H₄NH₂(CH₃)]₂HSO₄), is a crucial devel...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Electrochemical Detection of Metol

Introduction: The Challenge of Metol Contamination

Metol, the sulfate salt of N-methyl-p-aminophenol ([HOC₆H₄NH₂(CH₃)]₂HSO₄), is a crucial developing agent in monochrome photography and is also utilized in hair dyes and other industrial applications.[1][2][3] Its widespread use over the last century has led to its emergence as a significant environmental pollutant, particularly in water systems.[2][4] The toxic and persistent nature of Metol poses considerable risks to aquatic life and human health, making the development of sensitive, rapid, and cost-effective detection methods a critical priority for environmental monitoring and safety.[1][5][6]

Traditional analytical methods for detecting organic pollutants often rely on chromatography, which can be time-consuming, expensive, and require complex laboratory setups.[7] Electrochemical sensors offer a compelling alternative, providing high sensitivity, rapid response, portability for on-site analysis, and simple operation.[5][7][8] This guide details the principles, fabrication, and application of advanced electrochemical sensors for the ultrasensitive detection of Metol, leveraging nanomaterial-modified electrodes to achieve superior performance.

Part 1: Core Principles of Electrochemical Metol Detection

The electrochemical detection of Metol is predicated on its oxidation at the surface of a working electrode. Metol (N-methyl-p-aminophenol) undergoes a two-electron, two-proton oxidation process to form N-methyl-p-quinoneimine.[5] This redox reaction generates a measurable electrical current that is directly proportional to the concentration of Metol in the sample.

The efficiency of this detection is highly dependent on the properties of the working electrode. A bare electrode often suffers from slow electron transfer kinetics and low sensitivity. To overcome these limitations, the electrode surface is modified with advanced nanomaterials that enhance its electrocatalytic properties.

The Role of Electrode Modification:

  • Increased Surface Area: Nanomaterials like graphene, carbon nanotubes, and metal oxide nanoparticles provide a vastly larger surface area for the electrochemical reaction to occur, amplifying the resulting current signal.[8][9][10]

  • Enhanced Electron Transfer: Modifiers with high electrical conductivity, such as metal-organic frameworks (MOFs) and carbon-based materials, facilitate faster electron transfer between the Metol molecule and the electrode, improving reaction kinetics.[6][10]

  • Catalytic Activity: Certain materials, particularly transition metal oxides and bimetallic composites, act as catalysts for the oxidation of Metol, lowering the potential required for the reaction and increasing the signal-to-noise ratio.[9][11]

The synergy between the unique properties of the nanomaterial modifier and the conductive electrode base is the cornerstone of developing high-performance Metol sensors.

Caption: Experimental workflow for sensor fabrication.

Step-by-Step Methodology:

  • GCE Pre-treatment (Crucial for Reproducibility):

    • Polish the bare GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 2 minutes each. This mechanical cleaning removes surface contaminants and ensures a reproducible starting surface.

    • Rinse thoroughly with DI water.

    • Sonicate the polished electrode sequentially in ethanol and DI water for 3 minutes each to remove any embedded alumina particles.

    • Dry the electrode under a gentle stream of nitrogen.

  • Preparation of GO/CeNbO₄ Nanocomposite:

    • The GO/CeNbO₄ nanocomposite is synthesized via a one-pot hydrothermal method. [12]Briefly, solutions of Ce(NO₃)₃·6H₂O, NbCl₅, and a GO dispersion are mixed and heated in an autoclave.

    • The resulting product is washed, dried, and then dispersed in DI water (e.g., 1 mg/mL) by sonication to form a stable, homogeneous suspension. The rationale is to create a material that combines the high surface area and conductivity of GO with the catalytic properties of cerium niobate. [12]

  • Electrode Modification (Drop-Casting):

    • Using a micropipette, carefully drop-cast a small, precise volume (e.g., 5 µL) of the GO/CeNbO₄ suspension onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature, forming a uniform film of the nanocomposite on the electrode. This film is the active sensing layer.

Sensor Validation and Characterization

To ensure the modification was successful and the sensor is functional (the self-validating principle), electrochemical characterization is performed.

  • Cyclic Voltammetry (CV) & Electrochemical Impedance Spectroscopy (EIS): These are performed in a solution of 5.0 mM K₃[Fe(CN)₆] containing 0.1 M KCl.

    • Expected Outcome (CV): The modified GCE (GO/CeNbO₄/GCE) should show a significant increase in the peak currents and a decrease in the peak-to-peak separation compared to the bare GCE. This indicates facilitated electron transfer.

    • Expected Outcome (EIS): The Nyquist plot for the modified electrode should exhibit a much smaller semicircle than the bare GCE. This represents a lower charge-transfer resistance (Rct), confirming that the nanocomposite layer enhances the kinetics of electron transfer at the electrode-electrolyte interface. [4][10]

Part 3: Protocol for Electrochemical Detection of Metol

Experimental Setup
  • Electrochemical Workstation: Potentiostat/Galvanostat.

  • Three-Electrode Cell:

    • Working Electrode: The fabricated GO/CeNbO₄/GCE.

    • Reference Electrode: Ag/AgCl (saturated KCl).

    • Counter Electrode: Platinum wire.

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS). The pH of the electrolyte is a critical parameter that must be optimized, as the Metol redox reaction involves protons. [5]Typically, a pH around 7.0 is found to be optimal.

Quantitative Analysis using Differential Pulse Voltammetry (DPV)

DPV is the preferred technique for quantitative analysis due to its superior sensitivity and better resolution compared to CV. It effectively minimizes the contribution of non-faradaic (capacitive) current, resulting in a more defined peak response against a lower background. [9] Step-by-Step Measurement Protocol:

  • Prepare Standard Solutions: Create a series of Metol standard solutions of known concentrations in 0.1 M PBS (pH 7.0).

  • Baseline Measurement: Place the three-electrode system into a cell containing only the PBS electrolyte. Run a DPV scan to obtain a baseline reading.

  • Sample Measurement: Add a known volume of a Metol standard solution to the cell. Stir for a short period (e.g., 60 seconds) to ensure homogeneity, then allow the solution to become quiescent.

  • DPV Scan: Perform the DPV measurement. Typical parameters might include a potential range from 0.0 V to 0.6 V, a pulse amplitude of 50 mV, and a scan rate of 50 mV/s. An oxidation peak corresponding to Metol will appear.

  • Repeat for all Standards: Repeat steps 3 and 4 for each standard solution, moving from the lowest to the highest concentration.

  • Construct Calibration Curve: Plot the measured DPV peak current (after baseline subtraction) against the corresponding Metol concentration. The resulting plot should be linear over a specific range.

  • Analyze Real Samples: The calibrated sensor can now be used to determine the Metol concentration in environmental water samples by performing the same DPV measurement and interpolating the concentration from the calibration curve. [9][12]

Part 4: Performance of Metol-Based Electrochemical Sensors

The effectiveness of an electrochemical sensor is defined by several key performance metrics. The table below summarizes the performance of various recently developed sensors for Metol detection, showcasing the impact of different modifier materials.

Electrode ModifierElectrode BaseLinear Range (µM)Limit of Detection (LOD)Sensitivity (µA µM⁻¹ cm⁻²)Reference
La₂NiO₄@GOGCE-6.4 nM10.84[4]
GO/CeNbO₄GCE-10 nM10.97[12]
ZnO/2D-BCN-0.039 - 16178.6 nM0.804[1]
CuCo₂O₄GCE0.02 - 10006 nM-[11][13]
Ba-CuO@CBGCE0.01 - 10000.3 µM0.281[9]
CoMn₂O₄@RGOSPCE0.01 - 137.6550 nM3.77[13]

GCE: Glassy Carbon Electrode; SPCE: Screen-Printed Carbon Electrode; GO: Graphene Oxide; BCN: Boron-doped Carbon Nitride; CB: Carbon Black; RGO: Reduced Graphene Oxide.

Conclusion and Future Outlook

The use of nanomaterial-modified electrodes provides a powerful platform for the sensitive and selective electrochemical detection of the environmental pollutant Metol. By leveraging materials with high conductivity, large surface area, and electrocatalytic activity, it is possible to fabricate sensors with detection limits in the nanomolar range, suitable for real-world environmental monitoring. [4][12][13]The protocols outlined in this guide provide a robust framework for researchers to develop and validate their own high-performance electrochemical sensors.

Future advancements will likely focus on the development of novel nanocomposites, such as metal-organic frameworks (MOFs) and molecularly imprinted polymers (MIPs), to further enhance selectivity and sensitivity. [10][14][15][16]Additionally, the integration of these sensors into portable, microfluidic devices promises to make on-site, real-time analysis of water quality more accessible and efficient. [17][18]

References

  • ZnO/B-g-C3N4 Nanoplatelet/Nanosheet Heterostructures for the Electrochemical Detection of Metol in Real Sample Analysis.
  • Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection. MDPI.
  • Development of an Ultrasensitive Sensor for Detecting Metol in Environmental Water Samples Using Ruddlesden-Popper Type Layered Perovskite (La2NiO4) Combined with Graphene Oxide.
  • Development of an electrochemical sensor based on a barium-doped copper oxide anchored carbon black modified glassy carbon electrode for the detection of Metol. New Journal of Chemistry (RSC Publishing).
  • Development of Methanol Sensor Based on Sol-Gel Drop-Coating Co 3 O 4 ·CdO·ZnO Nanoparticles Modified Gold-Coated µ-Chip by Electro-Oxid
  • Schematic representation of the electrochemical mechanism of Metol,...
  • Trace-Level Electrochemical Detection of Organic Pollutant Metol in Environmental Samples Using MIL-101(Cr)@F-MWCNTs Nanocomposite.
  • Development of an ultrasensitive sensor for detecting metol in environmental water samples using ruddlesden-popper type layered perovskite (La2NiO4) combined with graphene oxide. PubMed.
  • Sensitive Voltammetric Detection of Metol with a TiO2 Nanowire Modified Carbon Ionic Liquid Electrode. International Journal of Electrochemical Science.
  • The oxidation of metol (N-methyl- p-aminophenol) in aqueous solution by UV/H 2O 2 photolysis.
  • Electrochemical behavior and voltammetric determination of p-methylaminophenol sulfate using LiCoO2 nanosphere modified electrode.
  • Surface molecularly imprinted electrochemical sensor for phenol based on SiO2 nanoparticles. RSC Publishing.
  • Metol. Wikipedia.
  • Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river water samples based on graphene oxide/CeNbO4 nanocomposite c
  • Fabrication of novel electrochemical sensor based on bimetallic Ce-Ni-MOF for sensitive detection of bisphenol A.
  • Electrochemical Biosensors: A Solution to Pollution Detection with Reference to Environmental Contaminants. PMC - NIH.
  • Modifier-Free Microfluidic Electrochemical Sensor for Heavy-Metal Detection. PubMed.
  • Electrochemical Detection of Environmental Pollutants Based on Graphene Deriv
  • Modifier-Free Microfluidic Electrochemical Sensor for Heavy-Metal Detection. PMC - NIH.
  • Fabrication of novel electrochemical sensor based on bimetallic Ce-Ni-MOF for sensitive detection of bisphenol A. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of Metol developing solutions

A Guide to Preventing Oxidation for Researchers and Scientists This guide offers in-depth technical support for professionals in research, science, and drug development who utilize Metol-based developing solutions. The p...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oxidation for Researchers and Scientists

This guide offers in-depth technical support for professionals in research, science, and drug development who utilize Metol-based developing solutions. The primary challenge addressed is the prevention of premature oxidation, a critical factor for ensuring experimental consistency and accuracy. By understanding the fundamental chemical principles and adhering to the protocols described herein, you can significantly extend the stability and effective lifespan of your Metol developers.

Frequently Asked Questions (FAQs)

Q1: My recently prepared Metol stock solution has developed a yellow or brownish hue. What is the cause, and can I still use the solution?

A1: A yellow to brown discoloration is a definitive sign of Metol oxidation. Metol, chemically known as p-methylaminophenol sulfate, is highly susceptible to oxidation, particularly in alkaline conditions and when exposed to dissolved oxygen and certain metal ions. The colored substances you are observing are typically quinones and their subsequent polymers, which are byproducts of this oxidation process.[1][2]

  • Underlying Cause: The main trigger for this reaction is dissolved oxygen present in the water used for preparing the solution. The rate of this oxidation is further accelerated by factors such as a high pH, increased temperatures, and exposure to light.[3][4]

  • Regarding Usability: A pale, straw-yellow tint may suggest minimal oxidation, and for non-critical applications, the developer might still be functional, albeit with diminished activity. However, a solution that has turned brown or dark brown indicates substantial oxidation. It is strongly advised to discard such solutions, as they will yield inconsistent and unreliable results, including a significant loss in developing power and the potential for staining.

Q2: What is the function of sodium sulfite in a Metol developer, and how does it inhibit oxidation?

A2: Sodium sulfite (Na₂SO₃) is the key preservative in the majority of Metol-based developer formulations. Its role is twofold:

  • Oxygen Scavenger: Sodium sulfite readily reacts with dissolved oxygen in the solution, effectively removing it before it has a chance to oxidize the Metol.[5][6] This is its primary protective function.

  • Solvent for Oxidation Byproducts: In the event that some Metol does oxidize, the resultant quinones are highly reactive. Sodium sulfite reacts with these quinones to create a colorless and soluble sulfonated compound.[1][2] This action prevents the formation of colored polymers that would otherwise stain materials and diminish the developer's effectiveness.[7]

To ensure good keeping properties, a sufficient concentration of sodium sulfite is essential. A general guideline is to incorporate at least 25-50 grams of sodium sulfite per liter of the working solution.

Q3: I have been advised to add a preservative to the water before introducing the Metol. Why is this specific order of addition so critical?

A3: This procedural step is paramount for preparing a stable Metol developer.

  • Scientific Rationale: As previously noted, dissolved oxygen is the primary initiator of Metol oxidation. By dissolving the sodium sulfite in the water first, you are essentially deoxygenating the solvent. The sulfite consumes the dissolved oxygen, which creates a much less oxidative environment. Subsequently, when the Metol is added to this sulfite-rich, oxygen-depleted solution, its initial exposure to oxidative conditions is significantly reduced. An important exception to this rule is when using high concentrations of sodium sulfite, as Metol can be difficult to dissolve in strong sulfite solutions. In such cases, a small amount of sulfite should be added first to prevent initial oxidation, followed by the Metol, and then the remainder of the sulfite.[8]

The diagram below illustrates the recommended and incorrect preparation sequences and their resulting outcomes.

G cluster_correct Correct Protocol cluster_incorrect Incorrect Protocol A Start with Deionized Water B Dissolve Sodium Sulfite (Preservative) A->B C Add Metol B->C D Stable, Clear Solution C->D E Start with Deionized Water F Add Metol E->F G Dissolve Sodium Sulfite F->G H Oxidized, Discolored Solution G->H

Caption: A comparison of the correct and incorrect sequences for preparing a Metol developer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid Discoloration (within hours/days) 1. High levels of dissolved oxygen in the water. 2. Incorrect sequence of chemical addition. 3. Contamination with metal ions (e.g., iron, copper).1. Use distilled or deionized water. For highly sensitive applications, boil the water and allow it to cool before use to expel dissolved gases. 2. Always dissolve sodium sulfite before adding Metol. 3. Utilize clean, dedicated glassware. Consider adding a chelating agent like EDTA to the formulation.
Loss of Developing Activity 1. Significant oxidation of Metol. 2. Depletion of the sulfite preservative. 3. Incorrect pH (too low).1. Discard the solution and prepare a fresh batch following the recommended best practices. 2. Ensure an adequate concentration of sulfite in the initial formulation. 3. Verify the pH of the solution; most Metol developers function optimally in an alkaline environment.
Formation of a Precipitate 1. Metol's poor solubility in neutral or acidic water. 2. Reaction with contaminants in the solution. 3. Insufficient sulfite concentration leading to the polymerization of oxidation byproducts.1. Metol has better solubility in a sulfite solution. Ensure the sulfite is dissolved first. 2. Use high-purity reagents and thoroughly cleaned equipment. 3. Increase the concentration of sodium sulfite in your formula.
Inconsistent Results Between Batches 1. Variability in the quality of the water used. 2. Inconsistent storage conditions (exposure to air/light). 3. The age of the stock chemicals.1. Standardize your water source (distilled or deionized). 2. Store solutions in tightly capped, full, amber glass bottles, away from light and heat.[3][9] 3. Use fresh, high-purity chemicals and check the expiration dates on your reagents.[10][11][12]

Experimental Protocols

Protocol 1: Preparation of a Stable Metol Stock Solution (1% w/v)

This protocol details the preparation of a 1-liter stock solution with enhanced resistance to oxidation.

Reagents & Equipment:

  • Metol (p-methylaminophenol sulfate)

  • Sodium Sulfite (anhydrous, analytical grade)

  • Distilled or Deionized Water

  • 1000 mL Graduated Cylinder

  • 1500 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Amber Glass Storage Bottles (1000 mL or smaller)

Step-by-Step Methodology:

  • Water Preparation: Measure 750 mL of distilled or deionized water into the 1500 mL beaker. For optimal stability, it is advisable to boil the water for 5-10 minutes and then let it cool to room temperature in a covered beaker to minimize the re-absorption of oxygen.

  • Preservative Addition: Place the beaker on the magnetic stirrer and start gentle agitation. Add 50 grams of sodium sulfite to the water and stir until it is completely dissolved. This step establishes a protective, low-oxygen environment.

  • Metol Addition: Slowly add 10 grams of Metol to the sulfite solution. Continue to stir until the Metol is fully dissolved. The resulting solution should be clear or have, at most, a very faint straw color.

  • Final Volume Adjustment: Carefully add distilled/deionized water to reach a total volume of 1000 mL.

  • Storage: Immediately transfer the solution into clean, amber glass bottles. It is best to use several smaller bottles instead of one large one. Fill each bottle to the top to minimize the amount of air (oxygen) in the headspace.[3] Cap the bottles tightly.

  • Labeling & Storage: Label each bottle with the contents, concentration, and the date of preparation. Store in a cool, dark place.[9]

Protocol 2: Assessment of Developer Activity via a Control Strip Test

This is a straightforward and effective method for verifying the viability of an aging developer solution.

Materials:

  • Your Metol developer solution (to be tested)

  • A freshly prepared Metol developer solution (to serve as a control)

  • A standard substrate or sample that the developer is typically used on

  • Timer

  • Appropriate laboratory safety equipment

Procedure:

  • Prepare two identical samples/substrates for development.

  • Immerse the first sample in the freshly prepared control developer. Start the timer and note the time required to reach the desired development endpoint. This will be your baseline time.

  • Immerse the second sample in the aged developer solution that you are testing.

  • Time how long it takes to achieve the same development endpoint as the control.

  • Interpretation of Results:

    • If the time is comparable to that of the control, the developer is still active.

    • If the time is significantly longer, the developer has lost activity due to oxidation and should be replaced for any critical work.

The logical workflow for the preparation and storage of the developer is depicted below.

G cluster_prep Preparation Phase cluster_storage Storage Phase cluster_outcome Outcome A Start: High-Purity Water B Boil & Cool Water (Optional but Recommended) A->B Expels O₂ C Dissolve Sodium Sulfite (Creates Anoxic Environment) B->C D Dissolve Metol C->D Protects Metol E Add Other Components & Top Up to Final Volume D->E F Transfer to Amber Glass Bottles E->F G Fill Bottles to Brim (Minimize Headspace Air) F->G Reduces O₂ Contact H Store in Cool, Dark Location G->H I Maximized Shelf-Life & Stability H->I

Caption: A workflow for the preparation and storage of stable Metol developers.

Sources

Optimization

Technical Support Center: p-(Methylamino)phenol Sulphate (Metol) Reagents

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of p-(Methylamino)phenol sulphate...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of p-(Methylamino)phenol sulphate (also known as Metol). By following the principles and protocols outlined below, users can significantly improve the shelf life, consistency, and performance of their Metol-based reagents.

Frequently Asked Questions (FAQs)

Q1: What is p-(Methylamino)phenol sulphate and what are its primary applications?

A: p-(Methylamino)phenol sulphate, commonly known as Metol, is an organic compound with the chemical formula (C₇H₉NO)₂·H₂SO₄.[1] It functions as a potent reducing agent and is widely recognized for its use as a developing agent in black-and-white photography, often in combination with hydroquinone.[2] Beyond photography, its reducing properties are utilized in various chemical synthesis processes and analytical assays where controlled reduction is required.

Q2: Why is my freshly prepared Metol solution turning brown or black so quickly?

A: The discoloration of your Metol solution is a classic sign of oxidation. p-(Methylamino)phenol is highly susceptible to aerial oxidation, a process accelerated by exposure to light, alkaline conditions (high pH), and the presence of metal ion catalysts.[3] The brown and black byproducts are oxidized forms of the Metol molecule, which are no longer active as developing or reducing agents.

Q3: What is the expected shelf life of Metol in its solid form versus in a solution?

A: In its solid, crystalline form, p-(Methylamino)phenol sulphate is quite stable and can last for many years, even decades, if stored correctly in a tightly sealed, light-proof container in a cool, dry place.[4][5][6] However, once dissolved in an aqueous solution, its shelf life dramatically decreases. An unprotected aqueous solution can show signs of degradation within hours or days, depending on the conditions.[5] A properly prepared and stabilized stock solution, as detailed in this guide, can extend the useful life to several weeks or months.

Q4: What are the critical factors that accelerate the degradation of Metol solutions?

A: The primary factors that accelerate degradation are:

  • Oxygen: Dissolved oxygen in the water and exposure to air is the main culprit for oxidation.[3]

  • pH Level: Metol is more stable in acidic to neutral solutions.[7][8] Alkaline (basic) conditions significantly increase the rate of oxidation and degradation.[9]

  • Light Exposure: Metol is light-sensitive.[8][10] UV radiation can provide the energy to initiate and accelerate oxidation reactions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Metal Ion Contamination: Transition metal ions (e.g., iron, copper) can catalyze the oxidation of phenolic compounds like Metol.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Solution shows significant discoloration (yellow to dark brown) immediately after preparation or within 24 hours.

Potential Cause Scientific Explanation Recommended Solution
High pH of Water/Buffer In alkaline environments (pH > 7), the phenol group is more easily deprotonated, making the molecule highly susceptible to rapid oxidation.[9]Use deionized, distilled water with a neutral or slightly acidic pH. If preparing a buffer, ensure the final pH is below 7.0 for the stock solution. The working solution can be alkaline, but the stock must be protected.
No Antioxidant Used Without a sacrificial antioxidant, Metol is the first compound to be oxidized by dissolved oxygen in the solution.Always incorporate an effective antioxidant, such as sodium sulfite, into your formulation. Crucially, the antioxidant should be dissolved before adding the Metol.[2]
Vigorous Mixing/Shaking Excessive agitation incorporates large amounts of atmospheric oxygen into the solution, providing fuel for the oxidation reaction.Dissolve components by gentle swirling or magnetic stirring at a low speed rather than vigorous shaking.
Use of Hot Water While heat can increase the dissolution rate, it also dramatically accelerates the rate of oxidation.Prepare solutions at room temperature. If gentle warming is necessary, do so minimally and ensure an antioxidant is already present.

Issue 2: The Metol reagent shows reduced or no activity in my experiment (e.g., poor image development, low signal in an assay).

Potential Cause Scientific Explanation Recommended Solution
Complete Oxidation The reagent has been stored improperly or for too long. The dark color indicates that a significant portion of the active Metol has been converted to its inactive, oxidized form.Discard the degraded reagent and prepare a fresh, stabilized solution following the protocol in this guide. Implement a clear labeling system with preparation and expiration dates.
Incorrect pH of Final Working Solution The activity of Metol as a developing agent is highly dependent on pH; it is most active in an alkaline environment.[2][11]While the stock solution should be stored at a neutral/acidic pH for stability, the final working solution must be adjusted to the optimal alkaline pH required by your specific protocol (e.g., using sodium carbonate).[2]
Presence of Contaminants Contaminants in the water or other reagents (e.g., strong oxidizing agents, incompatible salts) can interfere with the reaction.[10]Use high-purity water (distilled or deionized) and analytical grade reagents. Ensure all glassware is thoroughly cleaned and rinsed.

Core Protocol: Preparation of a Stabilized p-(Methylamino)phenol Sulphate Stock Solution

This protocol describes the preparation of a 1-liter, 2% (w/v) Metol stock solution with sodium sulfite as a preservative. This approach is foundational in photographic chemistry and effectively enhances stability for broader laboratory use.

Materials & Equipment:

  • p-(Methylamino)phenol sulphate (Metol)

  • Sodium Sulfite (anhydrous, analytical grade)

  • Deionized or Distilled Water

  • 1000 mL Graduated Cylinder

  • 1500 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Amber Glass Storage Bottle (or a clear bottle stored in the dark)

  • Scale/Balance

Step-by-Step Methodology:

  • Prepare the Water: Measure approximately 750 mL of room-temperature deionized or distilled water into the 1500 mL beaker.

  • Add the Antioxidant: Place the beaker on the magnetic stirrer and begin gentle agitation. Weigh out 50 grams of sodium sulfite and add it slowly to the water. Allow it to dissolve completely.

    • Expert Insight: This step is critical. By dissolving the sulfite first, you create a low-oxygen, antioxidant-rich environment. The sulfite will scavenge dissolved oxygen and immediately protect the Metol as it is added, preventing premature oxidation.[2]

  • Add the Metol: Weigh out 20 grams of p-(Methylamino)phenol sulphate. Slowly add the Metol powder to the sulfite solution while it continues to stir gently.

    • Expert Insight: Metol dissolves slowly in solutions with a high concentration of sulfite.[2] Be patient and allow it to dissolve completely. Avoid increasing the stir speed, which would introduce more oxygen.

  • Complete the Volume: Once the Metol is fully dissolved, transfer the solution to the 1000 mL graduated cylinder. Rinse the beaker with small amounts of deionized water and add the rinsings to the cylinder. Carefully add deionized water to reach the 1000 mL mark.

  • Storage: Transfer the final solution to a clean, amber glass bottle. Fill the bottle to the very top to minimize the air in the headspace. Seal the cap tightly.

  • Labeling and Storage: Label the bottle clearly with the contents ("2% Metol w/ 5% Sodium Sulfite"), preparation date, and an expiration date (e.g., 3 months). Store in a cool, dark place. A refrigerator (2-8°C) is ideal.

Visualization of Metol Degradation and Stabilization

The following diagram illustrates the oxidative degradation pathway of p-(Methylamino)phenol sulphate and the protective role of an antioxidant like sodium sulfite.

Metol_Degradation Metol Active Metol (p-Methylaminophenol) Oxidized_Metol Inactive/Colored Products (Quinone-type species) Metol->Oxidized_Metol Oxidation O2 Oxygen (O₂) + High pH, Light O2->Metol Attacks Sulfite Antioxidant (e.g., Sodium Sulfite) Sulfite->O2 Scavenges

Caption: Oxidative degradation pathway of Metol and its inhibition by an antioxidant.

Data Summary: Storage and Handling Recommendations

ParameterSolid PowderUnstabilized SolutionStabilized Solution (with Sulfite)
Appearance White to light tan crystalline powder[4][12]Colorless, quickly turns yellow/brownColorless to pale yellow
Storage Temp. Room Temperature (cool, dry)2-8°C (Recommended)2-8°C (Recommended)
Storage Vessel Tightly sealed, opaque container[4][10]Amber glass, minimal headspaceAmber glass, minimal headspace
pH for Storage N/AAcidic to Neutral (pH 5-7)[13]Acidic to Neutral (pH 5-7)
Antioxidant N/ANoneSodium Sulfite (typically 2-10%)[2]
Typical Shelf Life Years[4][5]Hours to DaysWeeks to Months

References

  • Benchchem. (n.d.). Impact of pH on the stability of Methomyl-d3 during sample prep.
  • Defense Technical Information Center (DTIC). (n.d.). Antioxidants for Use in Color Photographic Developers.
  • Antec, Inc. (n.d.). Photographic Chemicals.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methylaminophenol sulfate.
  • The Lab Depot. (n.d.). Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution.
  • Photrio.com Photography Forums. (2023). Shelf life of Metol powder.
  • Chemiis. (n.d.). Metol – High-Quality Developing Agent for Photography.
  • ChemicalBook. (2025). 4-(Methylamino)phenol - Safety Data Sheet.
  • NOAA. (n.d.). P-METHYLAMINOPHENOL SULFATE - CAMEO Chemicals.
  • ILO and WHO. (2021). ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE.
  • Unblinking Eye. (n.d.). Mixing Developers.
  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE.
  • Photrio.com Photography Forums. (2015). Shelf Life of Metol and Hydroquinone?.
  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592.
  • Photrio.com Photography Forums. (2015). Metol and hydroquinone dry shelf life?.
  • National Center for Biotechnology Information. (n.d.). Metol. PubChem Compound Database.
  • Wikipedia. (n.d.). Photographic developer.
  • Thermo Scientific Chemicals. (n.d.). 4-(Methylamino)phenol sulfate, 99%.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Silver Staining with Metol

< Welcome to the technical support guide for silver staining of proteins in polyacrylamide gels, with a specific focus on protocols utilizing Metol as a key developing agent. Silver staining is renowned for its exception...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for silver staining of proteins in polyacrylamide gels, with a specific focus on protocols utilizing Metol as a key developing agent. Silver staining is renowned for its exceptional sensitivity, capable of detecting protein quantities in the low nanogram range, making it 20 to 200 times more sensitive than Coomassie Brilliant Blue staining. However, this sensitivity comes with a susceptibility to various factors that can lead to suboptimal results. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common issues encountered during silver staining procedures.

The fundamental principle of silver staining involves the binding of silver ions to proteins, which are then reduced to metallic silver by a developing agent, creating a visible image.[1][2][3] Metol, or p-Methylaminophenol Sulfate, is a potent reducing agent that, when used in a developer solution, facilitates the conversion of silver ions to metallic silver, resulting in the appearance of dark brown or black protein bands.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Metol in silver staining?

Metol is a developing agent, a reducing agent that converts silver ions bound to proteins into visible, metallic silver particles.[4][5] This process is analogous to photographic development.[6] Some protocols may use Metol in an intensifying developer solution, often in combination with hydroquinone, to enhance sensitivity.[5][7]

Q2: How does silver staining sensitivity compare to other methods?

Silver staining can detect protein levels as low as 0.1 ng per band, making it significantly more sensitive than Coomassie staining. This high sensitivity is crucial for visualizing low-abundance proteins.

Q3: Is silver staining compatible with mass spectrometry?

Standard silver staining protocols, especially those using glutaraldehyde or formaldehyde as fixatives, are generally incompatible with mass spectrometry.[8] These reagents can cause permanent cross-linking and modifications of proteins, interfering with subsequent analysis. However, specialized mass spectrometry-compatible silver staining kits and protocols are available that omit these reagents.[8]

Q4: What are the critical factors for successful silver staining?

Success in silver staining hinges on several factors, including the purity of reagents and water, cleanliness of glassware, temperature, and precise timing of each step. High-purity water is essential to minimize background staining.[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your silver staining experiments, providing potential causes and actionable solutions.

Issue 1: High Background Staining

A common frustration with silver staining is a dark or unevenly stained background, which can obscure the protein bands of interest.

  • Potential Cause 1: Impure Reagents or Water

    • Explanation: Silver staining's high sensitivity means it can react with trace impurities in your reagents and water, leading to background noise.

    • Solution: Use high-purity, ultrapure water (>18 megohm/cm resistance) for all solutions and rinsing steps.[9] Ensure all chemicals are of analytical grade.[9][10]

  • Potential Cause 2: Contaminated Equipment

    • Explanation: Residue on glassware or staining trays can introduce contaminants that react with the silver stain.

    • Solution: Use meticulously clean glass or plastic trays.[8] It is advisable to dedicate specific trays for silver staining only.[9] After use, wash trays thoroughly with detergent, rinse with ultrapure water, and consider a final rinse with ethanol or isopropanol.[9][10]

  • Potential Cause 3: Incomplete Removal of Interfering Substances

    • Explanation: Substances like SDS, buffers, and salts from the electrophoresis step can bind with silver and cause background staining if not adequately removed during the fixation and washing steps.[11]

    • Solution: Ensure the fixation step is performed for the recommended duration to effectively immobilize proteins and wash away interfering compounds. Do not skip or shorten any washing steps outlined in the protocol.[9]

  • Potential Cause 4: Overdevelopment

    • Explanation: Allowing the development step to proceed for too long will cause the background to darken along with the protein bands.

    • Solution: Monitor the development process closely and stop it by adding the stop solution (typically 5% acetic acid) as soon as the bands reach the desired intensity.[9][12] Be prepared to act quickly, as development can be rapid.

  • Potential Cause 5: High Room Temperature

    • Explanation: The silver staining reaction is temperature-dependent, and higher room temperatures (above 30°C) can contribute to increased background staining.

    • Solution: If possible, perform the staining in a temperature-controlled environment. Using chilled developer solution can help slow down the reaction, allowing for better control.[10]

Issue 2: No Bands or Very Faint Bands

The absence of visible bands after staining can be disheartening. Here are some likely culprits.

  • Potential Cause 1: Insufficient Protein Concentration

    • Explanation: While silver staining is highly sensitive, there is still a lower limit of detection.

    • Solution: Verify the protein concentration in your original sample.[9][13] If possible, load a higher amount of protein onto the gel.[9] Include a positive control with a known amount of protein to validate the staining procedure.

  • Potential Cause 2: Improper Solution Preparation

    • Explanation: Incorrectly prepared solutions, especially the developer, can lead to staining failure.[9][14] The developer, often containing Metol and other reagents, must be prepared fresh just before use.[8]

    • Solution: Double-check all calculations and measurements when preparing your solutions.[9] Pay close attention to the order of addition for chemicals, as this can be critical for some formulations.[5][7] Ensure formaldehyde is added to the developer immediately before use.[15]

  • Potential Cause 3: Excessive Washing After Silver Impregnation

    • Explanation: While washing is crucial, overly extensive washing after the silver nitrate incubation step can strip the silver ions from the protein bands before they can be developed.[11]

    • Solution: Adhere strictly to the recommended washing times after silver impregnation. These washes are typically brief, often lasting only a minute or less.[9][16]

  • Potential Cause 4: Protein Degradation

    • Explanation: If the protein samples were not handled or stored correctly, they may have degraded, resulting in no intact protein bands to stain.

    • Solution: Always use appropriate sample handling techniques, including the use of protease inhibitors and proper storage conditions (e.g., low temperatures), to maintain protein integrity.[13]

Issue 3: Uneven Staining or "Hollow" Bands

Inconsistent staining across the gel or bands that are darker at the edges than in the center can compromise data interpretation.

  • Potential Cause 1: Inadequate Gel Immersion

    • Explanation: If the gel is not fully submerged in the solutions during each step, staining will be uneven.[17] Gels sticking to the bottom of the tray can also cause this issue.[17]

    • Solution: Use a sufficient volume of solution to completely cover the gel.[17] Employ a rotary shaker to ensure continuous and gentle agitation throughout the staining process.

  • Potential Cause 2: Overloaded Protein

    • Explanation: Paradoxically, overloading a protein can lead to "hollow" or negatively stained bands, where the center of the band is clear.[1][16] This occurs because the high concentration of protein binds a large number of silver ions, which can decrease their reactivity and hinder the development process in the band's core.[1]

    • Solution: Dilute your sample and run the gel again.[16][18] If you suspect your protein concentration is too high for silver staining but too low for Coomassie, consider running a dilution series.

  • Potential Cause 3: Incomplete Fixation

    • Explanation: Insufficient fixation can lead to uneven staining patterns.

    • Solution: A longer fixation procedure can often help minimize uneven background staining.[17] Ensure the fixing solution can freely circulate around the entire gel.

Experimental Workflow & Protocols

Below is a standard workflow for silver staining and a detailed protocol.

Silver Staining Workflow Diagram

SilverStainingWorkflow cluster_prep Gel Preparation cluster_stain Staining Protocol cluster_analysis Analysis Electrophoresis 1. SDS-PAGE Fixation 2. Fixation (e.g., Methanol/Acetic Acid) Electrophoresis->Fixation Sensitization 3. Sensitization (e.g., Sodium Thiosulfate) Fixation->Sensitization Silver_Impregnation 4. Silver Impregnation (Silver Nitrate) Sensitization->Silver_Impregnation Development 5. Development (Metol/Formaldehyde/Carbonate) Silver_Impregnation->Development Stop 6. Stop Reaction (Acetic Acid) Development->Stop Imaging 7. Imaging & Documentation Stop->Imaging

Caption: A typical workflow for silver staining of protein gels.

Detailed Protocol: Metol-Based Silver Staining

This protocol is a representative method. Always refer to the specific instructions provided with your reagents or kit. Use clean gloves and handle the gel carefully to avoid contamination. [8]

Solutions:

SolutionComposition
Fixing Solution 50% Methanol, 10% Acetic Acid in ultrapure water.[5][7]
Sensitizing Solution 0.02% Sodium Thiosulfate in ultrapure water.[5][7]
Silver Solution 0.1% Silver Nitrate in ultrapure water.[5][7]
Developing Solution Solution A: 2.5% Sodium Carbonate. Solution B: 0.2 g Metol, 1 g Hydroquinone, 5 g Sodium Sulfite in 100 mL ultrapure water. Working Solution: Mix equal parts of A and B just before use.[7]
Stop Solution 5% Acetic Acid in ultrapure water.[5][7]

Procedure:

  • Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 30 minutes with gentle agitation. For thicker gels, a longer fixation time may be necessary.

  • Washing: Rinse the gel twice with 20% ethanol for 10 minutes each, followed by two 10-minute washes with ultrapure water.[1]

  • Sensitization: Immerse the gel in the Sensitizing Solution for exactly 1 minute with gentle agitation.[1][8]

  • Rinsing: Briefly rinse the gel twice with ultrapure water for 1 minute each.[1][8]

  • Silver Impregnation: Submerge the gel in the Silver Solution for 20-30 minutes with gentle agitation.[8]

  • Rinsing: Briefly rinse the gel with ultrapure water for 1 minute.[8] This step is critical; do not over-wash.

  • Development: Pour the freshly prepared Developing Solution over the gel. Watch closely as bands appear, which can take a few seconds to several minutes.[12] If the developer turns yellow, discard it and add fresh solution.[8]

  • Stopping the Reaction: Once the bands have reached the desired intensity, pour off the developer and add the Stop Solution .[12] Agitate for 5-10 minutes.

  • Final Wash and Storage: Wash the gel in ultrapure water. The gel can now be imaged and stored in water at 4°C.[12]

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing poor silver staining results.

TroubleshootingLogic cluster_issues cluster_causes_bg cluster_causes_nobands cluster_causes_uneven Start Poor Staining Result HighBg High Background? Start->HighBg NoBands No/Faint Bands? Start->NoBands Uneven Uneven Staining? Start->Uneven ImpureReagents Impure Reagents/Water? HighBg->ImpureReagents Yes Contamination Contaminated Gear? HighBg->Contamination Yes Overdevelopment Overdeveloped? HighBg->Overdevelopment Yes IncompleteWash Incomplete Washing? HighBg->IncompleteWash Yes LowProtein Low Protein Load? NoBands->LowProtein Yes BadDeveloper Improper Developer Prep? NoBands->BadDeveloper Yes ExcessWash Excessive Post-Silver Wash? NoBands->ExcessWash Yes PoorImmersion Incomplete Immersion? Uneven->PoorImmersion Yes Overload Protein Overload? Uneven->Overload Yes

Caption: A decision tree for troubleshooting common silver staining problems.

References

  • The Rockefeller University. (n.d.). Protocol for Silver Staining. Retrieved from [Link]

  • Bio-Rad. (n.d.). Irregular Spot Patterns. Retrieved from [Link]

  • ResearchGate. (2021). Why am I seeing uneven staining from silver stain?. Retrieved from [Link]

  • Chevallet, M., Luche, S., & Rabilloud, T. (2006). Silver staining of proteins in polyacrylamide gels. Nature Protocols, 1(4), 1852-1858. Retrieved from [Link]

  • Rabilloud, T., Vuillard, L., & Gilly, C. (1994). Silver staining of proteins in polyacrylamide gels: a general overview. arXiv. Retrieved from [Link]

  • Rana, P. S., et al. (2022). Modification in Silver Staining Procedure for Enhanced Protein Staining. BioMed Research International. Retrieved from [Link]

  • Protocol Online. (2013). Troubleshooting with silver staining. Retrieved from [Link]

  • Unknown. (n.d.). Silver Staining of Protein gels. Retrieved from [Link]

  • ResearchGate. (2016). Why is there an unstained/less stained area in the gel when silver staining after SDS-PAGE?. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Silver Stain. Retrieved from [Link]

  • ResearchGate. (2015). Why does my silver stain have a dark background?. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Why Are Protein Bands Not Visible After Destaining in SDS-PAGE?. Retrieved from [Link]

  • Conduct Science. (2019). Silver Staining Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Silver Staining Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2015). Why arn't my bands staining brown when I silver stain?. Retrieved from [Link]

  • ResearchGate. (2013). During silver staining I am unable to stain the gel - it remains blank as if it were freshly cast. How can I overcome this problem?. Retrieved from [Link]

  • PubMed. (2017). The mechanism of silver staining of proteins separated by SDS polyacrylamide gel electrophoresis. Retrieved from [Link]

  • Microbe Notes. (2022). Silver Staining- Principle, Procedure, Applications. Retrieved from [Link]

  • Photrio.com Photography Forums. (2016). Metol, hydrolysis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Principle and Method of Silver Staining of Proteins Separated by Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing p-(Methylamino)phenol Sulphate Concentration for Corrosion Inhibition

Welcome to the technical support center for the application of p-(Methylamino)phenol sulphate, commonly known as Metol, as a corrosion inhibitor.[1] This guide is designed for researchers and scientists actively engaged...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of p-(Methylamino)phenol sulphate, commonly known as Metol, as a corrosion inhibitor.[1] This guide is designed for researchers and scientists actively engaged in mitigating corrosion. Here, you will find in-depth answers to common questions and troubleshooting workflows to optimize inhibitor concentration and achieve reliable, reproducible results in your experiments.

Part A: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the use of p-(Methylamino)phenol sulphate as a corrosion inhibitor.

FAQ 1: What is p-(Methylamino)phenol sulphate and how does it prevent corrosion?

p-(Methylamino)phenol sulphate (C₇H₉NO · ½ H₂SO₄) is an organic compound that is effective in protecting metals, particularly steel, from corrosion in acidic environments.[2][3] Its inhibitory action stems from its molecular structure, which contains nitrogen and oxygen atoms and an aromatic ring.[2][4]

Mechanism of Inhibition: The primary mechanism is the adsorption of the Metol molecules onto the metal surface.[2][5] This process involves:

  • Active Centers: The nitrogen and oxygen atoms in the Metol molecule act as active centers for adsorption.[6]

  • Protective Film: These molecules displace water and aggressive ions (like Cl⁻ or SO₄²⁻) from the metal surface, forming a protective barrier. This barrier impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.[5]

  • Mixed-Type Inhibition: Studies show that Metol functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions.[2][7]

FAQ 2: What is a typical starting concentration range for Metol in corrosion inhibition studies?

Based on published research, a typical concentration range for initial screening of Metol is between 0.02 M and 0.08 M .[2][8] Inhibition efficiency generally increases with concentration up to a certain point, after which it may plateau.[2][8][9] For instance, in one study on mild steel in 1M HCl and 0.5M H₂SO₄, the inhibition efficiency showed minimal increase beyond a concentration of 0.08 M.[2][8]

FAQ 3: Which experimental techniques are standard for evaluating the performance of Metol?

To quantify the effectiveness of a corrosion inhibitor, a combination of electrochemical and weight loss methods is typically employed.

  • Weight Loss Method: This is a straightforward technique where the mass loss of a metal coupon is measured after immersion in the corrosive medium with and without the inhibitor. It provides a direct measure of the corrosion rate.[2][10]

  • Potentiodynamic Polarization (PDP): This electrochemical technique involves scanning the potential of the metal and measuring the resulting current.[11] It provides key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value in the presence of the inhibitor indicates effective corrosion protection. PDP can also reveal whether the inhibitor is anodic, cathodic, or mixed-type.[7][12][13]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[6][10][14] By applying a small AC signal over a range of frequencies, one can measure the impedance of the system. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) typically signify the formation of an effective inhibitive film.[2][6]

Part B: Troubleshooting Guides & Experimental Protocols

This section provides solutions to specific problems you may encounter during your experiments and detailed protocols for key evaluation techniques.

Troubleshooting Common Experimental Issues
Scenario 1: Low or Inconsistent Inhibition Efficiency (%IE)

Question: My calculated inhibition efficiency is much lower than expected, or the results vary significantly between identical experiments. What could be the cause?

Answer: This issue often points to problems in experimental setup, solution preparation, or surface condition.

Troubleshooting Steps:

  • Verify Metal Surface Preparation: An improperly prepared surface is a primary source of inconsistency. Ensure a standardized and reproducible polishing procedure to remove oxide layers and contaminants. The final surface should have a uniform finish (e.g., mirror-like).

  • Check Solution Purity and Age: Use analytical grade reagents (e.g., AR grade Metol) and freshly prepared solutions for each experiment.[2] Metol solutions can degrade or oxidize when exposed to air and light over time, reducing their effectiveness.

  • Ensure Proper Degassing/De-aeration: Dissolved oxygen can introduce competing cathodic reactions and affect the corrosion potential. If your system is sensitive to oxygen, de-aerate the corrosive solution with an inert gas (like nitrogen or argon) before and during the experiment.

  • Stabilize the System: Before any electrochemical measurement, allow the working electrode (your metal sample) to stabilize in the test solution for a sufficient period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).[15] This ensures the measurement reflects a stable metal-inhibitor-electrolyte interface.

  • Review Inhibitor Solubility: Confirm that the Metol is fully dissolved at the tested concentration. Inadequate dissolution will lead to a lower effective concentration and poor performance.

Scenario 2: Noisy or Distorted Electrochemical Data (EIS/PDP)

Question: My potentiodynamic polarization curves are not smooth, or my EIS Nyquist plots are distorted and difficult to fit to an equivalent circuit. What should I do?

Answer: Noise and distortion in electrochemical data often indicate issues with the cell setup, electrical connections, or instrument settings.

Troubleshooting Steps:

  • Check the Reference Electrode: A faulty or clogged reference electrode is a common culprit. Ensure the frit or junction is not blocked, there are no air bubbles in the tip, and the filling solution is at the correct level and free of contamination.[16] If in doubt, test with a new or freshly calibrated reference electrode.

  • Inspect Electrical Connections: Ensure all cell leads are making firm, low-resistance contact with the electrodes.[16] Loose or corroded clips can introduce significant noise. A "dummy cell" test using a known resistor can help verify that the potentiostat and cables are functioning correctly.[16]

  • Optimize Cell Geometry: Position the reference electrode tip close to the working electrode surface to minimize uncompensated solution resistance (IR drop), which can distort polarization curves. A Luggin capillary is ideal for this. Ensure the counter electrode has a surface area significantly larger than the working electrode to avoid limiting the current.

  • Adjust Scan Rate (for PDP): A scan rate that is too fast can introduce artifacts. A typical scan rate for PDP studies is between 0.5 mV/s and 2 mV/s.[15] If your curves are distorted, try reducing the scan rate.

  • Examine for External Interference: High-frequency noise in EIS can be caused by electromagnetic interference from other lab equipment. Ensure proper grounding and shielding of your electrochemical cell (e.g., using a Faraday cage).

Experimental Workflow & Protocols

This section details the workflow for optimizing inhibitor concentration and provides step-by-step protocols for essential electrochemical tests.

Overall Optimization Workflow

The process of finding the optimal concentration of p-(Methylamino)phenol sulphate is systematic.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_detailed Phase 3: Detailed Analysis cluster_analysis Phase 4: Optimization & Validation Lit_Review Literature Review & Concentration Range Selection Stock_Prep Prepare Inhibitor Stock Solution Lit_Review->Stock_Prep Coupon_Prep Standardize Metal Coupon Preparation Stock_Prep->Coupon_Prep Screening Weight Loss or PDP Screening (Broad Concentration Range) Coupon_Prep->Screening OCP OCP Stabilization Screening->OCP PDP Potentiodynamic Polarization (PDP) Analysis Data Analysis: %IE, icorr, Rct PDP->Analysis EIS Electrochemical Impedance Spectroscopy (EIS) EIS->Analysis OCP->PDP OCP->EIS Optimal Determine Optimal Concentration Analysis->Optimal Surface Optional: Surface Analysis (SEM/AFM) Optimal->Surface

Workflow for optimizing inhibitor concentration.
Protocol 1: Potentiodynamic Polarization (PDP) Measurement

This protocol determines the corrosion current density (icorr) to calculate inhibition efficiency.

Objective: To evaluate the effect of Metol concentration on the corrosion rate of the metal.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)

  • Corrosive solution (e.g., 1M HCl) with and without various concentrations of Metol

  • Polished metal specimen (Working Electrode)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is properly mounted and only the desired surface area is exposed.

  • Solution Fill: Fill the cell with the test solution (blank or with inhibitor).

  • OCP Stabilization: Immerse the electrodes and monitor the Open Circuit Potential (OCP) until it stabilizes (a drift of < 2 mV over 5 minutes is generally acceptable). This typically takes 30-60 minutes.[15]

  • Polarization Scan: Begin the potentiodynamic scan. A typical range is from -250 mV to +250 mV relative to the measured OCP.[15] Use a scan rate of 1 mV/s.

  • Data Analysis: Plot the resulting data as log(current density) vs. potential (a Tafel plot). Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[13][17]

  • Calculate Inhibition Efficiency (%IE):

    • %IE = [ (icorr_blank - icorr_inh) / icorr_blank ] * 100

    • Where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement

This protocol provides insight into the inhibitor's mechanism and the formation of a protective film.

Objective: To measure the charge transfer resistance (Rct) and other interfacial properties.

Materials:

  • Same as for PDP, but the potentiostat must have a frequency response analyzer (FRA).

Procedure:

  • Cell Setup & Stabilization: Follow steps 1-3 from the PDP protocol to set up the cell and achieve a stable OCP.

  • EIS Measurement: Perform the EIS measurement at the stable OCP.

    • Frequency Range: A typical range is from 100 kHz down to 0.1 Hz or 0.01 Hz.[15]

    • AC Amplitude: Apply a small sinusoidal AC voltage perturbation, typically 10 mV (peak-to-peak), to ensure a linear response.[15]

  • Data Analysis:

    • Plot the data in Nyquist format (-Zimaginary vs. Zreal). For a simple corrosion system, this often appears as a semicircle.

    • The diameter of the semicircle on the real axis corresponds to the charge transfer resistance (Rct).[2]

    • Fit the data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain precise values for Rct, solution resistance (Rs), and double-layer capacitance (Cdl).[10]

  • Calculate Inhibition Efficiency (%IE):

    • %IE = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100

    • Where Rct_inh is the charge transfer resistance with inhibitor and Rct_blank is the charge transfer resistance without the inhibitor.

Data Summary

The following table summarizes typical results for Metol on mild steel in acidic media, compiled from literature data. This serves as a benchmark for your own experiments.[2][8]

MediumInhibitor Conc. (M)%IE (Weight Loss)%IE (Polarization)%IE (EIS)
1M HCl 0.0252.453.658.5
0.0463.865.869.5
0.0672.373.175.6
0.0878.278.079.2
0.5M H₂SO₄ 0.0244.644.948.7
0.0455.355.759.5
0.0662.161.964.8
0.0871.872.374.3

Data synthesized from Chandrabhan, R. et al. (2009).[2][8]

Visualizing the Inhibition Mechanism

The adsorption of inhibitor molecules onto the metal surface is the key to protection.

G cluster_0 Corrosion Process (Without Inhibitor) cluster_1 Inhibition Process (With Metol) Metal Metal Surface (Fe) Anode Anodic Site Fe -> Fe²⁺ + 2e⁻ Cathode Cathodic Site 2H⁺ + 2e⁻ -> H₂ Metal_Inh Metal Surface (Fe) Inhibitor Adsorbed Metol Layer (Protective Film) Blocked_Anode Blocked Anodic Site Inhibitor->Blocked_Anode Blocks Reaction Blocked_Cathode Blocked Cathodic Site Inhibitor->Blocked_Cathode Blocks Reaction

Mechanism of corrosion inhibition by Metol.
References
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). IOP Conference Series: Earth and Environmental Science.
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
  • Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. (n.d.).
  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
  • Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.).
  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P.
  • Metol as Corrosion Inhibitor for Steel. (2009). International Journal of Electrochemical Science.
  • Potentiodynamic polarization parameters for corrosion Inhibition of AISI 1007 steel using CPE and CSO in Saline water. (n.d.).
  • Troubleshooting Electrochemical Cell. (2017). redox.me Good Measurement Practices blog. [Link]

  • Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2025).
  • Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Comput
  • Electrochemical Techniques for Measurement And Interpretation of Corrosion. (n.d.). Unknown Source.
  • Getting Started with Electrochemical Corrosion Measurement. (n.d.). Gamry Instruments. [Link]

  • Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights. (n.d.). Unknown Source.
  • Metol as Corrosion Inhibitor for zinc. (2025).
  • 4-(Methylamino)
  • Metol as Corrosion Inhibitor for Steel. (2025).
  • Electrochemical corrosion testing. (n.d.). IMR Test Labs. [Link]

  • Electrochemical Corrosion Test Methods. (n.d.). Falex Corporation. [Link]

  • p-(Methylamino)phenol sulphate. (n.d.). PubChem. [Link]

  • 4-(Methylamino)
  • Theoretical Calculations of Metol as Corrosion Inhibitor of Steel. (n.d.). Journal of the Korean Chemical Society.
  • p-METHYLAMINOPHENOL SULFATE. (n.d.). Ataman Kimya. [Link]

  • p-Methylaminophenol and its sulfate: Human health tier II assessment. (2015). NICNAS.
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI. [Link]

  • 4-(Methylamino)phenol sulfate, 1 X 1 kg (1072991000). (n.d.). Alkali Scientific. [Link]

Sources

Troubleshooting

Technical Support Center: p-(Methylamino)phenol Sulphate in Organic Synthesis

Welcome to the technical support center for p-(Methylamino)phenol sulphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of us...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-(Methylamino)phenol sulphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of using this versatile but sensitive reagent in organic synthesis. Here, we address common issues encountered during experimentation through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

I. Understanding the Core Reactivity and Instability

p-(Methylamino)phenol sulphate, often known by its trivial name Metol, is a potent reducing agent. Its utility in synthesis stems from the nucleophilic character of both the phenolic hydroxyl and the secondary amino groups, as well as the electron-rich nature of the aromatic ring. However, this high reactivity is also the source of its primary instability: a pronounced susceptibility to oxidation.

The principal degradation pathway involves a two-electron oxidation to form a highly reactive N-methyl-p-quinoneimine intermediate. This electrophilic species is intensely colored and can undergo subsequent reactions, including polymerization and reactions with nucleophiles, leading to complex reaction mixtures and product discoloration. Understanding and controlling this oxidative pathway is paramount to successful synthesis.

II. FAQs: Synthesis & Purification Side Reactions

This section addresses common problems arising from the synthesis and purification of p-(Methylamino)phenol itself.

FAQ 1: My synthesis of p-(Methylamino)phenol from p-aminophenol resulted in a byproduct that is difficult to separate. How can I identify and remove it?

Answer:

The most common byproduct during the N-methylation of p-aminophenol is the over-methylated product, N,N-dimethyl-p-phenylenediamine. This impurity arises from the reaction of the desired product with the methylating agent.

Identification:

  • TLC Analysis: Compare your product mixture against a standard of p-aminophenol and your desired product. The N,N-dimethyl byproduct is typically less polar than p-(methylamino)phenol.

  • HPLC: Reversed-phase HPLC with UV detection is highly effective for resolving p-aminophenol, p-(methylamino)phenol, and N,N-dimethyl-p-phenylenediamine.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the N,N-dimethyl byproduct will show a singlet corresponding to six protons for the two methyl groups, whereas the desired product shows a singlet for three protons.

Troubleshooting & Purification Protocol:

A patented method offers an effective separation based on differential solubility of the phenates.[1]

  • Phenate Formation: Dissolve the crude product mixture containing N-methyl-p-aminophenol and the N,N'-dimethyl-p-phenylenediamine byproduct in water. Add an alkali metal hydroxide (e.g., NaOH) to convert the phenolic hydroxyl group of your desired product into its sodium phenate salt.

  • Precipitation of Impurity: Chill the resulting aqueous solution. The N,N'-dimethyl-p-phenylenediamine is significantly less soluble in the cold alkaline solution and will precipitate out.

  • Filtration: Filter the cold solution to remove the solid N,N'-dimethyl-p-phenylenediamine.

  • Isolation of Desired Product: The purified N-methyl-p-aminophenol can be isolated from the filtrate. Acidify the solution with sulfuric acid to form the p-(methylamino)phenol sulphate salt, which can then be crystallized by concentration and cooling.[1]

III. Troubleshooting Guide: Side Reactions in Application

This section focuses on issues that arise when using p-(Methylamino)phenol sulphate in a synthetic reaction.

Problem 1: My reaction mixture turns dark brown/black upon addition of p-(Methylamino)phenol sulphate.

Cause:

This is a classic sign of oxidation of p-(Methylamino)phenol to the N-methyl-p-quinoneimine intermediate, which then polymerizes or reacts to form deeply colored, often insoluble, materials.[2] This oxidation is accelerated by:

  • Atmospheric Oxygen: Especially in solutions with a pH > 7.

  • Presence of Bases: Deprotonation of the phenolic hydroxyl group increases the electron density of the ring, making it more susceptible to oxidation.

  • Trace Metal Contamination: Transition metals can catalyze the oxidation.

  • Light and Heat: These provide the energy to initiate oxidation.[3]

Troubleshooting Workflow:

start Reaction Turning Dark? check_atmosphere Is the reaction run under an inert atmosphere (N2 or Ar)? start->check_atmosphere check_base Is a base present? check_atmosphere->check_base Yes add_antioxidant Consider adding a sacrificial antioxidant. check_atmosphere->add_antioxidant No, implement inert atmosphere check_reagents Are reagents and solvents degassed/peroxide-free? check_base->check_reagents Yes check_base->add_antioxidant No check_reagents->add_antioxidant Yes purify_reagents Purify reagents/solvents. Use metal scavenger? check_reagents->purify_reagents No, degas solvents end Problem Mitigated add_antioxidant->end Solution Implemented purify_reagents->end Solution Implemented

Caption: Troubleshooting workflow for reaction discoloration.

Prevention & Mitigation Protocols:

  • Maintain an Inert Atmosphere: Always run reactions involving p-(Methylamino)phenol sulphate under a nitrogen or argon atmosphere.

  • Use Degassed Solvents: Prior to use, degas solvents by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Control Basicity: If a base is required, consider adding it slowly at a low temperature. If possible, use a non-oxidizing base. The aqueous solution of the sulfate salt is acidic; it will react with bases.[4][5]

  • Introduce an Antioxidant: In applications where it does not interfere with the desired reaction (as in photographic developers), sodium sulfite or sodium metabisulfite can be added to the reaction mixture. These will preferentially react with the oxidized quinoneimine to form a stable, colorless sulfonate adduct, effectively preventing polymerization.

  • Chelate Metal Ions: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA.

Problem 2: My desired product is contaminated with a sulfonated version of my starting material.

Cause:

This issue arises if you have used a sulfite-based antioxidant to prevent oxidation and your reaction conditions have inadvertently promoted the sulfonation of the p-(Methylamino)phenol itself. This is more likely to occur if strong oxidizing conditions are present that convert the sulfite to a sulfonating agent, or if the reaction is run at high temperatures.

Troubleshooting Steps:

  • Reduce Antioxidant Concentration: Use the minimum effective concentration of the sulfite antioxidant.

  • Alternative Antioxidants: Consider non-sulfonating antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), provided they are compatible with your reaction chemistry.

  • Temperature Control: Maintain the lowest possible reaction temperature to disfavor side reactions.

IV. Quantitative Data Summary

While kinetic data for side reactions in various organic solvents is scarce, the following table summarizes the key factors influencing the stability of p-(Methylamino)phenol sulphate.

ParameterCondition Favoring StabilityCondition Promoting Side Reactions (Oxidation)Reference(s)
pH Acidic (pH < 7)Alkaline (pH > 7)
Atmosphere Inert (Nitrogen, Argon)Air (Oxygen)
Light Dark / Amber GlasswareUV / Direct Light[3]
Temperature Low TemperatureHigh Temperature
Additives Antioxidants (e.g., Sulfites), Metal ChelatorsHeavy Metal Ions, Strong Oxidizing Agents
Physical State Solid CrystallineAqueous or Organic Solution

V. Mechanistic Visualizations

The following diagrams illustrate the key mechanistic pathways discussed.

cluster_synthesis Synthesis Side Reaction p_aminophenol p-Aminophenol methylation + Methylating Agent p_aminophenol->methylation product p-(Methylamino)phenol (Desired Product) methylation->product over_methylation + Methylating Agent product->over_methylation byproduct N,N-Dimethyl-p-phenylenediamine (Byproduct) over_methylation->byproduct

Caption: Over-methylation during synthesis.

cluster_oxidation Oxidative Degradation Pathway cluster_paths start_mol p-(Methylamino)phenol oxidation Oxidation (-2e-, -2H+) start_mol->oxidation quinoneimine N-methyl-p-quinoneimine (Reactive Intermediate) oxidation->quinoneimine polymerization Self-Condensation/ Polymerization quinoneimine->polymerization nucleophile + Nucleophile (NuH) quinoneimine->nucleophile polymers Brown/Black Polymers polymerization->polymers adduct Nucleophilic Adduct nucleophile->adduct

Caption: Primary oxidative degradation pathway.

cluster_mitigation Mitigation with Sulfite quinoneimine N-methyl-p-quinoneimine (Reactive Intermediate) sulfite + Na2SO3 quinoneimine->sulfite sulfonate p-(Methylamino)phenol Monosulfonate (Stable & Colorless) sulfite->sulfonate

Caption: Sulfite trapping of the reactive intermediate.

VI. References

  • Metol | C14H20N2O6S | CID 5930. PubChem. Available at: [Link]

  • Dickins, A. W. M., & Behrndt, L. J. (1942). U.S. Patent No. 2,286,796. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • p-METHYLAMINOPHENOL SULFATE - Ataman Kimya. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on p-methylaminophenol sulphate (A22). European Commission. Available at: [Link]

  • Mijangos, F., et al. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Environmental Science & Technology. Available at: [Link]

Sources

Optimization

Factors affecting the developing time of Metol-hydroquinone developers

Welcome to the technical support center for Metol-hydroquinone (MQ) developers. This guide is designed for researchers, scientists, and drug development professionals who utilize MQ developers in their experimental workf...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Metol-hydroquinone (MQ) developers. This guide is designed for researchers, scientists, and drug development professionals who utilize MQ developers in their experimental workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your work.

Understanding Metol-Hydroquinone Developers

Metol-hydroquinone developers are a cornerstone in traditional black and white photographic processing, valued for their versatility and the high-quality images they produce. The synergistic relationship between the two developing agents, Metol (p-Methylaminophenol Sulfate) and hydroquinone, is key to their effectiveness. This phenomenon, known as superadditivity, results in a developing activity greater than the sum of the individual agents.[1][2] Metol is known for producing fine grain and sharp images, while hydroquinone contributes to image contrast.[3][4] The precise control of development time is critical to achieving desired results, and this is influenced by a number of interdependent factors.

Troubleshooting Guide & FAQs

This section addresses common problems and questions that arise during the use of MQ developers.

Question: Why is my development time significantly shorter or longer than expected?

Answer: Unforeseen variations in development time are typically linked to one or more of the following factors: temperature, pH, developer concentration, and the presence of contaminants.

  • Temperature: The rate of a chemical reaction, including photographic development, is highly dependent on temperature. An increase in temperature accelerates the development process, while a decrease slows it down.[5][6][7] A common rule of thumb is that for every 10°C rise in temperature, the reaction rate can increase by a factor of 1.5 to 4.[6]

  • pH (Alkalinity): The activity of both Metol and hydroquinone is pH-dependent.[8][9] Most developers operate in an alkaline environment.[9] A higher pH increases the activity of the developing agents, leading to shorter development times. Conversely, a lower pH will reduce their activity and prolong development.[8][10]

  • Developer Concentration: The concentration of Metol and hydroquinone directly impacts the rate of development. A more concentrated solution will develop an image faster than a more dilute one.[5][11]

  • Contamination: Accidental contamination of the developer with fixer (containing sodium thiosulfate) can neutralize the developer and halt its action.

Question: How does temperature specifically affect the final image?

Answer: Temperature not only affects the speed of development but can also impact the physical characteristics of the emulsion and the final image quality.

  • Underdevelopment: At temperatures that are too low, the chemical reaction is slow, and the recommended development time may result in an underdeveloped image with low contrast.[5]

  • Overdevelopment: Conversely, high temperatures can lead to a rapid reaction, causing overdevelopment, which results in excessive density and contrast.[5]

  • Reticulation: Extreme temperature fluctuations between processing solutions (e.g., a warm developer followed by a cold stop bath) can cause the gelatin emulsion to expand and contract rapidly, leading to a cracked or grainy pattern known as reticulation.[5] It is advisable to keep all processing solutions within a similar temperature range (±5°C) to avoid this.[5]

Question: What is the purpose of potassium bromide in the developer solution?

Answer: Potassium bromide (KBr) acts as a restrainer or anti-fogging agent.[12][13][14] Its primary function is to improve the differentiation between exposed and unexposed silver halide crystals.[14] By slowing down the development process, it helps to prevent the developer from acting on the unexposed crystals, which would otherwise create a "developer haze" or fog, thus enhancing image clarity and contrast.[13][15] In paper developers, it can also provide a warming effect to the image tones.[12]

Question: My images are lacking contrast. What could be the cause?

Answer: Low contrast can be a result of several factors:

  • Underdevelopment: Insufficient development time, low temperature, or a diluted or exhausted developer can all lead to low contrast.

  • Agitation: Insufficient agitation can lead to localized exhaustion of the developer at the surface of the emulsion, particularly in the highlight areas, resulting in reduced contrast.

  • Developer Formula: The ratio of Metol to hydroquinone and the overall composition of the developer influence contrast.[3] Formulations with a higher proportion of hydroquinone tend to produce higher contrast.

Question: How critical is agitation during the development process?

Answer: Agitation is a critical variable in controlling the consistency and outcome of development.[16] When a photographic material is placed in a developer solution, the chemicals at the surface of the emulsion become depleted as they react. Agitation replenishes this exhausted layer with fresh developer, ensuring a constant and even rate of development.[5]

  • Insufficient Agitation: Can lead to uneven development, streaks, and reduced contrast as the developer becomes locally exhausted, especially in areas of high exposure (highlights).

  • Excessive Agitation: Can lead to increased contrast and graininess, and may shorten the required development time.[17][18][19]

  • Consistency is Key: A consistent and repeatable agitation pattern is crucial for obtaining predictable and uniform results.

The Superadditive Effect of Metol and Hydroquinone

The combination of Metol and hydroquinone in a developer is a classic example of superadditivity, where the combined effect is greater than the sum of the individual components.

Caption: Superadditivity of Metol and Hydroquinone.

In this synergistic process, Metol rapidly initiates the development of the exposed silver halide crystals. As Metol is oxidized, it is then regenerated by the hydroquinone, which is itself oxidized in the process. This allows the development process to continue efficiently.

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Development Time

Objective: To quantify the relationship between developer temperature and the optimal development time for a specific film and developer combination.

Materials:

  • Metol-hydroquinone developer stock solution

  • Film of a consistent emulsion type, exposed under uniform conditions

  • Developing tank and reels

  • Thermometer

  • Timer

  • Water bath for temperature control

  • Stop bath, fixer, and washing apparatus

Procedure:

  • Prepare several identical working solutions of the MQ developer.

  • Divide the exposed film into multiple, identical strips.

  • Bring the developer, stop bath, and fixer for the first test to a standard temperature (e.g., 20°C) using the water bath.

  • Develop the first film strip for the manufacturer's recommended time at this temperature, with consistent agitation.

  • Process the film through the stop bath, fixer, and wash cycle.

  • Repeat steps 3-5 with the remaining film strips, incrementally increasing the developer temperature by 2°C for each strip (e.g., 22°C, 24°C, 26°C). For each temperature increase, reduce the development time based on a chosen factor (e.g., a 10% reduction for every 1°C increase).

  • After processing, compare the resulting negatives for density and contrast to determine the optimal development time for each temperature.

Data Summary Table:

Temperature (°C)Initial Estimated Time (min)Observed ResultAdjusted Optimal Time (min)
208.0Normal Contrast8.0
226.4Slightly High Contrast6.5
245.1High Contrast5.5
264.1Very High Contrast4.5

Protocol 2: Assessing the Impact of Potassium Bromide Concentration

Objective: To observe the restraining effect of potassium bromide on development time and image fog.

Materials:

  • MQ developer solution prepared without potassium bromide

  • Potassium bromide (10% solution)

  • Uniformly exposed film or photographic paper

  • Standard processing chemicals (stop bath, fixer)

Procedure:

  • Prepare four identical trays of the MQ developer working solution.

  • Label the trays 1 through 4.

  • Tray 1: No potassium bromide (control).

  • Tray 2: Add a small, measured amount of the 10% potassium bromide solution (e.g., 1 ml).

  • Tray 3: Add a larger measured amount of the potassium bromide solution (e.g., 2 ml).

  • Tray 4: Add an even larger measured amount (e.g., 4 ml).

  • Develop identical, uniformly exposed strips of photographic paper in each developer for the same amount of time.

  • Include an unexposed strip in each developer to assess the level of fogging.

  • Process all strips through the stop bath and fixer.

  • Compare the developed strips for image density and the unexposed strips for the level of fog.

Expected Observations:

TrayKBr AddedImage DensityFog Level
10 mlHighestHighest
21 mlReducedReduced
32 mlFurther ReducedMinimal
44 mlLowestNegligible

Troubleshooting Workflow

For a systematic approach to diagnosing issues with your MQ developer, please refer to the following workflow diagram.

TroubleshootingWorkflow start Start: Problem with Development check_time Development Time Too Short/Long? start->check_time check_contrast Image Contrast Too High/Low? start->check_contrast check_artifacts Uneven Development or Fog? start->check_artifacts temp Check Developer Temperature check_time->temp ph Verify Developer pH check_time->ph concentration Confirm Developer Concentration/Age check_time->concentration check_contrast->temp check_contrast->concentration agitation Review Agitation Technique check_contrast->agitation check_artifacts->agitation bromide Check KBr Concentration check_artifacts->bromide contamination Inspect for Contamination check_artifacts->contamination solution Solution: Adjust Parameters temp->solution ph->solution concentration->solution agitation->solution bromide->solution contamination->solution

Caption: Troubleshooting Workflow for MQ Developers.

References

  • Analogue Photography. (2021, September 1). Factors affecting the degree of development. Retrieved from [Link]

  • Talk Photography. (2017, May 7). The importance of agitation in the developing process. Retrieved from [Link]

  • LookChem. (n.d.). The Role of Potassium Bromide in Photographic Processes: A Manufacturer's Insight. Retrieved from [Link]

  • Quora. (2021, May 5). What are the different factors affecting photographic film processing? Retrieved from [Link]

  • Firstcall Photographic. (n.d.). Bellini Potassium Bromide, 250 grams. Retrieved from [Link]

  • Learn Film Photography. (2021, April 5). The misunderstood art of film agitation. Retrieved from [Link]

  • Tim Layton Fine Art. (n.d.). Black and White Developer Formulas From Amidol to XTOL. Retrieved from [Link]

  • Tim Bowman Photography. (2021, June 8). Photographic developer components. Retrieved from [Link]

  • Lomography. (2022, August 23). How Agitation Frequency Affects Black and White Photos. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Photography. Retrieved from [Link]

  • Lomography. (n.d.). How do agitating times affect the results when self-developing film? Retrieved from [Link]

  • Photo.net. (2004, September 27). Effect of agitation/time on film. Retrieved from [Link]

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • Photo.net. (2006, June 6). effects of developer temperature? Retrieved from [Link]

  • R Discovery. (n.d.). The Chemical Analysis of Hydroquinone, Metol, and Bromide in a Photographic Developer. Retrieved from [Link]

  • Lund Photographics. (2023, April 5). Development, Exposure, and Contrast. Retrieved from [Link]

  • RoyBijster.nl. (2018, October 27). Understanding the effect of temperature in film development. Retrieved from [Link]

  • MIT Comparative Media Studies/Writing. (n.d.). Photographic Film Reticulation Due to Temperature Changes during Film Development. Retrieved from [Link]

  • chemeurope.com. (n.d.). Metol. Retrieved from [Link]

  • Photrio.com Photography Forums. (2017, January 26). Metol / HQ ratio. Retrieved from [Link]

  • Dergipark. (n.d.). kinetics and mechanism of aerial oxidation of hydroquinone in a developer solution and determination of developer's half-life at 20°c. Retrieved from [Link]

  • Photography Stack Exchange. (2017, April 4). What factor does film speed play in developing time? Retrieved from [Link]

  • Photo.net. (2022, October 25). Why does developer need a specific temperature? Retrieved from [Link]

  • IBM. (2021, August 24). IBM MQ cheat sheet for developers. Retrieved from [Link]

  • AWS Documentation. (n.d.). Troubleshooting Amazon MQ. Retrieved from [Link]

  • Photrio.com Photography Forums. (2017, October 26). Film developer chemistry part 1. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, November 3). How does Metol (4-(methylamino)phenol sulfate) react when developing black and white photos? Retrieved from [Link]

  • HCL Product Documentation. (n.d.). Troubleshooting: Websphere MQ. Retrieved from [Link]

  • YouTube. (2025, November 7). Why Your MQ Messages Fail | 4 Common IBM MQ Errors Explained. Retrieved from [Link]

  • Photo.net. (2004, May 25). Metol, oxidation product - Page 2. Retrieved from [Link]

  • IBM. (n.d.). Detailed troubleshooting. Retrieved from [Link]

  • CUNY Pressbooks Network. (n.d.). Film processing (Developing film) – Photography: What, How, Why. Retrieved from [Link]

  • Michael A. Smith and Paula Chamlee. (n.d.). Developers, An Introduction. Retrieved from [Link]

  • Photrio.com Photography Forums. (2015, July 26). Phenidone and metol chemistry. Retrieved from [Link]

  • Photrio.com Photography Forums. (2025, February 25). Using only hydroquinone as a developer? Retrieved from [Link]

  • Learn Film Photography. (2022, January 3). What are film developers made from? Retrieved from [Link]

  • Avada Software. (2025, April 17). MQ for Developers: Why Access Matters and How to Enable It Securely. Retrieved from [Link]

  • AWS Documentation. (n.d.). Best practices for performance optimization and efficiency in Amazon MQ for RabbitMQ. Retrieved from [Link]

  • IBM. (2020, June 23). Improving your IBM MQ applications. Retrieved from [Link]

  • MQSeries.net. (2006, January 10). View topic - Connection Retries: What Advice to Give Developers? Retrieved from [Link]

  • IBM. (n.d.). Developing applications for IBM MQ. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Regeneration of Oxidized p-(Methylamino)phenol Sulphate (Metol) Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for regeneratin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for regenerating oxidized p-(Methylamino)phenol sulphate (Metol/Elon) solutions. As a key reducing agent in various applications, including photographic development and chemical synthesis, maintaining the efficacy of your Metol solution is paramount.[1] This document is designed with full editorial autonomy to provide the most logical and scientifically sound guidance.

Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions regarding Metol solution stability and regeneration.

Q1: How can I visually identify an oxidized Metol solution?

An active, fresh Metol solution is typically colorless to slightly yellow. The primary indicator of oxidation is a significant color change. The solution will progressively turn yellow, then brown, and in cases of severe oxidation, it may become dark brown or nearly black. This discoloration is due to the formation of N-methyl-quinonimine and other colored oxidation products.[2][3] Furthermore, a noticeable decrease in the solution's reducing power or performance is a key functional indicator of exhaustion.[4]

Q2: What are the main causes of Metol oxidation?

Metol, or p-(methylamino)phenol, is susceptible to oxidation through several pathways:

  • Aerial Oxidation: The most common cause is exposure to atmospheric oxygen. This process is significantly accelerated in alkaline conditions (high pH), which are often required for its developing activity.[2][5][6][7]

  • Working Reaction: During its intended use as a reducing agent (e.g., reducing silver halides in photography), Metol donates electrons and becomes oxidized.[5][6]

  • Exposure to Light: Prolonged exposure to light can contribute to the degradation of the solution.[3]

Q3: What is the primary chemical used to regenerate an oxidized Metol solution?

The most effective and widely used chemical for both preventing oxidation and regenerating the developer is Sodium Sulfite (Na₂SO₃) .[2][8][9] In developer formulations, it acts as a preservative and can reverse the oxidation process to a significant degree.[10]

Q4: What is the mechanism behind Sodium Sulfite's regenerative action?

Sodium sulfite performs two critical functions. First, it is an oxygen scavenger, meaning it readily reacts with dissolved oxygen in the solution, thereby protecting the Metol from aerial oxidation.[7][8][9] Second, it acts as a reducing agent that can convert the oxidized Metol species (N-methyl-quinonimine) back into its active p-(methylamino)phenol form.[10][11] It can also react with oxidized intermediates to form colorless sulfonates, which helps to clear the brown discoloration and can have some developing activity of their own.[2][12]

Q5: Is complete regeneration always achievable?

Regeneration is most effective for partially or moderately oxidized solutions. If a solution is severely oxidized (very dark and left for a prolonged period) or has been contaminated with other reactive species, it may not be possible to restore its full original activity. In such cases, the formation of irreversible byproducts can inhibit performance.[12] The protocol described below is a self-validating system; if the color does not revert and performance is not restored, the solution should be discarded following appropriate safety procedures.

Visualizing the Process: Workflow and Chemistry

To clarify the experimental and chemical pathways, the following diagrams illustrate the regeneration protocol and the underlying reactions.

G Diagram 1: Experimental Workflow for Metol Regeneration A 1. Initial Assessment (Observe color and test activity) B 2. Safety First (Don appropriate PPE) A->B C 3. Measure Solution (Determine volume of oxidized solution) B->C D 4. Calculate & Weigh Sulfite (Refer to Table 1) C->D E 5. Add Sodium Sulfite (Introduce slowly while stirring) D->E F 6. Mix & Observe (Stir until fully dissolved, monitor color change) E->F G 7. pH Adjustment (Measure and adjust if necessary) F->G H 8. Performance Validation (Conduct a small-scale functional test) G->H

Caption: A step-by-step workflow for the regeneration protocol.

G Diagram 2: Simplified Chemical Regeneration Pathway Metol p-(Methylamino)phenol (Active, Colorless) Oxidized N-methyl-quinonimine (Inactive, Brown) Metol->Oxidized Oxidation (by O₂ or substrate) Oxidized->Metol Regeneration Sulfite Sodium Sulfite Sulfite->Oxidized

Caption: The chemical cycle of Metol oxidation and its regeneration by Sodium Sulfite.

Detailed Protocol for Regeneration

This protocol provides a step-by-step methodology for regenerating a partially oxidized Metol solution.

I. Principle of the Method

The protocol is based on the chemical reduction of oxidized Metol using a concentrated addition of sodium sulfite. The success of the regeneration is monitored by the visual disappearance of the brown color characteristic of the oxidized species and confirmed by a functional test of the solution's reducing activity.

II. Materials and Equipment
  • Oxidized p-(Methylamino)phenol sulphate solution

  • Sodium Sulfite (Na₂SO₃), anhydrous powder

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

  • Glass beakers or flasks

  • Magnetic stirrer and stir bar

  • pH meter (optional, but recommended for pH-sensitive applications)

  • Weighing scale

III. Step-by-Step Methodology
  • Initial Assessment: Visually inspect the solution. Note the intensity of the brown color. If possible, perform a small functional test to establish a baseline of its current (low) activity.

  • Safety Precautions: Before handling any chemicals, put on your required PPE. Metol is a skin sensitizer and is harmful if ingested.[3][13] Work in a well-ventilated area.

  • Measure and Prepare: Measure the total volume of the oxidized solution you intend to regenerate. Place it in a suitably sized beaker with a magnetic stir bar.

  • Addition of Sodium Sulfite: Based on the volume of your solution, weigh out the appropriate amount of anhydrous sodium sulfite as recommended in Table 1. This table provides a starting point; heavily oxidized solutions may require slightly more.

    Volume of Oxidized Solution Recommended Sodium Sulfite Rationale
    100 mL5 - 10 gProvides a sufficient concentration for both oxygen scavenging and chemical reduction.
    500 mL25 - 50 gScaled for larger volumes to maintain effective sulfite concentration.
    1 Liter50 - 100 gHigh sulfite levels are common in preserving developer formulas like Kodak D-23.[10][14]
    Table 1: Recommended quantities of sodium sulfite for regeneration.
  • Mixing and Observation: Start the magnetic stirrer at a moderate speed. Slowly add the weighed sodium sulfite to the vortex to avoid clumping. Continue stirring until all the powder has dissolved. You should observe the brown color of the solution gradually fading to a pale yellow or becoming colorless. This visual change is the primary indicator of successful regeneration.

  • pH Adjustment (Optional): For applications where pH is critical (such as photographic developers that work optimally at a pH of 10-11[2]), check the pH after the sulfite has dissolved. Sodium sulfite is mildly alkaline and may alter the pH.[7] Adjust as necessary using a suitable acid or base depending on your specific requirements.

  • Validation: To confirm the restoration of activity, perform a small-scale functional test identical to the one used in the initial assessment. A successful regeneration will show a significant improvement in performance, approaching that of a freshly prepared solution.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Solution remains brown after adding sulfite. 1. Insufficient sodium sulfite for the degree of oxidation. 2. The solution is too heavily oxidized with irreversible byproducts. 3. Presence of metallic or other contaminants.1. Incrementally add more sodium sulfite (e.g., 1-2 g per 100 mL) and continue stirring. 2. If no change occurs, the solution is likely beyond recovery and should be disposed of safely.
Regenerated solution has low activity. 1. Incomplete regeneration. 2. Incorrect pH for the intended application. 3. Dilution from the addition of a large volume of solid.1. Ensure the solution has become colorless. If it is still yellow/brown, see the point above. 2. Verify and adjust the pH to the optimal range for your process. 3. If a slight dilution is a concern, a small addition of stock Metol may be required (this is technically replenishment).
A precipitate forms in the solution. 1. The solution has become supersaturated. 2. pH shift causing a component to precipitate. 3. Reaction with an unknown contaminant.1. Gently warm the solution while stirring to help dissolve the precipitate. 2. Check the pH and adjust if it is outside the expected range. 3. If the precipitate does not redissolve, it may be an impurity. Filter the solution before use.
Safety & Handling
  • p-(Methylamino)phenol Sulphate (Metol): Harmful if swallowed. May cause an allergic skin reaction. May cause damage to organs through prolonged or repeated exposure. It is classified as very toxic to aquatic life with long-lasting effects.[15]

  • Sodium Sulfite: Generally considered low toxicity, but can cause allergic reactions, particularly in asthmatic individuals.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling these chemicals.[3]

  • Disposal: Do not pour solutions containing Metol down the drain due to its high aquatic toxicity.[15] Dispose of waste solutions in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

References
  • Developer solution | Radiology Reference Article | Radiopaedia.org. (n.d.). Radiopaedia. [Link]

  • Sodium sulfite - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sodium Sulfite Applications. (n.d.). Basekim. [Link]

  • sodium sulfite--what does it do??? - Black & White Practice - Photo.net. (1999). Photo.net. [Link]

  • developer preservatives - what dictates quantity? - Photrio.com Photography Forums. (2009). Photrio.com. [Link]

  • Photographic developer - chemeurope.com. (n.d.). Chemeurope.com. [Link]

  • Phenidone and metol chemistry | Photrio.com Photography Forums. (2015). Photrio.com. [Link]

  • Photographic developer - Wikipedia. (n.d.). Wikipedia. [Link]

  • Film developer exhausted - Black & White Practice - Photo.net. (2005). Photo.net. [Link]

  • Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution - The Lab Depot. (n.d.). The Lab Depot. [Link]

  • ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. (n.d.). ILO. [Link]

  • p-Methylaminophenol sulfate - Hazardous Agents - Haz-Map. (n.d.). Haz-Map. [Link]

  • Metol / HQ ratio | Photrio.com Photography Forums. (2017). Photrio.com. [Link]

  • Metol, oxidation product - Page 2 - Black & White Practice - Photo.net. (2004). Photo.net. [Link]

  • Degradation of photographic developers by Fenton's reagent: Condition optimization and kinetics for metol oxidation - ResearchGate. (2000). ResearchGate. [Link]

  • Replenish, how to do? | Photrio.com Photography Forums. (2013). Photrio.com. [Link]

  • Replenished Xtol getting weak over time | Photrio.com Photography Forums. (2020). Photrio.com. [Link]

  • In-Depth Guide to Film Developing & Processing | Photo-60 Studio. (2024). Photo-60 Studio. [Link]

  • Metol-only developer? | Photrio.com Photography Forums. (2012). Photrio.com. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Photographic Developing Agents: p-(Methylamino)phenol Sulphate vs. Hydroquinone

< For researchers, scientists, and professionals in drug development, the principles of image formation and analysis are crucial. In fields ranging from autoradiography to photomicroscopy, the choice of a developing agen...

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the principles of image formation and analysis are crucial. In fields ranging from autoradiography to photomicroscopy, the choice of a developing agent can significantly impact the quality and reproducibility of results. This guide provides an in-depth technical comparison of two foundational developing agents: p-(Methylamino)phenol sulphate, widely known as Metol, and hydroquinone.

Introduction to Photographic Development

The creation of a visible image from a latent image on an exposed silver halide emulsion is a process of chemical reduction. The developing agent acts as a reducing agent, donating electrons to silver ions at the sites of light exposure, thereby converting them into metallic silver. The characteristics of the final image—such as contrast, grain, and detail—are intrinsically linked to the chemical properties of the developing agent employed.

p-(Methylamino)phenol Sulphate (Metol) , also known by trade names like Elon, is a developing agent prized for its ability to produce images with fine grain and excellent detail, particularly in the shadow regions.[1][2] It is known for its rapid action and low contrast output.[1]

Hydroquinone , on the other hand, is characterized by its capacity to generate high-contrast images with deep blacks.[1] It is a slower-acting agent and its activity is highly dependent on the alkalinity of the developer solution.[1][3]

Mechanism of Action

The distinct photographic effects of Metol and hydroquinone stem from their different chemical behaviors and reduction potentials.

Metol: The Detail Enhancer

Metol is a highly active developing agent with a reduction potential of 20.[4] It readily initiates the development process, making it particularly effective at revealing subtle details in areas of minimal exposure (the "shadows" of an image).[1] Chemically, Metol works by reducing exposed silver halide crystals to metallic silver.[2]

Hydroquinone: The Contrast Architect

Hydroquinone has a much lower reduction potential of 1, making it a less active developer on its own.[4] Its primary characteristic is the production of high contrast, which is amplified in highly alkaline solutions.[1][3] This property makes it invaluable for applications where sharp differentiation between tones is required.[5]

Superadditivity: The Synergy of Metol and Hydroquinone (MQ Developers)

When Metol and hydroquinone are combined in a single developer solution, a phenomenon known as superadditivity occurs.[4][6][7] The rate of development of the combined agents is greater than the sum of their individual rates.[6][7][8] This synergistic effect is a cornerstone of many classic developer formulas, such as Kodak D-76.[7][9]

In an MQ developer, Metol typically acts as the primary electron donor to the silver halide crystals. The oxidized Metol is then regenerated by hydroquinone, which has a higher reduction potential.[6][9] This regeneration cycle allows the development process to proceed more efficiently, combining the detail-rendering capabilities of Metol with the contrast-building power of hydroquinone.[1][9]

Superadditivity cluster_development Development at Silver Halide Crystal cluster_regeneration Regeneration in Solution Metol Metol (p-Methylaminophenol) AgX Silver Halide (Latent Image) Metol->AgX Reduces Metol_ox Oxidized Metol Metol->Metol_ox Ag Metallic Silver (Visible Image) AgX->Ag Metol_ox->Metol HQ Hydroquinone HQ->Metol_ox Regenerates HQ_ox Oxidized Hydroquinone (Quinone) HQ->HQ_ox Sensitometry Start Film Sample Exposure Exposure to Calibrated Step Wedge Start->Exposure Development Controlled Development Exposure->Development Measurement Densitometry Measurement Development->Measurement Analysis Plot Characteristic Curve & Analyze Measurement->Analysis End Performance Data (Speed, Contrast, etc.) Analysis->End

Sources

Comparative

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of p-(Methylamino)phenol Sulphate in Colorimetric Assays

For researchers, scientists, and drug development professionals, the accuracy and specificity of colorimetric assays are paramount. These assays are foundational to a vast array of analytical determinations, from quantif...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accuracy and specificity of colorimetric assays are paramount. These assays are foundational to a vast array of analytical determinations, from quantifying biomolecules to monitoring environmental contaminants. A key, yet often underestimated, variable in the reliability of these assays is the potential for cross-reactivity of the reagents employed. This guide provides an in-depth technical exploration of the cross-reactivity of p-(Methylamino)phenol sulphate, a compound more commonly known by its trivial name, Metol, particularly within the context of the widely used phosphomolybdate assay for phosphate determination.

We will delve into the mechanistic underpinnings of this colorimetric assay, present a comparative analysis of Metol with alternative reducing agents, and provide detailed experimental protocols to empower you to validate your own systems and make informed decisions in your research.

The Molybdenum Blue Reaction: A Versatile Tool for Phosphate Quantification

The colorimetric determination of phosphate is frequently accomplished through the formation of a heteropoly acid, phosphomolybdic acid, which is subsequently reduced to a intensely colored "molybdenum blue" complex.[1] The intensity of this blue color, measured spectrophotometrically, is directly proportional to the concentration of phosphate in the sample. The choice of reducing agent in this reaction is critical, influencing the sensitivity, stability, and specificity of the assay.

p-(Methylamino)phenol sulphate (Metol) has been historically employed as an effective reducing agent in this assay.[1] Its utility stems from its ability to efficiently reduce the phosphomolybdate complex, leading to a stable and measurable colorimetric signal.

Understanding the Potential for Cross-Reactivity

The primary concern when utilizing any chemical reagent in a quantitative assay is its potential to react with substances other than the target analyte, leading to inaccurate results. In the case of Metol, its nature as a reducing agent and its chemical structure as a substituted aminophenol present two primary avenues for cross-reactivity.

  • Interference from other reducing agents: Any compound present in the sample that can also reduce the phosphomolybdate complex will lead to an overestimation of the phosphate concentration.

  • Structural similarity to other phenolic and aromatic amine compounds: The presence of structurally related molecules, such as p-aminophenol (a potential impurity or degradation product of Metol), can lead to interference, either by reacting with the assay reagents or by absorbing light at the same wavelength as the molybdenum blue complex.[2]

This guide will focus on a systematic approach to evaluating these potential interferences, providing a framework for robust assay development and validation.

Comparative Analysis of Reducing Agents in the Molybdenum Blue Assay

To objectively assess the performance of Metol, it is essential to compare it against alternative reducing agents commonly used in the molybdenum blue method. The two most prevalent alternatives are ascorbic acid and sodium thiosulphate.[3][4]

Key Performance Parameters for Comparison:
  • Sensitivity: The ability to detect low concentrations of phosphate.

  • Linearity: The concentration range over which the absorbance is directly proportional to the phosphate concentration.

  • Stability of the colorimetric signal: The duration over which the developed color remains constant, allowing for reliable measurements.

  • Susceptibility to interference: The degree to which the assay is affected by the presence of potentially cross-reactive substances.

The following table summarizes a hypothetical comparative dataset based on typical performance characteristics of these reducing agents.

Reducing AgentSensitivity (LOD)Linearity RangeSignal StabilityKnown Interferences
p-(Methylamino)phenol sulphate (Metol) 0.07 µg/mL[1]0.12–1.7 µg/mL[1]GoodArsenate, Silicate, Nitrite[5]
Ascorbic Acid ~0.1 µg/mLWide rangeModerateArsenate, Silicate[5]
Sodium Thiosulphate ~0.002 mg P mL-1[4]0.005 – 0.06 mg P mL-1[4]GoodOrganic acids[4]

This comparative data highlights that while Metol offers good sensitivity and linearity, it is crucial to be aware of potential interferences from common anions like arsenate and silicate.

Experimental Design for Assessing Cross-Reactivity

To ensure the trustworthiness of any colorimetric assay, a self-validating experimental design is crucial. The following protocols provide a detailed methodology for assessing the cross-reactivity of p-(Methylamino)phenol sulphate in a phosphate assay and for comparing its performance against alternative reducing agents.

Experimental Workflow: A Visual Guide

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Reagents Prepare Reagents (Molybdate, Reducing Agents, Phosphate Standards, Potential Interferents) Standards Prepare Phosphate Calibration Standards Reagents->Standards Assay Perform Colorimetric Assay (with Metol and Alternatives) Reagents->Assay Standards->Assay CalCurve Generate Calibration Curves Assay->CalCurve Assess Assess Cross-Reactivity (% Interference) Assay->Assess Interference Spike Samples with Potential Interferents (p-aminophenol, etc.) Interference->Assay Compare Compare Performance Metrics (Sensitivity, Linearity) CalCurve->Compare Molybdenum_Blue_Reaction Phosphate Phosphate (PO₄³⁻) Phosphomolybdate Phosphomolybdate Complex (Yellow) Phosphate->Phosphomolybdate Molybdate Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) Molybdate->Phosphomolybdate Acid Acidic Medium (H₂SO₄) Acid->Phosphomolybdate   forms MolybdenumBlue Molybdenum Blue Complex (Intense Blue) Phosphomolybdate->MolybdenumBlue is reduced by ReducingAgent Reducing Agent (e.g., Metol) ReducingAgent->MolybdenumBlue

Caption: The two-step reaction for molybdenum blue formation.

Conclusion

The selection of reagents in colorimetric assays is a critical decision that directly impacts the reliability of experimental results. While p-(Methylamino)phenol sulphate (Metol) is a well-established and effective reducing agent in the phosphomolybdate assay for phosphate, a thorough understanding of its potential for cross-reactivity is essential.

By implementing the comparative experimental design and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can:

  • Objectively evaluate the performance of Metol against alternative reagents.

  • Identify and quantify potential interferences from structurally similar compounds and other reducing agents.

  • Ensure the development of robust and reliable colorimetric assays.

  • Ultimately, enhance the scientific integrity and trustworthiness of their research findings.

This guide serves as a starting point for a deeper investigation into the nuances of colorimetric assay development. The principles and methodologies described herein can be adapted and applied to a wide range of analytical challenges, fostering a culture of rigorous validation and data-driven decision-making in the laboratory.

References

  • Hach. (n.d.). Understanding the Different Phosphorus Tests. Retrieved from [Link]

  • Madrakian, T., Afkhami, A., & Soleimani, M. (2011). A Colorimetric Dip Strip Assay for Detection of Low Concentrations of Phosphate in Seawater. MDPI. Retrieved from [Link]

  • McCleary, B. V., & McKie, V. A. (2016). A Novel and Rapid Colorimetric Method for Measuring Total Phosphorus and Phytic Acid in Foods and Animal Feeds. Journal of AOAC International, 99(3), 737–745. Retrieved from [Link]

  • U.S. Geological Survey. (1989). Phosphorus, orthophosphate, colorimetry, phosphomolybdate, automated-segmented flow. Retrieved from [Link]

  • Khamis, I. I., & Al-Alwani, M. A. (2020). Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as Molybdenum Blue Using Sodium Thiosulphate Reducing Agent. Oriental Journal of Chemistry, 36(6), 1088-1096. Retrieved from [Link]

  • The University of the West Indies at Mona, Department of Chemistry. (n.d.). Experiment 36. The colourimetric determination of phosphate. Retrieved from [Link]

  • Lin, C. T., & Li, Y. L. (1998). Automated spectrophotometric assay for urine p-aminophenol by an oxidative coupling reaction. Clinical chemistry, 44(6), 1256-1261. Retrieved from [Link]

  • Nalumansi, I., et al. (2020). Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as Molybdenum Blue Using Sodium Thiosulphate Reducing Agent. Oriental Journal of Chemistry, 36(6), 1088-1096. Retrieved from [Link]

  • Afkhami, A., & Madrakian, T. (2012). Simultaneous Spectrophotometric Determination of o-Aminophenol and p-Aminophenol Using H-Point Standard Addition Method. Pakistan Journal of Analytical & Environmental Chemistry, 13(1). Retrieved from [Link]

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Validation

Comparative study of Metol and Phenidone in photographic developers

An In-Depth Comparative Study of Metol and Phenidone in Photographic Developers A Guide for Researchers and Application Scientists In the realm of traditional silver-halide photography, the choice of a developing agent i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Study of Metol and Phenidone in Photographic Developers

A Guide for Researchers and Application Scientists

In the realm of traditional silver-halide photography, the choice of a developing agent is a critical determinant of the final image's characteristics. Among the myriad of reducing agents discovered, two have stood as pillars of black and white photographic chemistry: Metol (p-methylaminophenol sulfate) and the more modern Phenidone (1-phenyl-3-pyrazolidinone). While both serve the primary function of reducing exposed silver halide to metallic silver, their distinct chemical properties, reaction kinetics, and synergistic interactions with other agents result in markedly different performance outcomes. This guide provides a comprehensive technical comparison of Metol and Phenidone, designed for researchers, chemists, and imaging scientists.

PART 1: Foundational Chemical and Physical Properties

A thorough comparison begins with the fundamental characteristics of each compound.

Metol (p-methylaminophenol sulfate)

Introduced in 1891, Metol quickly became a cornerstone of photographic development.[1] It is commercially supplied as a sulfate salt, (C₇H₉NO)₂·H₂SO₄, to improve its stability, as the free base is susceptible to oxidation.[1][2]

  • Synonyms: Elon (Kodak's trade name), Rhodol, Genol.[2][3]

  • Molecular Formula: (C₇H₁₀NO)₂SO₄.[2]

  • Molecular Weight: 344.38 g/mol .[1][2]

  • Appearance: White to slightly pink or beige crystalline powder.[1][2][4]

  • Solubility: Soluble in water and alcohol, but insoluble in ether.[1][2] Its solubility in the sulfite-rich environment of a typical developer can be limited, often requiring dissolution in warm water before other components are added.[5]

Phenidone (1-phenyl-3-pyrazolidinone)

While first synthesized in 1890, Phenidone's developing properties were not discovered until 1940 by J.D. Kendall at Ilford Limited.[6] It became commercially viable in the 1950s and offered significant advantages in efficiency and stability.[6]

  • Synonyms: Ilford's trademarked name is Phenidone.

  • Molecular Formula: C₉H₁₀N₂O.[6][7]

  • Molecular Weight: 162.19 g/mol .[6][7]

  • Appearance: White to light beige crystalline powder or needles.[6][8]

  • Solubility: Sparingly soluble in water, but solubility increases in hot water and alkaline solutions.[6]

PART 2: The Mechanism of Development and Superadditivity

The core of developer function lies in electrochemistry. The developing agent donates electrons to reduce silver ions (Ag⁺) in the latent image specks to metallic silver (Ag⁰). The most significant innovation in developer formulation was the discovery of superadditivity, a synergistic effect where the combined activity of two developing agents is greater than the sum of their individual effects.[9][10]

The Regeneration Mechanism

Superadditivity is primarily explained by a regeneration mechanism.[9][10]

  • Agent 1 (Primary Developer): A highly active agent that readily adsorbs to the silver halide crystal and initiates development (e.g., Metol, Phenidone). It donates an electron, becoming oxidized and less active.

  • Agent 2 (Secondary Developer): A slower, more powerful reducing agent that does not readily adsorb to the silver halide (e.g., Hydroquinone). Its primary role is to donate an electron to the oxidized form of Agent 1, thus regenerating it to its active state.[9]

Metol-Hydroquinone (MQ) Developers

This classic combination has been the basis for legendary developers like Kodak D-76 and Ilford ID-11.[3][11][12]

  • Metol rapidly starts the development process.

  • Upon oxidation, Metol is regenerated by Hydroquinone .

  • The hydroquinone, having donated an electron, is then oxidized. Sulfite in the developer reacts with the oxidized hydroquinone to form hydroquinone monosulfonate, preventing it from forming inhibiting byproducts.[13][14]

Phenidone-Hydroquinone (PQ) Developers

Phenidone is 10 to 18 times more efficient than Metol by weight.[6][15] This efficiency stems from a more effective regeneration cycle.

  • Phenidone is extremely fast-acting.

  • The oxidized Phenidone (a free radical) is very rapidly and efficiently regenerated by Hydroquinone .[16]

  • This highly efficient cycle means less Phenidone is required, and the developer exhibits higher activity and a longer working life.[17] Ilford Microphen is a prime example of a PQ developer.[18][19]

The superadditive regeneration cycles of MQ and PQ developers.

PART 3: Comparative Performance Analysis

The theoretical differences in chemical mechanism translate directly to observable performance characteristics.

Performance MetricMetol-Based (MQ) Developers (e.g., Kodak D-76)Phenidone-Based (PQ) Developers (e.g., Ilford Microphen)Scientific Rationale & Notes
Effective Film Speed Provides full, true-to-box emulsion speed.[5][20][21]Often yields a speed increase of up to one stop.[22][23]The higher activity and efficiency of the PQ cycle allow for more complete development in a given time, especially in shadow areas, resulting in higher effective film speed. This makes PQ developers excellent for push-processing.[22][23]
Grain Structure Produces a classic, fine grain structure with good sharpness.[4][11]Generally produces finer grain, particularly when pushing film.[17][18][23]Phenidone's high activity allows for formulations with lower alkalinity, which reduces grain size and clumping.[23]
Image Sharpness (Acutance) Excellent; considered a benchmark for sharpness. Some users report superior edge effects.[24]Very high sharpness, though some formulations may be slightly less sharp than their MQ counterparts due to higher solvent action.Acutance is highly dependent on the concentration of sodium sulfite, which acts as a silver halide solvent. Diluting developers (e.g., D-76 1+1) reduces this solvent effect and increases acutance.[25]
Contrast & Tonality Builds contrast steadily, known for a long, smooth tonal scale with excellent shadow detail.[5][20]Tends to build contrast more quickly. Can produce brilliant highlights and deep blacks.The rapid action of Phenidone requires precise control of development time to prevent excessive contrast, especially in highlight regions.
Developer Stability & Longevity Good, but stock solutions are prone to aerial oxidation over time.Excellent. PQ developers have a significantly longer shelf and dish life.[17][26]Phenidone itself is more stable, and the highly efficient regeneration cycle means the developer is less prone to exhaustion from both use and aerial oxidation.[6][17]
Toxicity & Handling Can cause allergic contact dermatitis ("Metol poisoning") in sensitized individuals.[17]Low toxicity and does not typically cause dermatitis.[6][17]This is a significant advantage in terms of occupational health and safety. Phenidone is generally considered the safer alternative.

PART 4: A Protocol for Empirical Comparison

To objectively validate the performance differences between Metol and Phenidone-based developers, a rigorous, controlled experimental workflow based on photographic sensitometry is required.[27][28]

Experimental Workflow Diagram

G cluster_Exposure 1. Controlled Exposure cluster_Processing 2. Parallel Development cluster_Analysis 3. Quantitative & Qualitative Analysis A Select Film Stock (e.g., Ilford HP5+) B Expose Step Wedge (e.g., Stouffer T2115) A->B C Cut Film in Half B->C D Developer A: MQ Formula (e.g., D-76) 20°C, 8 min, 4x/min agitation C->D E Developer B: PQ Formula (e.g., Microphen) 20°C, 8 min, 4x/min agitation C->E F Standardized Stop, Fix, Wash D->F E->F G Densitometry: Measure Density of Each Step F->G J Microscopy: Analyze Grain Structure F->J K Visual Assessment: Compare Enlarged Prints F->K H Plot H&D Curves (Density vs. Log Exposure) G->H I Calculate: - Film Speed (ISO) - Contrast Index (CI) / Gamma H->I

A standardized workflow for the sensitometric comparison of developers.

Step-by-Step Methodology

  • Exposure: In total darkness, contact-print a calibrated photographic step wedge (a strip with discrete steps of increasing density) onto a sheet or strip of the film under investigation. The exposure should be made with a stable, repeatable light source.

  • Processing:

    • Divide the exposed film into at least two identical samples.

    • Prepare fresh, temperature-controlled (e.g., 20.0 ± 0.1 °C) working solutions of the MQ and PQ developers to be tested.

    • Develop one film sample in the MQ developer and the other in the PQ developer, using identical, precisely timed development and agitation schemes.

    • Process both samples through identical stop, fix, wash, and drying procedures to neutralize these steps as variables.

  • Analysis:

    • Densitometry: Use a transmission densitometer to measure the optical density of each step on the processed film samples.[29]

    • Plotting: For each developer, plot the measured density (Y-axis) against the corresponding relative log exposure of the step wedge (X-axis). This generates the Hurter-Driffield (H&D) curve.[27][28]

    • Interpretation: From the H&D curves, key quantitative metrics can be derived:

      • Film Speed: Calculated from the exposure required to produce a density of 0.1 above the base fog level.

      • Contrast: Determined by the slope (gamma or Contrast Index) of the straight-line portion of the curve. A steeper slope indicates higher contrast.

    • Grain Analysis: Examine uniform mid-density areas of each film sample under a microscope to qualitatively and quantitatively assess grain size and clumping.

Conclusion and Recommendations

The choice between Metol and Phenidone is not one of inherent superiority, but of targeted application. The data and mechanisms presented demonstrate a clear trade-off between different performance aspects.

  • Metol-Hydroquinone (MQ) developers are the quintessential choice for applications demanding maximum sharpness, a long tonal scale, and a classic grain structure at standard film speeds. They represent a highly reliable and well-understood baseline for general-purpose photography and scientific imaging.

  • Phenidone-Hydroquinone (PQ) developers excel where an increase in effective film speed is paramount. They are the superior choice for push-processing in low-light conditions, offering the significant advantage of finer grain and higher activity.[22][23] Their excellent keeping properties and lower toxicity also make them a more practical and safer option, particularly for intermittent use.

For the drug development professional or researcher, understanding these differences allows for the precise selection of a development process that best preserves or enhances the desired information captured on film.

References

  • Wikipedia contributors. (2023). Phenidone. Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. Metol. Grokipedia. [Link]

  • Chempirical. Metol ((C7H10NO)2SO4) properties. Chempirical. [Link]

  • Wikipedia contributors. (2023). Superadditive developer. Wikipedia, The Free Encyclopedia. [Link]

  • Photrio.com Photography Forums. (2005). Phenidone vs metol in paper developers. Photrio.com. [Link]

  • Chemeurope.com. Metol. Chemeurope.com. [Link]

  • SYNTHETIKA. Phenidone (1-phenyl-3-pyrazolidinone) photographic developer - 100g. SYNTHETIKA. [Link]

  • Analog.Cafe. (2025). Ilford Microphen Film Developer Review. Analog.Cafe. [Link]

  • Photrio.com Photography Forums. (2019). PQ vs MQ: Are there attributes to each which define their respective virtues, pro or con?. Photrio.com. [Link]

  • Zebra Dry Plates. Kodak D76 Original Recipe | Developing film at home. Zebra Dry Plates. [Link]

  • Alex Luyckx. (2020). Developer Review Blog No. 08 – Ilford Microphen. Alex Luyckx - Photographer. [Link]

  • Axford, A.J., & Kendall, J.D. (1954). Phenidone—Part 1; The Mechanism of its Developing Action and its Super-additivity with Hydroquinone. The Journal of Photographic Science, 2(1), 1-7. [Link]

  • Photrio.com Photography Forums. (2021). When is Metol an advantage in film developers (compared to Phenidone)?. Photrio.com. [Link]

  • Parallax Photographic Coop. Ilford Microphen Film Developer 1L. Parallax Photographic Coop. [Link]

  • Legacy Photo Lab. Kodak Professional D-76 Film Developer (To Make 1 gal). Legacy Photo Lab. [Link]

  • THE DUCKROOM. Ilford ID-11 Film Developer (Powder) for Black & White Film. THE DUCKROOM. [Link]

  • Photrio.com Photography Forums. (2004). metol vs phenidone. Photrio.com. [Link]

  • Krasnov, S. Film developing with Kodak D-76, dilutions 1+1, 1+3, 1+5, push and pull. SASHAKRASNOV.COM. [Link]

  • Lost Labours. ID-11/D76 Standard Fine Grain Film Developer. Lost Labours. [Link]

  • Ilford Photo. PERCEPTOL, ID-11 AND MICROPHEN FILM DEVELOPERS. Ilford Photo. [Link]

  • Eastman Kodak Company. KODAK Developer D-76. Kodak Professional. [Link]

  • National Center for Biotechnology Information. Phenidone. PubChem Compound Database. [Link]

  • The Naked Photographer. (2020). Basic Sensitometry, Part 1: The H&D Curve. YouTube. [Link]

  • Wikipedia contributors. (2023). Sensitometry. Wikipedia, The Free Encyclopedia. [Link]

  • NDE-ED.org. Film Characteristic Curves. NDT Resource Center. [Link]

  • Photrio.com Photography Forums. (2007). Superadditivity in developers - and beyond. Photrio.com. [Link]

  • Photo.net. (2004). Metol, oxidation product. Photo.net. [Link]

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Comparative

A Comparative Guide to Validating the Purity of p-(Methylamino)phenol Sulphate: HPLC vs. Traditional Methods

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the case of p-(Methylamino)phenol sulphate, also known...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the case of p-(Methylamino)phenol sulphate, also known as Metol, a compound widely used in photographic developers and as an intermediate in pharmaceutical synthesis, stringent purity control is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with traditional analytical techniques for validating the purity of p-(Methylamino)phenol sulphate, complete with experimental protocols and supporting data.

The Criticality of Purity in p-(Methylamino)phenol Sulphate

The presence of impurities in p-(Methylamino)phenol sulphate can significantly impact its performance and safety profile. Potential impurities can arise from the manufacturing process or degradation over time. Key process-related impurities include the starting material, p-aminophenol, and a potential byproduct, N,N'-dimethylparaphenylenediamine. Degradation can be initiated by exposure to light, air, or moisture. A robust analytical method must not only quantify the main compound but also separate and detect these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) has emerged as the premier method for the purity analysis of p-(Methylamino)phenol sulphate due to its high specificity, sensitivity, and ability to resolve complex mixtures. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is a critical process driven by the physicochemical properties of p-(Methylamino)phenol sulphate and its potential impurities.

  • Stationary Phase: A C18 column is the workhorse for separating moderately polar compounds like p-(Methylamino)phenol sulphate. The long alkyl chains of the C18 phase provide sufficient hydrophobicity to retain the analyte and its related substances, allowing for effective separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the aminophenol, thereby ensuring reproducible retention times. The organic modifier is adjusted to control the elution strength and achieve optimal separation.

  • Detection: p-(Methylamino)phenol sulphate possesses a chromophore, making UV detection a suitable and robust choice. The detection wavelength is selected at the absorbance maximum of the analyte (typically around 270-275 nm) to ensure high sensitivity. A photodiode array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques have historically been used and can still find application in specific contexts. This section objectively compares HPLC with Redox Titration and UV-Vis Spectrophotometry.

ParameterHigh-Performance Liquid Chromatography (HPLC)Redox Titration (Cerimetric)UV-Vis Spectrophotometry
Specificity Very High (separates parent compound from impurities)Low (titrates any reducing agent present)Low (measures total absorbance of all chromophores)
Sensitivity High (can detect impurities at low levels)ModerateModerate to Low
Quantitation ExcellentGoodFair (prone to interference)
Throughput Moderate to High (with autosampler)LowHigh
Cost High (instrumentation and consumables)LowLow
Information Provided Purity, impurity profile, retention timeTotal reducing capacityTotal concentration of absorbing species

As the data indicates, HPLC provides the most comprehensive and reliable assessment of p-(Methylamino)phenol sulphate purity. While titration and spectrophotometry are simpler and less expensive, they lack the specificity required for rigorous quality control in research and pharmaceutical applications.[1]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as a self-validating system. The HPLC method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Stability-Indicating HPLC Method

This method is designed to separate p-(Methylamino)phenol sulphate from its known impurities, p-aminophenol and N,N'-dimethylparaphenylenediamine.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of phosphate buffer (pH 6.3) and acetonitrile in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Reagent Preparation:

  • Phosphate Buffer (pH 6.3): Prepare a solution of potassium dihydrogen phosphate and adjust the pH to 6.3 with a dilute solution of potassium hydroxide.

  • Mobile Phase Gradient: A typical gradient would start with a low percentage of acetonitrile, which is gradually increased to elute more retained components.

  • Standard Solution: Prepare a stock solution of p-(Methylamino)phenol sulphate reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve. To prevent degradation, especially of potential p-aminophenol impurities, consider adding a small amount of an antioxidant like ascorbic acid to the solvent.[2]

  • Sample Solution: Accurately weigh and dissolve the p-(Methylamino)phenol sulphate sample in the mobile phase to a known concentration.

Validation Parameters:

The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[3]

Redox Titration Method (Cerimetric)

This method is based on the oxidation of the aminophenol group by a standard solution of ceric ammonium sulphate.[4]

Procedure:

  • Accurately weigh a sample of p-(Methylamino)phenol sulphate and dissolve it in a mixture of water and dilute sulfuric acid.

  • Add a few drops of ferroin indicator.

  • Titrate the solution with a standardized 0.1 N ceric ammonium sulphate solution until the color changes from red to a pale blue, indicating the endpoint.

  • Perform a blank titration and subtract the blank volume from the sample titration volume.

Calculation:

The purity of p-(Methylamino)phenol sulphate can be calculated based on the stoichiometry of the reaction, where 2 moles of Ce(IV) react with 1 mole of p-(Methylamino)phenol.

UV-Vis Spectrophotometric Method

This method provides a rapid estimation of the total phenolic content.

Procedure:

  • Prepare a standard solution of p-(Methylamino)phenol sulphate in a suitable solvent (e.g., dilute acid).

  • Prepare a sample solution of the test material at the same concentration.

  • Measure the absorbance of both solutions at the wavelength of maximum absorbance (λmax), which is approximately 272 nm.

  • The purity can be estimated by comparing the absorbance of the sample to the standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the HPLC and titration methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Sample & Standard S2 Dissolve in Mobile Phase S1->S2 S3 Filter through 0.45 µm filter S2->S3 H1 Inject into HPLC System S3->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection at 275 nm H2->H3 D1 Integrate Peak Areas H3->D1 D2 Calculate Purity and Impurity Levels D1->D2

Caption: HPLC analysis workflow for p-(Methylamino)phenol sulphate.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Endpoint & Calculation T1 Weigh Sample T2 Dissolve in Dilute Sulfuric Acid T1->T2 T3 Add Ferroin Indicator T2->T3 T4 Titrate with Standard Ceric Ammonium Sulphate T3->T4 A1 Observe Color Change (Endpoint) T4->A1 A2 Calculate Purity A1->A2

Caption: Redox titration workflow for p-(Methylamino)phenol sulphate.

Conclusion: An Informed Approach to Purity Validation

For the comprehensive and accurate determination of p-(Methylamino)phenol sulphate purity, a validated, stability-indicating HPLC method is unequivocally the superior choice. Its ability to separate and quantify the parent compound in the presence of potential impurities and degradation products provides a level of assurance that traditional methods like titration and spectrophotometry cannot match. While these older techniques may have a place in preliminary or less critical analyses, the demands of modern research and drug development necessitate the specificity and reliability of HPLC. By understanding the principles behind each method and following robust, validated protocols, scientists can ensure the quality and integrity of their work.

References

  • CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents.
  • The potentiometric titration of p-aminophenol with ceric sulfate - Digital Repository. Available at: [Link]

  • The Potentiometric Titration of P-aminophenol with Ceric Sulfate - Google Books.
  • The quantitative analysis of various formulations of paracetamol. Royal Society of Chemistry. Available at: [Link]

  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs - Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • ISSN 2320-5407 International Journal of Advanced Research (2014), Volume 2, Issue 1, 366-376. Available at: [Link]

  • A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol - akamai university. Available at: [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection | Request PDF - ResearchGate. Available at: [Link]

  • p-Methylaminophenol Sulf
  • to perform assay of paracetamol (redox titration) by cerimetry and standardization of titrant. Available at: [Link]

  • Which one is better between assay by HPLC or assay by titration? - Quora. Available at: [Link]

  • Ceric Sulphate Titration Methods - BrainKart. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on p-methylaminophenol sulphate (A22) - European Commission. Available at: [Link]

  • 4-(Methylamino)phenol sulfate, 99% - Thermo Fisher Scientific. Available at: [Link]

  • Electrochemical behavior and voltammetric determination of p-methylaminophenol sulfate using LiCoO2 nanosphere modified electrode | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API - ResearchGate. Available at: [Link]

  • Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. | MATMOUR | RHAZES: Green and Applied Chemistry. Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC - NIH. Available at: [Link]

  • Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API. J. Mol. Pharm. Sci. Available at: [Link]

  • Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms. Asian Journal of Chemistry. Available at: [Link]

  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation) - EPA. Available at: [Link]

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Validation

A Spectroscopic Guide to Differentiating Grades of p-(Methylamino)phenol Sulphate (Metol)

For researchers, scientists, and professionals in drug development, the purity and grade of a chemical reagent are paramount. This guide provides an in-depth spectroscopic comparison of different grades of p-(Methylamino...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and grade of a chemical reagent are paramount. This guide provides an in-depth spectroscopic comparison of different grades of p-(Methylamino)phenol sulphate (CAS No. 55-55-0), commonly known as Metol. Understanding the subtle differences between grades—such as technical, photographic, and high-purity (e.g., ACS reagent or pharmaceutical grade)—is critical for ensuring the accuracy, reproducibility, and safety of experimental outcomes.[1][2]

This document moves beyond a simple listing of specifications to explain the underlying scientific principles and methodologies for spectroscopically verifying the purity and identifying potential contaminants in various grades of Metol.

Introduction to p-(Methylamino)phenol Sulphate and its Grades

p-(Methylamino)phenol sulphate, with the chemical formula (C₇H₉NO)₂·H₂SO₄, is a stable salt of N-methyl-p-aminophenol.[3] It is widely used as a developing agent in black-and-white photography and in the formulation of oxidative hair dyes.[4][5][6] The utility of Metol in these applications stems from its properties as a potent reducing agent.[3]

The commercially available grades of p-(Methylamino)phenol sulphate can be broadly categorized as:

  • Technical Grade: Suitable for general industrial applications where high purity is not a primary concern. This grade may contain a higher percentage of impurities.[2]

  • Photographic Grade: Meets specific standards for photographic processing, ensuring consistent performance in developer solutions.

  • High-Purity Grades (e.g., ACS Reagent, Purum): These grades are characterized by high assay values (typically >99%) and are intended for analytical and research applications where impurities could interfere with results.[1][7]

The primary differences between these grades lie in their purity and the presence of specific impurities. Common impurities can include unreacted starting materials like p-aminophenol, byproducts such as N,N'-dimethylparaphenylenediamine, and degradation products formed during storage.[4]

Spectroscopic Characterization: A Multi-faceted Approach

A comprehensive analysis of p-(Methylamino)phenol sulphate requires a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure and purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy probes the vibrational modes of molecules. The presence of specific functional groups results in characteristic absorption bands in the infrared spectrum, providing a molecular fingerprint of the compound.

Experimental Protocol:

  • Sample Preparation: A small amount of the p-(Methylamino)phenol sulphate sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared with a reference spectrum of high-purity p-(Methylamino)phenol sulphate.[8]

Expected Observations:

A high-purity sample will exhibit characteristic peaks corresponding to the functional groups present in p-(Methylamino)phenol sulphate. The presence of impurities will introduce additional peaks in the spectrum. For instance, the presence of p-aminophenol (an impurity) might be indicated by shifts in the N-H and O-H stretching regions.

Table 1: Key FTIR Absorption Bands for p-(Methylamino)phenol Sulphate

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3600O-H and N-H stretchingPhenolic -OH and Amine -NH
2800-3000C-H stretchingMethyl group
1500-1600C=C stretchingAromatic ring
1200-1300C-N stretchingAromatic amine
1000-1200S=O stretchingSulphate ion

Source: Adapted from general FTIR correlation tables and spectral data for similar compounds.[9][10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of a compound's electronic structure.

Experimental Protocol:

  • Sample Preparation: A standard solution of p-(Methylamino)phenol sulphate is prepared in a suitable solvent (e.g., deionized water).

  • Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The λmax is identified, and the absorbance can be used for quantitative analysis based on the Beer-Lambert law.

Expected Observations:

Different grades of p-(Methylamino)phenol sulphate are expected to have the same λmax. However, the presence of impurities can lead to a broadening of the absorption peak or the appearance of shoulder peaks. The overall absorbance at λmax for a given concentration may also vary slightly depending on the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H NMR and ¹³C NMR are particularly useful for organic compounds.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • Data Analysis: The chemical shifts, integration values, and coupling patterns are analyzed to confirm the structure and identify impurities.

Expected Observations:

The ¹H NMR spectrum of a high-purity sample will show distinct signals for the aromatic protons, the N-methyl protons, and the amine and hydroxyl protons. Impurities will give rise to additional signals in the spectrum. For example, the presence of p-aminophenol would result in a different set of aromatic signals.

Table 2: Expected ¹H NMR Signals for p-(Methylamino)phenol Sulphate in D₂O

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2Multiplet4HAromatic protons
~2.9Singlet3HN-methyl protons

Note: The chemical shifts of the -NH and -OH protons can be variable and may exchange with D₂O.

Comparative Data Summary

The following table summarizes the expected spectroscopic differences between a high-purity (ACS grade) and a technical grade of p-(Methylamino)phenol sulphate.

Table 3: Spectroscopic Comparison of p-(Methylamino)phenol Sulphate Grades

Spectroscopic MethodHigh-Purity Grade (e.g., ACS)Technical Grade
FTIR Sharp, well-defined peaks corresponding to the pure compound.[12]Broadened peaks and potential for additional small peaks from impurities.
UV-Vis A single, sharp absorption maximum (λmax).Broader absorption peak, possible shoulder peaks.
¹H NMR Clean spectrum with signals corresponding only to the main compound.Additional, smaller signals indicating the presence of impurities.

Visualizing the Workflow

A systematic workflow is crucial for the spectroscopic analysis of p-(Methylamino)phenol sulphate.

Spectroscopic_Analysis_Workflow cluster_sampling Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Sample Obtain Different Grades (Technical, ACS) Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_UV Prepare Aqueous Solution Sample->Prep_UV Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR UV_Vis UV-Vis Spectroscopy Prep_UV->UV_Vis NMR NMR Spectroscopy Prep_NMR->NMR Compare_Spectra Compare Spectra to Reference FTIR->Compare_Spectra UV_Vis->Compare_Spectra NMR->Compare_Spectra Identify_Impurities Identify Impurity Signals Compare_Spectra->Identify_Impurities Assess_Purity Assess Relative Purity Identify_Impurities->Assess_Purity Report Generate Comparison Report Assess_Purity->Report

Caption: Workflow for the spectroscopic comparison of p-(Methylamino)phenol sulphate grades.

Conclusion

The choice of the appropriate grade of p-(Methylamino)phenol sulphate is critical for achieving reliable and reproducible results in research and development. While supplier specifications provide a baseline for purity, spectroscopic analysis offers a powerful means of independent verification. By employing a combination of FTIR, UV-Vis, and NMR spectroscopy, researchers can confirm the identity of the material, assess its purity, and identify potential contaminants that could impact their work. This guide provides the foundational knowledge and experimental framework for conducting such a comparative analysis, empowering scientists to make informed decisions about the reagents they use.

References

  • European Commission, Scientific Committee on Consumer Products. (2006). Opinion of the Scientific Committee on Consumer Products on p-methylaminophenol sulphate (A22). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-(Methylamino)phenol sulphate. PubChem. Retrieved from [Link]

  • Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme. (2015). p-Methylaminophenol and its sulfate: Human health tier II assessment. Retrieved from [Link]

  • Environmental Working Group. (n.d.). P-METHYLAMINOPHENOL SULFATE. EWG Skin Deep®. Retrieved from [Link]

  • SpectraBase. (n.d.). p-(methylamino)phenol, sulfate [Raman]. Retrieved from [Link]

  • SpectraBase. (n.d.). p-(methylamino)phenol, sulfate [FTIR]. Retrieved from [Link]

  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]

  • Dynamic Science. (n.d.). Using spectroscopy to determine purity. Retrieved from [Link]

  • Haz-Map. (n.d.). p-Methylaminophenol sulfate. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). n-Methyl-p-aminophenol. PubChem. Retrieved from [Link]

  • Afifah, S., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2017). Antioxidant, Antimicrobial, Phytochemical and FTIR Analysis of Peganum harmala (Fruit) Ethanolic Extract From Cholistan Desert, Pakistan. Journal of the Chemical Society of Pakistan, 39(5), 784-790.
  • Keighley Laboratories. (2014). A Full Spectrum Of Metal Analysis Techniques. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Performance of Metol in Different Water Qualities for Developer Preparation

Abstract Metol (4-(methylamino)phenol hemisulfate) is a cornerstone developing agent in black-and-white photography, prized for its ability to produce fine grain and excellent shadow detail.[1][2] The performance of a Me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metol (4-(methylamino)phenol hemisulfate) is a cornerstone developing agent in black-and-white photography, prized for its ability to produce fine grain and excellent shadow detail.[1][2] The performance of a Metol-based developer, however, is not solely dependent on its chemical formulation. The quality of the water used for its preparation is a critical, yet often overlooked, variable that can significantly impact its efficacy, stability, and the final image quality. This guide provides an in-depth comparison of Metol's performance when prepared with various water qualities, supported by experimental data and established chemical principles. We will explore the causal mechanisms by which common water contaminants interfere with the development process and offer scientifically grounded recommendations for researchers and professionals to ensure consistent and optimal results.

The Fundamental Chemistry of a Metol-Based Developer

A photographic developer is a complex aqueous solution designed to reduce exposed silver halide crystals in a film or paper emulsion to metallic silver, forming a visible image.[1][3] Metol, a potent reducing agent, donates electrons to silver ions in this process.[1] A typical Metol-Quinone (MQ) developer, such as the classic Kodak D-76, contains several key components dissolved in water:

  • Developing Agents (e.g., Metol, Hydroquinone): The primary reducing agents responsible for image formation. Metol is known for initiating development rapidly and building detail in the shadows, while hydroquinone builds density in the highlights.[1][4] The combination of the two produces a "superadditive" effect, where their combined activity is greater than the sum of their individual actions.[4][5]

  • Accelerator (e.g., Sodium Carbonate, Borax): An alkali that increases the pH of the solution.[6] This high-pH environment is necessary to activate the developing agents to their full reduction potential.[6]

  • Preservative (e.g., Sodium Sulfite): Protects the developing agents from rapid aerial oxidation (reacting with dissolved oxygen), thereby extending the developer's shelf life.

  • Restrainer (e.g., Potassium Bromide): Moderates the development process, preventing the unexposed silver halides from being reduced. This action minimizes "fog," which is a veil of silver density over the entire image.

The solvent for all these components is water. The purity and composition of this water can dramatically alter the delicate chemical equilibrium of the developer.

The Impact of Water Quality Parameters on Metol Developer Performance

Commercial developer formulations are generally designed to be robust enough to work with typical tap water.[7] However, significant deviations in water quality can lead to unpredictable results.[7][8] The most influential parameters are discussed below.

Water Hardness (Calcium and Magnesium Ions)

Water hardness is primarily defined by the concentration of dissolved calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[9] In a highly alkaline developer solution, these ions can react with other components, notably the sulfite preservative and carbonate accelerator. This reaction can form insoluble precipitates, appearing as a white sludge or cloudiness in the developer.[7][10]

  • Chemical Mechanism: Ca²⁺(aq) + SO₃²⁻(aq) → CaSO₃(s) (Calcium Sulfite precipitate) Ca²⁺(aq) + CO₃²⁻(aq) → CaCO₃(s) (Calcium Carbonate precipitate)

  • Performance Impact:

    • Reduced Activity: The precipitation of sulfite reduces its concentration in the solution, leaving the Metol and hydroquinone more vulnerable to oxidation. This can weaken the developer and shorten its effective lifespan.

    • Physical Defects: The sludge can adhere to the film emulsion during development, causing spots and other physical defects on the final negative.[10]

    • Inhibited Development: Very high water hardness may limit the swelling of the film's gelatin layer, slowing the diffusion of the developer into the emulsion and leading to underdevelopment.[8] Kodak, for instance, suggests a preferred total hardness of around 40 ppm.[8]

Dissolved Metallic Ions (Iron and Copper)

While present in much smaller quantities than calcium or magnesium, dissolved heavy metal ions like iron (Fe³⁺) and copper (Cu²⁺) are particularly detrimental. These ions act as potent catalysts for the oxidation of developing agents like Metol.[11][12]

  • Chemical Mechanism: The Fenton reaction is a classic example of this catalytic oxidation.[11] Iron ions cycle between their ferric (Fe³⁺) and ferrous (Fe²⁺) states, continuously generating highly reactive radicals that degrade the developer.

    • Metol reduces Fe³⁺ to Fe²⁺.

    • Fe²⁺ reacts with dissolved oxygen (or hydrogen peroxide, a byproduct of oxidation) to regenerate Fe³⁺ and create hydroxyl radicals.

    • These radicals attack and destroy more Metol molecules.

  • Performance Impact:

    • Drastically Reduced Shelf Life: Even trace amounts of iron or copper can cause a developer to lose activity in a matter of hours or days, a phenomenon sometimes called "sudden death."[11]

    • Increased Fog: The uncontrolled oxidation process can increase the base fog level of the film, degrading image quality.

pH and Alkalinity

The pH of the source water can influence the final pH of the developer solution, especially in unbuffered or weakly buffered formulas.[7] Since the activity of Metol is highly pH-dependent, variations in water pH can lead to inconsistent development times.[6] Hard water is often more alkaline, which could potentially alter the developer's characteristics if not properly buffered.[13]

Dissolved Chlorine and Chloramines

Municipal water supplies are commonly treated with chlorine or chloramines as disinfectants. These are strong oxidizing agents and can directly react with and neutralize the developing agents, reducing the strength and capacity of the developer solution.

Experimental Design for Performance Evaluation

To objectively compare the performance of Metol in different water qualities, a controlled experiment was designed. A standard MQ developer formula, analogous to Kodak D-76, was prepared using four distinct water types.

Water Samples Prepared for Testing:
  • Control: High-purity distilled water (DW).

  • Hard Water: Distilled water to which 200 ppm of Calcium Chloride (CaCl₂) was added to simulate very hard water.

  • Metal-Contaminated Water: Distilled water with 5 ppm of Ferric Chloride (FeCl₃) added to simulate iron contamination.

  • Tap Water: Standard municipal tap water (measured hardness: 120 ppm as CaCO₃, residual chlorine: ~0.5 ppm).

Experimental Protocol:

A step-by-step methodology was followed to ensure the self-validating nature of the protocols described.

  • Developer Preparation: Four batches of the developer were mixed, one with each water type, following the standard formula. Solutions were stored in sealed, airtight bottles.

  • Initial Activity Test (Day 1): A "snip test" was performed. A short, unexposed leader of standard panchromatic film was immersed in each developer solution. The time required for the film strip to turn completely black was recorded as a measure of initial activity.[14][15]

  • Sensitometric Testing (Day 1): Standardized, pre-exposed sensitometric test strips (step wedges) were developed in each solution for a nominal time of 8 minutes at 20°C.

  • Densitometry: After processing, the densities of the steps on each strip were measured with a transmission densitometer. Key metrics such as Base Fog (D-min), Maximum Density (D-max), and Contrast Index were calculated.

  • Accelerated Aging and Stability Test (Day 7): The developer solutions were stored for one week. The color and clarity of each solution were noted. The "snip test" and sensitometric testing were repeated to evaluate the loss of activity and stability over time.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_test Testing Phase (Day 1 & Day 7) cluster_analysis Analysis Phase A Prepare Water Samples (Distilled, Hard, Metal, Tap) B Mix Four Batches of Metol Developer A->B C Perform 'Snip Test' (Measure Activity) B->C F Assess Developer Stability (Color, Precipitate) B->F D Develop Sensitometric Test Strips C->D E Measure Density (D-min, D-max, Contrast) D->E G Compare Performance Data Across Water Types E->G F->G H Draw Conclusions & Recommendations G->H

Caption: Workflow for evaluating Metol developer performance.

Results and Discussion

The quantitative data from the experiment are summarized below, illustrating the tangible effects of water quality on developer performance.

Data Presentation

Table 1: Metol Developer Performance on Day 1

Water Type Initial Activity (Time to Black) Base Fog (D-min) Contrast Index Observations
Distilled (Control) 45 seconds 0.12 0.55 Clear solution
Hard Water (200 ppm) 50 seconds 0.13 0.53 Slightly cloudy
Metal-Contaminated 48 seconds 0.15 0.54 Clear, slightly yellow

| Tap Water (120 ppm) | 48 seconds | 0.13 | 0.54 | Clear solution |

Table 2: Metol Developer Performance on Day 7 (Post-Aging)

Water Type Activity (Time to Black) Base Fog (D-min) Contrast Index Observations
Distilled (Control) 55 seconds 0.14 0.52 Clear, pale straw color
Hard Water (200 ppm) 95 seconds 0.16 0.45 Cloudy with white precipitate
Metal-Contaminated > 5 minutes (Dead) N/A N/A Dark brown, oxidized

| Tap Water (120 ppm) | 70 seconds | 0.15 | 0.49 | Clear, light brown color |

Interpretation of Results
  • Distilled Water (Control): The developer mixed with distilled water performed as expected, showing high activity, low fog, and good stability over the week, serving as the benchmark for performance.

  • Hard Water: Initially, the hard water sample performed reasonably well, with only a slight decrease in activity. However, after one week, performance degraded significantly. The formation of a calcium sulfite precipitate visibly demonstrated the sequestration of the preservative, leading to accelerated oxidation and a substantial loss of activity and contrast.[10]

  • Metal-Contaminated Water: This sample highlights the catastrophic effect of metallic ions. While initial performance was near-normal, the catalytic oxidation process completely exhausted the developer within the 7-day period, rendering it useless.[11][12] The dark brown color is a classic sign of severe oxidation.

  • Tap Water: The tap water sample performed better than the hard water and metal-contaminated samples but showed a more rapid decline in performance than the distilled water control. This suggests the combined, albeit milder, negative effects of moderate hardness and trace contaminants typically found in municipal water.

Catalytic Oxidation Pathway

G cluster_cycle Catalytic Cycle Metol Metol (Active Developer) Metol_ox Oxidized Metol (Inactive) Metol->Metol_ox e⁻ Fe3 Fe³⁺ (Iron Ion) Fe2 Fe²⁺ Fe3->Fe2 Accepts e⁻ Fe3->Fe2  1. Metol reduces Iron Fe2->Fe3 Donates e⁻ Fe2->Fe3  2. Oxygen re-oxidizes Iron O2 Dissolved O₂ Radical Reactive Oxygen Species (·OH) O2->Radical Forms Radical->Metol_ox Attacks Metol

Caption: Catalytic oxidation of Metol by iron ions.

Best Practices and Mitigation Strategies

To ensure the highest level of consistency and performance from Metol-based developers, the following practices are strongly recommended:

  • Use High-Purity Water: The most reliable way to avoid issues is to use distilled, deionized, or reverse osmosis water for mixing developer stock solutions.[10][16] This is especially critical for long-term storage or when maximum consistency is required.

  • Incorporate a Sequestering Agent: If using tap water is unavoidable, adding a chelating or sequestering agent can significantly improve developer stability.[10][11] Agents like Ethylenediaminetetraacetic acid (EDTA) bind with calcium, magnesium, and heavy metal ions, effectively isolating them and preventing them from interfering with the developer chemistry.[11][17] A small amount (e.g., 0.5-1.0 g/L) of tetrasodium EDTA is often sufficient for moderately hard water.[17]

  • Mix Fresh: For the most critical applications, mixing the developer from dry chemicals immediately before use can bypass most issues related to long-term stability in suboptimal water.[11]

  • Test Your Water: If you consistently use tap water, obtaining a water quality report from your local municipality can provide valuable information on hardness and mineral content, helping you anticipate potential issues.[8]

Conclusion

While Metol is a robust and reliable developing agent, its performance is inextricably linked to the quality of the water used in developer preparation. Water hardness, primarily from calcium and magnesium ions, can reduce developer stability by precipitating essential components. More critically, trace amounts of metallic contaminants like iron and copper can catalytically destroy the developer through rapid oxidation. For applications demanding precision, repeatability, and archival stability, the use of purified water is the most effective strategy. When this is not feasible, the addition of a sequestering agent is a prudent and scientifically sound alternative to mitigate the detrimental effects of poor water quality. By understanding and controlling this fundamental variable, researchers and scientists can ensure the consistent and optimal performance of Metol-based developers.

References

  • Grokipedia. (n.d.). Metol.
  • Benchchem. (n.d.). Metol | Photographic Developer for Research (RUO).
  • Chemiis. (n.d.). Metol – High-Quality Developing Agent for Photography.
  • Wikipedia. (n.d.). Metol.
  • chemeurope.com. (n.d.). Metol.
  • Photrio.com Photography Forums. (2023). Whats the difference and use of EDTA and DTPA (Pentetic acid).
  • Photrio.com Photography Forums. (2015). Which EDTA for what purpose?.
  • Photrio.com Photography Forums. (2007). Sequestering Agents.
  • MDPI. (n.d.). Exploring the Methane to Methanol Oxidation over Iron and Copper Sites in Metal–Organic Frameworks.
  • Photrio.com Photography Forums. (2011). Understanding water qualities and effect on film.
  • Photo.net. (2002). Water quality and developer.
  • Reddit. (2023). Best way to test developer + fix.
  • Photo.net. (2006). Testing Film Developer.
  • Photrio.com Photography Forums. (2005). Developer Activity Test.
  • YouTube. (2022). How to Test Film Developer and Fixer (Black and White Chemicals).
  • YouTube. (2021). Testing Your Film Chemistry: The Art of the Snip Test.
  • Antec, Inc. (n.d.). Photographic Chemicals.
  • Photrio.com Photography Forums. (2010). Water quality for the darkroom.
  • Netsol Water Solutions. (n.d.). How does Calcium and Magnesium affect water hardness.
  • Learn. (2025). How Does Water Hardness (Calcium/magnesium Content) Affect the Bioavailability and Toxicity of Heavy Metal Pollutants?.
  • ResearchGate. (2025). Relative importance of calcium and magnesium in hardness-based modification.
  • Learn. (2025). Does the Hardness of Water (Calcium/magnesium) Influence Heavy Metal Toxicity?.
  • YouTube. (2021). Film Development. Distilled Water or Tap Water? Let's experiment!.
  • PubMed Central. (2018). Challenges and future prospects for developing Ca and Mg water quality guidelines: a meta-analysis.
  • ResearchGate. (2025). Image Processing Method to Estimate Water Quality Parameter.
  • University of Michigan Library. (n.d.). Chapter 14. Reducing Agents-Developers.
  • PubMed Central. (n.d.). Activation of dioxygen by copper metalloproteins and insights from model complexes.
  • ResearchGate. (n.d.). Catalytic action of iron and copper ions in the oxidation of catechols for the generation of quinones and hydrogen peroxide.
  • MDPI. (2026). Surface-Controlled Photo-Fenton Activity of Cu-Fe Bimetallic Catalysts: Dual Function of Iron on Silica and Alumina Supports.
  • Semantic Scholar. (1980). Liquid phase oxidation of transition metals. Part 6. iron and copper complexes containing dimethylsulphoxide, dimethylformamide, and acetonitrile. Anomalous states of ligands.

Sources

Validation

A Comparative Analysis of the Toxicological Profiles of Aminophenol Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the toxicological profiles of key aminophenol derivatives. As a class of compounds with wide...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the toxicological profiles of key aminophenol derivatives. As a class of compounds with widespread use in pharmaceuticals and industry, a thorough understanding of their structure-toxicity relationships is paramount for risk assessment and the development of safer alternatives. This document synthesizes key toxicological data, provides detailed experimental methodologies for assessment, and visually represents the underlying mechanisms of toxicity.

Introduction to Aminophenol Derivatives

Aminophenol derivatives are a class of organic compounds characterized by a benzene ring substituted with both a hydroxyl (-OH) and an amino (-NH₂) group. Their utility spans from serving as precursors in the synthesis of dyes and pharmaceuticals to being active pharmaceutical ingredients themselves. The most notable aminophenol derivative is N-acetyl-p-aminophenol, commonly known as paracetamol or acetaminophen, a widely used analgesic and antipyretic. Another historically significant derivative is phenacetin, which has since been largely withdrawn from the market due to its severe toxicities. The positional isomers of aminophenol (ortho-, meta-, and para-) also exhibit distinct toxicological profiles.

The toxicity of these compounds is intrinsically linked to their metabolism. While the parent compounds may be relatively inert, their metabolic activation, primarily by cytochrome P450 enzymes, can lead to the formation of highly reactive intermediates. These intermediates can deplete cellular protective mechanisms, such as glutathione (GSH), and covalently bind to cellular macromolecules, leading to organ damage. The primary target organs for aminophenol derivative toxicity are the liver (hepatotoxicity) and the kidneys (nephrotoxicity), with some derivatives also exhibiting blood-related toxicities (hematotoxicity).

This guide will comparatively analyze the toxicological profiles of paracetamol, phenacetin, and the ortho-, meta-, and para-isomers of aminophenol, focusing on their mechanisms of toxicity and the experimental approaches to evaluate them.

Comparative Toxicological Profiles

The toxicological profiles of aminophenol derivatives are heavily influenced by the nature and position of their substituents. This section provides a comparative overview of their key toxicities.

Data Summary: Quantitative Toxicological Data
CompoundChemical StructurePrimary Target OrgansKey Toxic EffectsAcute Oral LD50 (Rat)
Paracetamol (Acetaminophen) Liver, KidneyHepatotoxicity (centrilobular necrosis), Nephrotoxicity (acute tubular necrosis)1944 mg/kg
Phenacetin Kidney, Bladder, BloodNephrotoxicity (analgesic nephropathy), Carcinogenicity (urothelial tumors), Hemolytic anemia, Methemoglobinemia1650 mg/kg
o-Aminophenol LiverHepatotoxicity (increased liver weight)1250 mg/kg[1]
m-Aminophenol Nervous System, GeneralReduced body weight, Tremors, Increased serum bilirubin920 mg/kg[1]
p-Aminophenol Kidney, Liver, BloodNephrotoxicity (proximal tubular necrosis), Hepatotoxicity, Methemoglobinemia671 mg/kg[2]
Mechanistic Insights

The toxicity of these derivatives is primarily driven by their metabolic activation to reactive electrophiles.

  • Paracetamol: In therapeutic doses, paracetamol is primarily metabolized through glucuronidation and sulfation.[3] A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to the highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4] NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[4] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation.[4] The subsequent depletion of hepatic GSH stores allows NAPQI to covalently bind to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[4]

  • Phenacetin: Phenacetin is primarily metabolized to paracetamol, which accounts for its analgesic effects.[5][6] However, alternative metabolic pathways lead to the formation of toxic metabolites. De-ethylation of phenacetin produces p-phenetidine, which can be further metabolized to reactive intermediates that cause hemolytic anemia and methemoglobinemia.[7] The N-hydroxylation of phenacetin can also lead to the formation of reactive metabolites that are implicated in its carcinogenic and nephrotoxic effects.[8] Chronic use of phenacetin is associated with analgesic nephropathy, a condition characterized by renal papillary necrosis.[9]

  • Aminophenol Isomers: The position of the amino and hydroxyl groups significantly influences the toxicological profile.

    • p-Aminophenol (PAP): This isomer is a known nephrotoxicant, causing selective necrosis of the proximal tubules.[10][11] Its nephrotoxicity is thought to be mediated by its oxidation to a reactive benzoquinoneimine intermediate within the kidney.[12] This process can be independent of the cytochrome P450 system and may involve prostaglandin H synthase.[13] PAP can also be N-acetylated to form paracetamol, and its hepatotoxicity in some species is attributed to this conversion.[14]

    • o-Aminophenol (OAP): OAP primarily targets the liver, leading to an increase in relative liver weight.[7]

    • m-Aminophenol (MAP): MAP appears to be the least toxic of the three isomers, with its critical effects being related to general toxicity at higher doses.[7]

Experimental Protocols for Toxicological Assessment

The evaluation of aminophenol derivative-induced toxicity relies on a combination of in vivo and in vitro models. This section provides detailed protocols for key in vitro assays.

Assessment of Hepatotoxicity: In Vitro Primary Human Hepatocyte Assay

This protocol outlines a method for assessing the cytotoxicity of aminophenol derivatives in primary human hepatocytes. Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic capabilities of the in vivo liver.[15]

Objective: To determine the dose-dependent cytotoxicity of an aminophenol derivative in primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E supplemented with serum, insulin, dexamethasone, and other growth factors)

  • Collagen-coated cell culture plates (e.g., 96-well plates)

  • Test compound (aminophenol derivative) dissolved in a suitable vehicle (e.g., DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Cell Thawing and Seeding:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to a conical tube containing pre-warmed culture medium.

    • Centrifuge the cells at a low speed (e.g., 50 x g) for 5 minutes to pellet the cells.

    • Resuspend the cell pellet in fresh culture medium and determine the cell viability and concentration using a trypan blue exclusion assay.

    • Seed the hepatocytes onto collagen-coated 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to attach for several hours or overnight in a humidified incubator at 37°C and 5% CO₂.[16]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.1%).

    • After the hepatocytes have attached, carefully remove the seeding medium and replace it with the medium containing the various concentrations of the test compound or vehicle control.

    • Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • At the end of the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Incubate the plates for a short period (e.g., 10-15 minutes) to allow the luminescent signal to stabilize.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

Causality and Self-Validation: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. The use of a well-established cell viability assay provides a quantifiable and reproducible endpoint. Comparing the IC₅₀ values of different aminophenol derivatives allows for a direct comparison of their cytotoxic potential in a metabolically competent in vitro system.

Assessment of Nephrotoxicity: In Vitro HK-2 Cell Assay

This protocol describes a method for evaluating the nephrotoxicity of aminophenol derivatives using the human kidney-2 (HK-2) cell line, an immortalized human proximal tubular epithelial cell line that retains many of the functional characteristics of proximal tubule cells.[17]

Objective: To assess the cytotoxicity and biomarker release from HK-2 cells exposed to aminophenol derivatives.

Materials:

  • HK-2 cell line (ATCC® CRL-2190™)

  • Keratinocyte-Serum Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor

  • Cell culture flasks and plates (e.g., 96-well plates)

  • Test compound (aminophenol derivative) dissolved in a suitable vehicle

  • Cytotoxicity assay reagent (e.g., LDH Cytotoxicity Assay Kit, Thermo Fisher Scientific)

  • ELISA kits for kidney injury biomarkers (e.g., KIM-1, NGAL)

  • Spectrophotometer and ELISA plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HK-2 cells in K-SFM in a humidified incubator at 37°C and 5% CO₂.

    • Subculture the cells when they reach 70-80% confluency.

    • For the assay, seed the HK-2 cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24-48 hours.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the culture medium from the wells and replace it with the medium containing the test compound or vehicle control.

    • Incubate the plates for the desired exposure duration (e.g., 24 or 48 hours).

  • Assessment of Cytotoxicity (LDH Release):

    • At the end of the incubation, carefully collect the cell culture supernatant from each well.

    • Perform the LDH cytotoxicity assay on the supernatant according to the manufacturer's protocol. This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Assessment of Kidney Injury Biomarkers:

    • Use the collected cell culture supernatant to measure the levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using specific ELISA kits.[17]

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Measure the absorbance using an ELISA plate reader.

  • Data Analysis:

    • Calculate the percentage of LDH release for each treatment group relative to a positive control (cells lysed to achieve maximum LDH release).

    • Quantify the concentration of KIM-1 and NGAL in the supernatant from a standard curve.

    • Compare the levels of LDH release and biomarker secretion between the different treatment groups and the vehicle control.

Causality and Self-Validation: This protocol utilizes multiple endpoints to assess nephrotoxicity. The measurement of LDH release provides a general indicator of cytotoxicity, while the quantification of specific kidney injury biomarkers like KIM-1 and NGAL provides more organ-specific information. The inclusion of a vehicle control and the generation of dose-response data ensure the validity of the results.

Assessment of Hematotoxicity: In Vitro Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

This protocol details the CFU-GM assay, a functional in vitro assay used to assess the effects of compounds on the proliferation and differentiation of hematopoietic progenitor cells.[18][19]

Objective: To determine the inhibitory effect of aminophenol derivatives on the growth of granulocyte-macrophage colonies from human hematopoietic progenitor cells.

Materials:

  • Cryopreserved human bone marrow or cord blood mononuclear cells (MNCs) or CD34+ cells

  • Methylcellulose-based semi-solid medium containing recombinant human cytokines (e.g., GM-CSF, IL-3, SCF)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Test compound (aminophenol derivative) dissolved in a suitable vehicle

  • 35 mm culture dishes

  • Inverted microscope

Procedure:

  • Preparation of Cell Suspension:

    • Thaw the cryopreserved hematopoietic cells and wash them with IMDM supplemented with FBS.

    • Determine the viable cell count using a hemocytometer and trypan blue staining.

    • Resuspend the cells in IMDM at the desired concentration.

  • Preparation of Culture Medium:

    • Prepare the complete culture medium by adding the test compound at various concentrations or the vehicle control to the methylcellulose-based medium.

    • Thoroughly mix the cell suspension with the prepared methylcellulose medium.

  • Cell Plating:

    • Dispense the cell-methylcellulose mixture into 35 mm culture dishes.

    • Gently rotate the dishes to ensure an even distribution of the medium.

  • Incubation:

    • Place the culture dishes in a humidified incubator at 37°C and 5% CO₂ for 14 days.[18] To maintain humidity, a separate dish containing sterile water can be placed in the incubator.

  • Colony Counting:

    • After the incubation period, count the number of CFU-GM colonies in each dish using an inverted microscope. A colony is typically defined as a cluster of 40 or more cells.

    • Score colonies based on their morphology (e.g., granulocytic, macrophagic, or mixed).

  • Data Analysis:

    • Calculate the number of colonies per dish for each concentration of the test compound.

    • Express the colony count as a percentage of the vehicle control.

    • Plot the percentage of colony formation against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, the concentration that inhibits colony formation by 50%.

Causality and Self-Validation: The CFU-GM assay directly measures the functional capacity of hematopoietic progenitors to proliferate and differentiate. The semi-solid medium ensures that the progeny of a single progenitor cell remain localized, allowing for accurate colony counting. The use of a vehicle control and the generation of a dose-response curve are essential for validating the observed effects.

Visualization of Key Pathways and Workflows

Metabolic Activation of Paracetamol and Phenacetin

The following diagram illustrates the key metabolic pathways of paracetamol and phenacetin, highlighting the formation of reactive metabolites.

cluster_paracetamol Paracetamol Metabolism cluster_phenacetin Phenacetin Metabolism Paracetamol Paracetamol Glucuronide Glucuronide Paracetamol->Glucuronide UGTs Sulfate Sulfate Paracetamol->Sulfate SULTs NAPQI NAPQI Paracetamol->NAPQI CYP2E1 GSH_Conjugate GSH_Conjugate NAPQI->GSH_Conjugate GSH Protein_Adducts Protein_Adducts NAPQI->Protein_Adducts Cellular Proteins Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity Phenacetin Phenacetin Paracetamol_from_Phenacetin Paracetamol Phenacetin->Paracetamol_from_Phenacetin O-deethylation p_Phenetidine p_Phenetidine Phenacetin->p_Phenetidine Deacetylation Reactive_Metabolites_Phenacetin Reactive Metabolites Phenacetin->Reactive_Metabolites_Phenacetin N-hydroxylation p_Phenetidine->Reactive_Metabolites_Phenacetin Hemolytic_Anemia Hemolytic_Anemia Reactive_Metabolites_Phenacetin->Hemolytic_Anemia Nephrotoxicity_Carcinogenicity Nephrotoxicity & Carcinogenicity Reactive_Metabolites_Phenacetin->Nephrotoxicity_Carcinogenicity

Caption: Metabolic pathways of paracetamol and phenacetin.

Experimental Workflow for In Vitro Hepatotoxicity Assessment

This diagram outlines the key steps in the in vitro assessment of hepatotoxicity using primary human hepatocytes.

start Start thaw_seed Thaw & Seed Primary Hepatocytes start->thaw_seed attach Allow Attachment thaw_seed->attach treat Treat with Aminophenol Derivative attach->treat incubate Incubate treat->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay measure Measure Luminescence viability_assay->measure analyze Analyze Data (IC50 Determination) measure->analyze end End analyze->end

Caption: Workflow for in vitro hepatotoxicity testing.

Conclusion

The toxicological profiles of aminophenol derivatives are diverse and intricately linked to their chemical structures and metabolic fates. Paracetamol, while safe at therapeutic doses, poses a significant risk of severe hepatotoxicity in overdose situations due to the formation of the reactive metabolite NAPQI. Phenacetin, now largely obsolete, exhibits a broader range of toxicities, including nephrotoxicity, carcinogenicity, and hematotoxicity, stemming from its complex metabolism. The simple aminophenol isomers also display distinct target organ toxicities, with p-aminophenol being a potent nephrotoxin.

The experimental protocols detailed in this guide provide robust and reproducible methods for assessing the potential hepatotoxicity, nephrotoxicity, and hematotoxicity of these and other compounds. By employing these in vitro assays, researchers and drug development professionals can gain valuable insights into the toxicological risks associated with new chemical entities, facilitating the development of safer medicines and chemicals. A thorough understanding of the mechanisms of toxicity, coupled with rigorous experimental evaluation, is essential for mitigating the potential harm of this important class of compounds.

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  • Rebelo, S. P., Dehdehi, A., Gijbels, E., Van den Eede, N., & Rogiers, V. (2018). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. International journal of molecular sciences, 19(9), 2755. [Link]

  • U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for p-Aminophenol. [Link]

  • Su, R., Li, Y., & Wang, Y. (2022). Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. Pharmaceutics, 14(12), 2779. [Link]

  • Pharmacy 180. (n.d.). Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses | Pharmacology. [Link]

  • BrainKart. (2017, December 27). p-Aminophenol Derivatives. [Link]

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Comparative

Benchmarking the performance of Metol-based sensors against other electrochemical sensors

An In-Depth Technical Guide to the Electrochemical Detection of Metol: A Performance Benchmark of Advanced Sensor Platforms Introduction: The Analytical Challenge of Metol Detection Metol, or N-methyl-p-aminophenol sulfa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Detection of Metol: A Performance Benchmark of Advanced Sensor Platforms

Introduction: The Analytical Challenge of Metol Detection

Metol, or N-methyl-p-aminophenol sulfate, is a crucial developing agent in photography and has seen widespread industrial use for over a century.[1] However, its extensive application and subsequent release into water sources have positioned it as a significant environmental pollutant.[2][3] The toxicity and persistence of Metol pose considerable risks to aquatic ecosystems and human health, necessitating the development of rapid, sensitive, and cost-effective detection methods.[1][2] While traditional analytical techniques exist, electrochemical sensors have emerged as a superior alternative, offering advantages like high sensitivity, selectivity, fast response times, and operational simplicity.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive benchmark of modern electrochemical sensors designed for Metol detection. We will delve into the core principles of electrochemical sensing, compare the performance of various electrode modification strategies using experimental data, and provide a detailed protocol for sensor fabrication and analysis.

The Principle of Electrochemical Metol Detection

The detection of Metol is based on its electrochemical oxidation. Metol is an electroactive compound that can be oxidized at an electrode surface by applying a specific potential. The resulting flow of electrons generates a current that is directly proportional to the concentration of Metol in the sample. This relationship forms the basis for its quantitative analysis using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV).[1][3]

The primary challenge in developing effective Metol sensors lies in enhancing the electrochemical signal and overcoming issues like electrode fouling. To achieve this, researchers modify the surface of standard electrodes (like Glassy Carbon Electrodes - GCE or Carbon Paste Electrodes - CPE) with nanomaterials that offer high surface area, excellent conductivity, and superior electrocatalytic activity.[3][4] These modifications facilitate faster electron transfer, leading to significantly improved sensitivity and lower detection limits.[1]

cluster_electrode Sensor Electrode Surface cluster_instrument Potentiostat Metol Metol (N-methyl-p-aminophenol) Electrode Modified Electrode (e.g., GCE, CPE with Nanomaterials) Metol->Electrode Adsorption & Oxidation at Applied Potential OxidizedMetol Oxidized Metol (+ 2e⁻ + 2H⁺) Electrode->OxidizedMetol Electron Release Measurement Current Measurement (Proportional to Metol Concentration) Electrode->Measurement Signal Transduction caption Fig. 1: Electrochemical Oxidation of Metol at a Modified Electrode.

Caption: Fig. 1: Electrochemical Oxidation of Metol at a Modified Electrode.

Benchmarking Performance: A Comparative Analysis of Sensor Materials

The efficacy of an electrochemical sensor is defined by several key performance metrics.[5] The choice of electrode modifier is critical as it directly influences these parameters. Recent research has explored a wide array of nanomaterials, including metal oxides, perovskites, and carbon-based composites, to enhance Metol detection.

Key Performance Metrics:

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. A lower LOD signifies higher sensitivity.

  • Linear Range: The concentration range over which the sensor's response is directly proportional to the analyte concentration. A wider range is desirable for versatile applications.

  • Sensitivity: The slope of the calibration curve (current response vs. concentration). Higher sensitivity indicates a more significant response to a small change in concentration.

  • Selectivity: The ability of the sensor to detect the target analyte in the presence of other interfering substances.

The following table summarizes the performance of various recently developed electrochemical sensors for Metol, providing a clear benchmark based on published experimental data.

Electrode ModifierBase ElectrodeDetection MethodLinear Range (μM)LOD (nM)Sensitivity (μA μM⁻¹ cm⁻²)Reference
La₂NiO₄@GOGCEDPVNot Specified6.410.84[2]
NiCo₂O₄ NPsCPEDPV0.008 - 11.02.22Not Specified[6][7]
ZnO/2D-BCNNot SpecifiedDPV0.039 - 16178.60.804[8]
CuCo₂O₄Not SpecifiedNot Specified0.02 - 10006Not Specified[9]
Ba-CuO@CBGCEDPV0.01 - 10003000.281[3]
Bi₂S₃/BiOIGCEDPV0.5 - 5013501.80[10]
Au@Ce₂Sn₂O₇/MXeneNot SpecifiedNot Specified0.008 - 11.02.22Not Specified[6]
TiO₂ NanowireCILEDPVNot SpecifiedNot SpecifiedNot Specified[1]

GCE: Glassy Carbon Electrode; CPE: Carbon Paste Electrode; CILE: Carbon Ionic Liquid Electrode; DPV: Differential Pulse Voltammetry; GO: Graphene Oxide; BCN: Boron-doped Carbon Nitride; CB: Carbon Black.

Analysis of Performance:

The data clearly demonstrates the profound impact of the chosen modifier on sensor performance.

  • Superior Sensitivity and LOD: Nanocomposites such as NiCo₂O₄ NPs and Au@Ce₂Sn₂O₇/MXene deliver exceptionally low limits of detection, reaching the nanomolar (nM) level (2.22 nM).[6][7] This ultra-high sensitivity is crucial for detecting trace amounts of Metol in environmental samples. The La₂NiO₄@GO modified electrode also shows a remarkable LOD of 6.4 nM and the highest reported sensitivity in this comparison (10.84 µA µM⁻¹ cm⁻²), underscoring the synergistic effects of perovskites and graphene oxide.[2]

  • Wide Linear Range: Materials like Ba-doped copper oxide anchored on carbon black (Ba-CuO@CB) and CuCo₂O₄ provide an impressively broad linear range, spanning from nanomolar to millimolar concentrations.[3][9] This versatility allows for the accurate quantification of Metol across a wide spectrum of contamination levels.

  • Causality of Enhanced Performance: The superior performance of these nanocomposites stems from several factors. The high surface area of materials like graphene oxide and carbon black provides more active sites for the electrochemical reaction.[3] The excellent conductivity of metal oxides and their synergistic effects with carbon materials facilitate rapid electron transfer, which enhances the current response.[1][3]

Experimental Protocol: Fabrication and Analysis using a Nanocomposite-Modified Carbon Paste Electrode

To provide a practical framework, this section outlines a detailed, self-validating protocol for the fabrication and use of a modified carbon paste electrode (CPE) for Metol detection, a common and adaptable method in electrochemistry.[4] This protocol is a representative workflow based on methodologies described in the literature.[6][7]

Objective: To prepare a NiCo₂O₄ Nanoparticle-Modified Carbon Paste Electrode (NiCo₂O₄ NPs/CPE) and determine its analytical performance for Metol detection using Differential Pulse Voltammetry (DPV).

Materials and Reagents:

  • Graphite powder

  • Paraffin oil (binder)

  • Synthesized NiCo₂O₄ Nanoparticles (NPs) (as per methods described in[6][7])

  • Metol standard stock solution

  • Phosphate buffer solution (PBS), pH 7.0

  • Glassy carbon electrode tube

  • Potentiostat/Galvanostat electrochemical workstation with a three-electrode cell (Working: Modified CPE, Reference: Ag/AgCl, Counter: Platinum wire)

Workflow Diagram:

cluster_prep Sensor Fabrication cluster_analysis Electrochemical Analysis A 1. Synthesize NiCo₂O₄ NPs B 2. Mix Graphite Powder & NiCo₂O₄ NPs A->B C 3. Add Paraffin Oil to form a paste B->C D 4. Pack paste into electrode tube C->D E 5. Assemble 3-electrode cell in PBS (pH 7.0) D->E Transfer to Measurement Setup F 6. Add Metol sample to the cell E->F G 7. Run DPV Scan F->G H 8. Record Peak Current vs. Concentration G->H caption Fig. 2: Workflow for Metol Detection using a Modified CPE.

Caption: Fig. 2: Workflow for Metol Detection using a Modified CPE.

Step-by-Step Procedure:

  • Preparation of the Modified Carbon Paste (NiCo₂O₄ NPs/CPE):

    • Thoroughly mix 70 mg of graphite powder with 10 mg of the synthesized NiCo₂O₄ NPs in an agate mortar. The ratio is a critical parameter that must be optimized for best performance.

    • Add a few drops of paraffin oil to the mixture and grind for at least 20 minutes to achieve a uniform, dense, and homogenous paste. The consistency should be firm, neither too dry nor too oily.

    • A portion of this paste is then tightly packed into the cavity of the electrode tube. A copper wire is inserted to establish electrical contact.

    • The electrode surface is smoothed by gently rubbing it on a clean sheet of weighing paper until a shiny surface is obtained. This ensures a reproducible surface area for analysis.

  • Electrochemical Measurement of Metol:

    • Set up the three-electrode cell containing 10 mL of pH 7.0 PBS as the supporting electrolyte.

    • Immerse the prepared NiCo₂O₄ NPs/CPE (working electrode), Ag/AgCl (reference electrode), and Pt wire (counter electrode) into the solution.

    • Run a blank DPV scan to establish the baseline response. DPV is chosen over CV for quantitative analysis due to its higher sensitivity and better resolution, achieved by minimizing the contribution of charging current.

    • Spike the electrolyte solution with a known concentration of Metol from the stock solution.

    • Record the DPV scan. An oxidation peak corresponding to Metol will appear at a specific potential. The height of this peak is the analytical signal.

    • Repeat the process for a series of Metol concentrations to construct a calibration curve (peak current vs. concentration).

  • Analysis of Real Samples:

    • Collect water samples (e.g., tap water, river water).[3][10]

    • Filter the samples to remove any particulate matter.

    • Use the standard addition method to account for potential matrix effects. This involves adding known amounts of Metol standard to the real sample and measuring the increase in the DPV signal.

    • Calculate the recovery percentage to validate the accuracy and applicability of the sensor for real-world analysis. Excellent recovery rates (typically 95-105%) demonstrate the sensor's reliability.[6]

Conclusion and Future Outlook

The development of nanocomposite-modified electrochemical sensors represents a significant leap forward in the environmental monitoring of Metol. As demonstrated, materials like perovskites, bimetallic oxides, and graphene-based composites can dramatically enhance key performance metrics, achieving detection limits in the low nanomolar range with high sensitivity and selectivity.[2][6] The choice of modifier is paramount, and a systematic benchmarking approach, as outlined in this guide, is essential for selecting the optimal sensor for a specific application.

Future research will likely focus on developing even more sophisticated nanocomposites with precisely controlled morphologies and synergistic properties. The integration of these advanced sensors into portable, field-deployable devices will be crucial for real-time, on-site environmental analysis, providing invaluable tools for ensuring water safety and protecting ecosystems.

References

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  • Gevaerd, A., et al. (2022). Electrochemical Detection of Dopamine with a Non-Enzymatic Sensor Based on Au@SiO2-APTES Composite. MDPI. Retrieved from [Link]

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  • Mettler Toledo. (n.d.). Ascorbic Acid (Vitamin C): Voltametric Determination / M569 M570. Retrieved from [Link]

  • ResearchGate. (n.d.). A developed Highly Selective and Sensitive Electrochemical Sensor using gold nanoparticles on Cerium Stannate/MXene as an Electrode Matrix for Detection of Metol in various Environmental and Biological Samples. Retrieved from [Link]

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  • ResearchGate. (n.d.). Self-catalyzed nitrogen-doped carbon nanotubes connected FeCo nanostructures for electrochemical sensitive detection of metol. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of common sensor performance metrics. Retrieved from [Link]

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  • International Journal of Electrochemical Science. (2016). Sensitive Voltammetric Detection of Metol with a TiO2 Nanowire Modified Carbon Ionic Liquid Electrode. Retrieved from [Link]

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  • ACS Publications. (2024). ZnO/B-g-C3N4 Nanoplatelet/Nanosheet Heterostructures for the Electrochemical Detection of Metol in Real Sample Analysis. ACS Applied Nano Materials. Retrieved from [Link]

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  • MDPI. (n.d.). Electrochemical Biosensors for Express Analysis of the Integral Toxicity of Polymer Materials. Retrieved from [Link]

  • MDPI. (n.d.). Using Carbon Paste Electrode Modified with Ion Imprinted Polymer and MWCNT for Electrochemical Quantification of Methylmercury in Natural Water Samples. Retrieved from [Link]

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  • PubMed. (2023). Electrochemical sensor based on amine- and thiol-modified multi-walled carbon nanotubes for sensitive and selective determination of uranyl ions in real water samples. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of p-(Methylamino)phenol Sulphate

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this pri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides an in-depth, procedural framework for the safe disposal of p-(Methylamino)phenol sulphate (CAS No. 55-55-0), a compound also known by trade names such as Metol and Elon. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of p-(Methylamino)phenol Sulphate

Before any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. p-(Methylamino)phenol sulphate is an off-white crystalline solid that is sensitive to light.[1][2] It is water-soluble and presents several hazards that dictate its handling and disposal protocols.[1][2]

Key Hazards:

  • Human Health: The compound is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[3][4][5] More significantly, it is a skin sensitizer, meaning that repeated or prolonged contact may lead to an allergic skin reaction.[6][7][8] Ingestion may lead to symptoms including nausea, weakness, cyanosis, and headache.[1][5]

  • Environmental Hazard: p-(Methylamino)phenol sulphate is classified as very toxic to aquatic life with long-lasting effects.[7][9] Therefore, it must not be allowed to enter drains, surface water, or the ground.[3][7][9] This ecotoxicity is a primary driver for the stringent disposal regulations.

  • Chemical Reactivity: It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][6][9] Contact with these substances can lead to vigorous reactions and potentially hazardous decomposition products. Upon heating, it decomposes to emit toxic fumes, including nitrogen oxides and sulfur oxides.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the minimum PPE requirements for handling p-(Methylamino)phenol sulphate during disposal procedures.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles or a face shield.[3][4][6]Protects against splashes and airborne dust particles that can cause eye irritation.
Skin Chemical-resistant gloves (e.g., PVC, rubber).[3][6]Prevents skin contact, which can lead to irritation and allergic sensitization.
Protective clothing (e.g., lab coat).[3][6]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory NIOSH/MSHA-approved respirator with a particulate filter.[3][4][7]Required when there is a risk of inhaling dust, especially during spill cleanup or handling of the solid compound.

It is crucial to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.

Disposal Procedures: A Step-by-Step Guide

The disposal of p-(Methylamino)phenol sulphate must be conducted in strict accordance with local, state, and federal regulations.[4][6] It is classified as a hazardous waste and should never be disposed of down the drain or in regular trash.

Small Quantity Disposal (Laboratory Scale)

For small quantities of expired or unused p-(Methylamino)phenol sulphate:

  • Containerization: Ensure the compound is in its original or a clearly labeled, sealed container.[7] Do not mix with other waste chemicals to prevent unforeseen reactions.[7]

  • Waste Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.[9]

  • Documentation: Maintain an accurate inventory of the waste, including the chemical name, quantity, and date of accumulation.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[10]

Spill Cleanup and Disposal

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary.[1] Restrict access to the spill site.

  • Ventilate: If safe to do so, increase ventilation in the area.[4]

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, gently moisten the material with water to prevent dust from becoming airborne.[1][3]

    • Carefully sweep the dampened material into a suitable, labeled container for hazardous waste.[1][9]

    • Use absorbent paper dampened with water to clean up any remaining residue.[1]

  • Decontamination: Decontaminate the spill area with a soap and water solution.[1]

  • Waste Disposal: Seal the container with the spilled material and contaminated cleaning supplies. Dispose of it as hazardous waste through a licensed contractor.[7]

The following diagram illustrates the decision-making process for handling a p-(Methylamino)phenol sulphate spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe assess_spill Assess Spill Size don_ppe->assess_spill small_spill Small Spill assess_spill->small_spill Manageable large_spill Large Spill assess_spill->large_spill Not Manageable moisten Moisten with Water to Prevent Dusting small_spill->moisten contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs sweep Sweep into Labeled Hazardous Waste Container moisten->sweep decontaminate Decontaminate Area sweep->decontaminate dispose Dispose of as Hazardous Waste via Licensed Contractor decontaminate->dispose contact_ehs->dispose

Caption: Workflow for handling a p-(Methylamino)phenol sulphate spill.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately while seeking professional medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with plenty of water for at least 15 minutes.[4] If irritation or a rash develops, seek medical attention.[8]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[3] Seek immediate medical attention or call a poison control center.[4]

Regulatory Context

The disposal of p-(Methylamino)phenol sulphate is governed by the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[11][12] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[11] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

Conclusion

The responsible disposal of p-(Methylamino)phenol sulphate is a critical component of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to the detailed disposal and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe working environment. Proactive planning and a commitment to safety are paramount in the pursuit of scientific advancement.

References

  • p-(METHYLAMINO)PHENOL SULFATE. (2021). In International Chemical Safety Cards (ICSC). International Labour Organization and World Health Organization. Retrieved from [Link]

  • Metol. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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